2-(Piperidin-3-YL)pyridine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-piperidin-3-ylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2/c1-2-7-12-10(5-1)9-4-3-6-11-8-9/h1-2,5,7,9,11H,3-4,6,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCEKZDKAGHJNRD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)C2=CC=CC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80560233 | |
| Record name | 2-(Piperidin-3-yl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80560233 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
40864-10-6 | |
| Record name | 2-(Piperidin-3-yl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80560233 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Structure and Properties of 2-(Piperidin-3-YL)pyridine
Introduction
In the landscape of modern medicinal chemistry, heterocyclic scaffolds form the bedrock of countless therapeutic agents. Among these, the combination of pyridine and piperidine rings creates a privileged structural motif, offering a unique blend of aromaticity, conformational flexibility, and hydrogen bonding capabilities that are highly sought after in drug design. This guide provides a comprehensive technical overview of a specific isomer within this class: 2-(Piperidin-3-YL)pyridine. We will delve into its core structural features, physicochemical properties, synthesis, and its emerging significance in the field of drug development. This document is intended for researchers, scientists, and professionals in drug development who require a detailed understanding of this versatile molecule.
Core Molecular Structure and Identification
This compound is a bicyclic organic compound composed of a pyridine ring linked to a piperidine ring. The defining feature of this isomer is the covalent bond between the C2 position of the pyridine ring and the C3 position of the piperidine ring.
Chemical Identity
A clear and unambiguous identification of a chemical entity is paramount for scientific communication and reproducibility. The key identifiers for this compound are summarized in the table below.
| Identifier | Value | Source |
| IUPAC Name | This compound | |
| Molecular Formula | C₁₀H₁₄N₂ | [1][2] |
| Molecular Weight | 162.23 g/mol | [1] |
| Canonical SMILES | C1CC(CNC1)C2=CC=CC=N2 | [2] |
| InChI Key | ZCEKZDKAGHJNRD-UHFFFAOYSA-N | [2] |
| CAS Number | 31251-28-2 (for free base) | [3] |
Structural Elucidation: A Tale of Two Rings
The structure of this compound brings together two fundamental heterocyclic systems:
-
Pyridine: An aromatic six-membered ring containing one nitrogen atom. Its aromaticity imparts planarity and a specific electronic distribution, making it a key player in π-π stacking interactions and as a hydrogen bond acceptor.
-
Piperidine: A saturated six-membered ring containing one nitrogen atom. Unlike the planar pyridine, the piperidine ring typically adopts a flexible chair conformation to minimize steric strain.[4][5] This conformational flexibility is often crucial for optimizing interactions with biological targets. The nitrogen atom in the piperidine ring is a secondary amine, which can act as a hydrogen bond donor and a basic center.
The linkage at the 3-position of the piperidine ring introduces a chiral center, meaning that this compound can exist as two enantiomers: (R)-2-(Piperidin-3-yl)pyridine and (S)-2-(Piperidin-3-yl)pyridine. The stereochemistry at this position can have a profound impact on the molecule's biological activity, as exemplified by related compounds where stereoisomers exhibit significantly different potencies.[6]
Caption: 2D representation of this compound.
Physicochemical Properties and Reactivity
The interplay between the electron-withdrawing pyridine ring and the basic piperidine moiety governs the physicochemical properties and reactivity of this compound.
Predicted Physicochemical Parameters
Computational models provide valuable insights into the druglikeness and potential pharmacokinetic behavior of a molecule.
| Property | Predicted Value | Source |
| XlogP | 1.0 | [2] |
| Topological Polar Surface Area (TPSA) | 24.9 Ų | [7] |
| Hydrogen Bond Donors | 1 | |
| Hydrogen Bond Acceptors | 2 | |
| Rotatable Bonds | 1 |
The predicted XlogP value suggests a moderate lipophilicity, which is often favorable for oral bioavailability. The TPSA is also within the range typically associated with good cell permeability.
Chemical Reactivity
The chemical reactivity of this compound is characterized by the distinct functionalities of its constituent rings:
-
Piperidine Nitrogen: As a secondary amine, this nitrogen is nucleophilic and basic. It can be readily protonated to form salts (e.g., dihydrochloride salt[2]) and can participate in N-alkylation, N-acylation, and other reactions typical of secondary amines.
-
Pyridine Ring: The pyridine ring can undergo electrophilic aromatic substitution, although it is generally less reactive than benzene due to the electron-withdrawing effect of the nitrogen atom. It can also be N-oxidized or participate in metal-catalyzed cross-coupling reactions at its various positions.
Synthesis Strategies
The synthesis of this compound and its derivatives often involves multi-step sequences. While specific, detailed protocols for this exact isomer are not abundant in publicly available literature, general strategies for the synthesis of related pyridyl-piperidine compounds can be adapted. A common and logical approach is the hydrogenation of a corresponding bipyridine precursor.
General Synthetic Workflow: Catalytic Hydrogenation
A prevalent method for the synthesis of piperidine rings is the reduction of their aromatic pyridine counterparts.[8]
Caption: General workflow for the synthesis of this compound.
Experimental Protocol Outline:
-
Precursor Preparation: The synthesis would commence with a suitable 2,3'-bipyridine precursor. This precursor might itself be synthesized through cross-coupling reactions (e.g., Suzuki or Stille coupling) between appropriate pyridine derivatives.
-
Catalytic Hydrogenation: The 2,3'-bipyridine is dissolved in a suitable solvent (e.g., ethanol, acetic acid). A hydrogenation catalyst, such as platinum oxide (PtO₂) or palladium on carbon (Pd/C), is added.[8]
-
Reaction Execution: The mixture is subjected to a hydrogen atmosphere at a specific pressure and temperature. The reaction progress is monitored by techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up and Purification: Upon completion, the catalyst is removed by filtration. The solvent is evaporated, and the crude product is purified, typically by column chromatography or crystallization, to yield the desired this compound.
Causality in Experimental Choices:
-
Choice of Catalyst: The choice of catalyst (e.g., PtO₂, Pd/C, Rh/C) and reaction conditions (pressure, temperature, solvent) is critical. These parameters can influence the stereoselectivity of the hydrogenation, potentially favoring the formation of either the cis or trans diastereomer if other substituents are present on the rings.[8][9]
-
Stereochemical Control: For chiral applications, an asymmetric hydrogenation using a chiral catalyst might be employed to selectively produce one enantiomer. Alternatively, a racemic mixture can be synthesized and then resolved into its constituent enantiomers.
Applications in Medicinal Chemistry and Drug Development
The pyridyl-piperidine scaffold is a cornerstone in the development of therapeutics, particularly for central nervous system (CNS) disorders.[10][11] While specific biological activity data for this compound is not extensively documented in the provided search results, the known activities of its isomers and related compounds provide a strong rationale for its investigation.
Potential Biological Targets
Derivatives of pyridyl-piperidines have shown affinity for a wide range of biological targets, including:
-
Sigma Receptors (σ₁ and σ₂): These receptors are implicated in a variety of neurological conditions, including pain, neurodegenerative diseases, and psychiatric disorders.[6][12]
-
Serotonin Receptors (e.g., 5HT₂ₐ, 5HT₂ₑ, 5HT₃): These are key targets for antidepressants, antipsychotics, and antiemetics.[6]
-
Cholinesterases (AChE and BuChE): Inhibition of these enzymes is a primary strategy for the treatment of Alzheimer's disease.[12]
-
Kinases: Various kinase inhibitors for cancer therapy incorporate the pyridyl-piperidine motif.[13]
The specific substitution pattern of this compound, with its unique spatial arrangement of the two nitrogen atoms and the chiral center, presents a distinct pharmacophore that could be exploited for selective targeting of these or other receptors.
Structure-Activity Relationship (SAR) Insights
The structural features of this compound offer several avenues for chemical modification to explore structure-activity relationships:
-
Piperidine Nitrogen: Substitution at this position can modulate the molecule's basicity, lipophilicity, and steric bulk, which can significantly impact receptor binding and pharmacokinetic properties.
-
Pyridine Ring: Functionalization of the pyridine ring with various substituents (e.g., halogens, alkyl groups, amides) can fine-tune electronic properties and provide additional interaction points with a target protein.
-
Stereochemistry: As previously mentioned, the chirality at the C3 position of the piperidine ring is a critical factor. The synthesis and biological evaluation of individual enantiomers are essential to understanding the stereochemical requirements for optimal activity.
Conclusion
This compound represents a molecule of significant interest for researchers in medicinal chemistry and drug development. Its structure, combining the key features of both pyridine and piperidine rings with a specific chiral linkage, provides a versatile and promising scaffold for the design of novel therapeutic agents. While further research is needed to fully elucidate its biological activity profile, the established importance of the broader class of pyridyl-piperidines underscores its potential. This guide has provided a foundational understanding of its structure, properties, and synthetic considerations, offering a solid starting point for future investigations into this intriguing molecule.
References
- 1. This compound – Biotuva Life Sciences [biotuva.com]
- 2. PubChemLite - this compound dihydrochloride (C10H14N2) [pubchemlite.lcsb.uni.lu]
- 3. Buy 3-(Piperidin-3-yl)pyridine (EVT-392859) | 31251-28-2 [evitachem.com]
- 4. 2-(4-Carboxypiperidinium-1-yl)pyridine-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2-(Piperidin-1-yl)-6-(1H-pyrrol-1-yl)pyridine-3,5-dicarbonitrile - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 2-(Piperidin-3-yl)phthalimides Reduce Classical Markers of Cellular Inflammation in LPS-challenged RAW 264.7 Cells and also Demonstrate Potentially Relevant Sigma and Serotonin Receptor Affinity in Membrane Preparations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. echemi.com [echemi.com]
- 8. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 9. Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. pubs.acs.org [pubs.acs.org]
An In-Depth Technical Guide to the Synthesis of 2-(Piperidin-3-YL)pyridine
A Senior Application Scientist's Field-Proven Perspective for Drug Development Professionals
Foreword: Navigating the Synthetic Challenge
The synthesis of 2-(piperidin-3-yl)pyridine, a scaffold of significant interest in medicinal chemistry, presents a fascinating challenge that highlights the nuances of modern synthetic strategy. A cursory glance at the starting materials—pyridine and piperidine—might suggest a direct C-H/C-H coupling. However, the intrinsic electronic properties of these two heterocycles make such a direct union exceptionally difficult. Pyridine, an electron-deficient aromatic system, is prone to deactivation and can act as a catalyst poison, while the saturated piperidine ring possesses C-H bonds of similar energy, leading to significant challenges in regioselectivity. Direct C-H activation methods on piperidines, often catalyzed by transition metals, show a strong intrinsic preference for functionalization at the α-position (C2/C6) due to the directing effect of the nitrogen atom.[1][2]
This guide, therefore, eschews speculative direct coupling in favor of robust, validated, and modular multi-step strategies. We will dissect the problem through strategic bond disconnection (retrosynthesis) and construct reliable forward synthetic pathways grounded in established, high-yield transformations. Our focus will be on methods that offer control, scalability, and adaptability—critical parameters for professionals in drug development.
Part 1: Retrosynthetic Analysis and Strategic Planning
The key to a successful synthesis is a logical retrosynthetic analysis. The target molecule, this compound, contains a critical C-C bond between the C2 position of the pyridine ring and the C3 position of the piperidine ring. This bond is the primary target for our disconnection strategy.
Caption: Retrosynthetic analysis of this compound.
This disconnection leads to two primary strategies based on assigning nucleophilic or electrophilic character to the resulting fragments:
-
Strategy A (Preferred): Piperidine as the Nucleophilic Partner. In this approach, a 3-piperidyl organometallic species (e.g., organozinc or Grignard reagent) is coupled with an electrophilic 2-halopyridine. This is a highly reliable and extensively documented method, falling under the umbrella of transition-metal-catalyzed cross-coupling reactions. It offers excellent control over regiochemistry.
-
Strategy B: Pyridine as the Nucleophilic Partner. This involves reacting a 2-pyridyl organometallic (e.g., 2-pyridyllithium) with a piperidine ring bearing an electrophilic center at the C3 position (e.g., N-protected 3-bromopiperidine or a piperidone). While feasible, generating and handling 2-pyridyllithium can be more challenging, and reactions with 3-halopiperidines can face competing elimination reactions.
For its reliability, modularity, and superior control, this guide will provide a detailed protocol for Strategy A .
Part 2: The Core Synthesis Workflow: A Palladium-Catalyzed Cross-Coupling Approach
Our forward synthesis is a three-stage process designed for efficiency and purity. We will utilize a Boc (tert-butyloxycarbonyl) protecting group on the piperidine nitrogen. This serves a dual purpose: it prevents unwanted side reactions at the nitrogen (such as N-arylation) and improves the solubility of intermediates in organic solvents, simplifying purification.
Caption: Three-stage workflow for the synthesis of the target compound.
Stage 1: Synthesis of Key Precursors
Success in the coupling stage is predicated on the quality of the starting materials.
A. N-Boc-3-bromopiperidine: This is prepared from commercially available 3-hydroxypiperidine. The Boc protection is followed by bromination.
-
Rationale: Using 3-hydroxypiperidine as a starting point is cost-effective. The Boc group is stable under the conditions for organometallic formation yet is easily removed under acidic conditions without affecting the final product.
B. 2-Bromopyridine: This is a commercially available and relatively inexpensive coupling partner.
Stage 2: The Key Transformation: Negishi Cross-Coupling
The Negishi coupling, which pairs an organozinc reagent with an organic halide in the presence of a palladium or nickel catalyst, is exceptionally well-suited for this transformation due to its high functional group tolerance and generally mild reaction conditions.
-
Mechanism Insight: The catalytic cycle begins with the oxidative addition of the palladium(0) catalyst to the 2-bromopyridine C-Br bond. This is followed by transmetalation with the 3-piperidylzinc reagent. The final step is reductive elimination, which forms the desired C-C bond and regenerates the Pd(0) catalyst.
Stage 3: Deprotection and Final Product Isolation
The final step is the removal of the Boc protecting group. This is typically achieved under strong acidic conditions, such as with trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an organic solvent.
-
Causality: The tert-butyl cation that is liberated upon cleavage of the Boc group is scavenged by the acidic medium, driving the reaction to completion and yielding the hydrochloride salt of the final product, which can then be neutralized and purified.
Part 3: Detailed Experimental Protocols
Disclaimer: These protocols are intended for use by trained chemists in a properly equipped laboratory. All necessary safety precautions should be taken.
Protocol 1: Synthesis of tert-butyl 3-bromopiperidine-1-carboxylate
-
Boc Protection:
-
To a solution of 3-hydroxypiperidine (1.0 eq) in dichloromethane (DCM, 0.5 M) at 0 °C, add triethylamine (1.5 eq).
-
Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) in DCM.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Wash the reaction mixture sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield tert-butyl 3-hydroxypiperidine-1-carboxylate, which is often used without further purification.
-
-
Bromination (Appel Reaction):
-
To a solution of triphenylphosphine (PPh₃, 1.5 eq) in anhydrous DCM (0.3 M) at 0 °C under an argon atmosphere, add carbon tetrabromide (CBr₄, 1.5 eq) portion-wise.
-
Stir the resulting yellow suspension for 15 minutes.
-
Add a solution of tert-butyl 3-hydroxypiperidine-1-carboxylate (1.0 eq) in DCM.
-
Allow the mixture to stir at room temperature for 4-6 hours, monitoring by TLC.
-
Concentrate the reaction mixture and purify by flash column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to yield tert-butyl 3-bromopiperidine-1-carboxylate as a colorless oil.
-
Protocol 2: Negishi Coupling and Deprotection
| Parameter | Condition / Reagent | Rationale |
| Piperidine Source | tert-butyl 3-bromopiperidine-1-carboxylate | Precursor from Protocol 1. |
| Metal Activation | Rieke Zinc (or activated Zn dust) | Highly reactive zinc is crucial for efficient insertion into the C-Br bond. |
| Pyridine Source | 2-Bromopyridine | Electrophilic coupling partner. |
| Catalyst | Pd(PPh₃)₄ (5 mol%) or PdCl₂(dppf) (5 mol%) | Efficient catalysts for C(sp²)-C(sp³) coupling. Pd(PPh₃)₄ is often used for Negishi reactions. |
| Solvent | Anhydrous Tetrahydrofuran (THF) | Aprotic solvent suitable for organometallic reagent formation and stability. |
| Temperature | 65-70 °C (Reflux) | Provides thermal energy to drive the catalytic cycle. |
| Deprotection Agent | 4 M HCl in Dioxane or TFA in DCM | Standard conditions for clean and complete removal of the Boc group. |
Step-by-Step Procedure:
-
Organozinc Formation:
-
To a flame-dried flask under argon, add activated zinc powder (1.5 eq).
-
Add a solution of tert-butyl 3-bromopiperidine-1-carboxylate (1.2 eq) in anhydrous THF.
-
Heat the mixture to reflux for 2-3 hours. The formation of the organozinc reagent can be monitored by quenching an aliquot with I₂ and analyzing by GC-MS.
-
Cool the resulting grey suspension to room temperature.
-
-
Cross-Coupling:
-
In a separate flame-dried flask, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq) and 2-bromopyridine (1.0 eq).
-
Add anhydrous THF, followed by the dropwise addition of the freshly prepared piperidylzinc reagent solution via cannula.
-
Heat the reaction mixture to reflux and stir for 12-18 hours, monitoring by TLC or LC-MS.
-
Cool to room temperature and quench by carefully adding saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate in vacuo.
-
Purify the crude residue by flash column chromatography to obtain tert-butyl 3-(pyridin-2-yl)piperidine-1-carboxylate.
-
-
Boc Deprotection:
-
Dissolve the purified protected product from the previous step in a minimal amount of dioxane or DCM.
-
Add 4 M HCl in dioxane (5-10 eq) and stir at room temperature for 2-4 hours.
-
A precipitate (the hydrochloride salt) will form. The solvent can be removed in vacuo.
-
The resulting solid can be triturated with diethyl ether, filtered, and dried to yield this compound hydrochloride.
-
For the free base, the salt is dissolved in water, basified with 2 M NaOH to pH >10, and extracted with DCM. The combined organic layers are dried and concentrated to yield the final product.
-
Part 4: Conclusion and Future Perspectives
The synthesis of this compound via a multi-step cross-coupling strategy represents a robust and reliable method for obtaining this valuable scaffold. While direct C-H activation remains a "holy grail" of synthesis, the challenges of regioselectivity and reactivity for this specific substrate combination currently favor modular, well-understood reactions.[3][4] Advances in photoredox and electrocatalysis may one day provide a direct route.[5][6] For now, the palladium-catalyzed Negishi coupling of a pre-functionalized piperidine offers the most practical and scalable pathway for researchers and drug development professionals, providing a solid foundation for analog synthesis and library generation.
References
- 1. First selective direct mono-arylation of piperidines using ruthenium-catalyzed C–H activation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. C–H functionalization of pyridines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Recent Advances in the C–H-Functionalization of the Distal Positions in Pyridines and Quinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Highly Diastereoselective Functionalization of Piperidines by Photoredox Catalyzed α-Amino C–H Arylation and Epimerization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide to 2-(Piperidin-3-YL)pyridine: Properties, Synthesis, and Characterization
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(Piperidin-3-YL)pyridine, a heterocyclic organic compound, has garnered significant interest within the scientific community, particularly in the fields of medicinal chemistry and drug development. Its structure, which uniquely combines a pyridine ring and a piperidine ring, provides a versatile scaffold for the synthesis of a wide array of derivatives with diverse pharmacological activities. The presence of two nitrogen atoms with different basicities and the chiral center at the 3-position of the piperidine ring offer opportunities for stereoselective synthesis and fine-tuning of its physicochemical and biological properties. This guide provides a comprehensive overview of the physical and chemical properties, synthetic methodologies, and analytical characterization of this compound, serving as a valuable resource for researchers engaged in its study and application.
Physicochemical Properties
| Property | Predicted/Inferred Value | Source/Justification |
| Molecular Formula | C₁₀H₁₄N₂ | [1] |
| Molecular Weight | 162.23 g/mol | [1] |
| CAS Number | 40864-10-6 | [1] |
| Appearance | Colorless to pale yellow liquid or solid | Inferred from related piperidine and pyridine derivatives.[2] |
| Boiling Point | Not available | Likely to be a high-boiling liquid under atmospheric pressure. |
| Melting Point | Not available | Will depend on the purity and crystalline form. |
| Solubility | Miscible with water and many organic solvents | The pyridine and piperidine moieties suggest solubility in both polar and non-polar solvents.[3] |
| pKa | Two pKa values are expected: one for the pyridine nitrogen (~5-6) and one for the piperidine nitrogen (~10-11) | Based on the pKa values of pyridine and piperidine. |
| logP | 1.0 - 2.0 | Estimated based on the lipophilicity of the pyridine and piperidine rings. |
Synthesis of this compound
The synthesis of this compound can be achieved through various synthetic routes, primarily involving the formation of the C-C bond between the pyridine and piperidine rings or the construction of one of the heterocyclic rings onto the other. A common and effective approach is the hydrogenation of a corresponding bipyridine precursor.
Experimental Protocol: Catalytic Hydrogenation of 2-(Pyridin-3-yl)-1,2,3,4-tetrahydropyridine
This protocol is a generalized procedure based on established methods for the reduction of pyridine rings to piperidines.[3]
Materials:
-
2-(Pyridin-3-yl)-1,2,3,4-tetrahydropyridine
-
Platinum(IV) oxide (PtO₂) or Palladium on carbon (Pd/C)
-
Ethanol or Methanol (Anhydrous)
-
Hydrogen gas (H₂)
-
Round-bottom flask
-
Magnetic stirrer
-
Hydrogenation apparatus (e.g., Parr hydrogenator or balloon hydrogenation setup)
-
Filtration apparatus (e.g., Büchner funnel with filter paper or a Celite pad)
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 2-(Pyridin-3-yl)-1,2,3,4-tetrahydropyridine (1.0 eq) in a suitable solvent such as ethanol or methanol.
-
Catalyst Addition: Carefully add a catalytic amount of PtO₂ or Pd/C (typically 5-10 mol%) to the solution under an inert atmosphere (e.g., nitrogen or argon).
-
Hydrogenation: Secure the flask to the hydrogenation apparatus. Evacuate the flask and purge with hydrogen gas several times to ensure an inert atmosphere has been replaced with hydrogen. Pressurize the vessel with hydrogen gas (typically 1-4 atm) or maintain a hydrogen atmosphere using a balloon.
-
Reaction Monitoring: Stir the reaction mixture vigorously at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material is completely consumed.
-
Work-up: Once the reaction is complete, carefully vent the hydrogen gas and purge the system with an inert gas.
-
Filtration: Filter the reaction mixture through a pad of Celite or a membrane filter to remove the catalyst. Wash the filter cake with the reaction solvent to ensure complete recovery of the product.
-
Purification: Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product. The crude this compound can be further purified by vacuum distillation or column chromatography on silica gel if necessary.
Spectroscopic Characterization
The structural elucidation of this compound relies on a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons on both the pyridine and piperidine rings.
-
Pyridine Protons: Four aromatic protons will be present in the downfield region (typically δ 7.0-8.5 ppm). The coupling patterns (doublets, triplets, or doublet of doublets) will be indicative of their relative positions on the pyridine ring.
-
Piperidine Protons: The protons on the piperidine ring will appear in the upfield region (typically δ 1.5-3.5 ppm). The proton at the chiral center (C3) will likely be a multiplet. The protons on the nitrogen-bearing carbon (C2 and C6) will be deshielded compared to the other methylene protons. The NH proton of the piperidine will be a broad singlet, and its chemical shift will be concentration and solvent-dependent.
¹³C NMR: The carbon NMR spectrum will display ten distinct signals corresponding to the ten carbon atoms in the molecule.
-
Pyridine Carbons: Five signals will be observed in the aromatic region (typically δ 120-150 ppm).
-
Piperidine Carbons: Five signals will be present in the aliphatic region (typically δ 20-60 ppm). The carbon attached to the pyridine ring (C3) and the carbons adjacent to the nitrogen (C2 and C6) will be the most deshielded among the piperidine carbons.
Infrared (IR) Spectroscopy
The IR spectrum will provide information about the functional groups present in the molecule.
-
N-H Stretch: A characteristic absorption band for the N-H stretching vibration of the secondary amine in the piperidine ring is expected in the region of 3300-3500 cm⁻¹. This peak is often broad.
-
C-H Stretch: Aromatic C-H stretching vibrations will appear above 3000 cm⁻¹, while aliphatic C-H stretching vibrations will be observed just below 3000 cm⁻¹.
-
C=C and C=N Stretch: Aromatic C=C and C=N stretching vibrations of the pyridine ring will be visible in the 1400-1600 cm⁻¹ region.
-
N-H Bend: The N-H bending vibration may be observed around 1590-1650 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry will confirm the molecular weight of the compound.
-
Molecular Ion Peak (M⁺): In an electron ionization (EI) mass spectrum, the molecular ion peak is expected at m/z = 162.
-
Fragmentation Pattern: Common fragmentation patterns would involve the loss of side chains from the piperidine ring and cleavage of the bond between the two rings.
Analytical Methods for Purity Determination
Ensuring the purity of this compound is critical for its use in research and development. High-Performance Liquid Chromatography (HPLC) and Thin Layer Chromatography (TLC) are commonly employed for this purpose.
High-Performance Liquid Chromatography (HPLC)
Principle: HPLC separates components of a mixture based on their differential partitioning between a stationary phase (the column) and a mobile phase.
Typical Conditions (Reverse-Phase):
-
Column: C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate buffer at a slightly acidic pH) and an organic modifier (e.g., acetonitrile or methanol).
-
Detection: UV detection at a wavelength where the pyridine ring absorbs strongly (e.g., ~260 nm).
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
Thin Layer Chromatography (TLC)
Principle: TLC is a simple and rapid technique for monitoring reaction progress and assessing purity.
Typical Conditions:
-
Stationary Phase: Silica gel 60 F₂₅₄ plates.
-
Mobile Phase: A mixture of a polar solvent (e.g., ethyl acetate or methanol) and a less polar solvent (e.g., hexane or dichloromethane). The exact ratio will need to be optimized to achieve good separation (Rf value between 0.3 and 0.7).
-
Visualization: The spot can be visualized under UV light (254 nm) or by staining with a suitable reagent (e.g., potassium permanganate or iodine).
Reactivity and Chemical Properties
The chemical reactivity of this compound is dictated by the properties of its two constituent rings.
-
Basicity: The piperidine nitrogen is a strong base (pKa of the conjugate acid is ~11), while the pyridine nitrogen is a weaker base (pKa of the conjugate acid is ~5). This differential basicity allows for selective reactions.
-
Nucleophilicity: The piperidine nitrogen is a potent nucleophile and can readily react with electrophiles such as alkyl halides and acyl chlorides to form N-substituted derivatives.
-
Electrophilic Aromatic Substitution: The pyridine ring is generally deactivated towards electrophilic aromatic substitution due to the electron-withdrawing nature of the nitrogen atom. Substitution, if it occurs, is likely to be directed to the 3- and 5-positions relative to the ring nitrogen.
-
Nucleophilic Aromatic Substitution: The pyridine ring can undergo nucleophilic aromatic substitution, particularly if activated by an electron-withdrawing group or with a good leaving group at the 2- or 4-position.
Conclusion
This compound is a valuable building block in medicinal chemistry with significant potential for the development of novel therapeutic agents. This technical guide has provided a comprehensive overview of its key physical and chemical properties, outlined a general synthetic protocol, and detailed the expected spectroscopic and analytical characteristics. While specific experimental data for this compound is limited in the public domain, the information presented, based on sound chemical principles and data from analogous structures, offers a solid foundation for researchers to confidently work with and explore the potential of this intriguing molecule. Further experimental investigation is warranted to fully elucidate its properties and unlock its full potential in various scientific applications.
References
The Elusive Genesis of a Versatile Scaffold: An In-depth Technical Guide to the Discovery and History of 2-(Piperidin-3-YL)pyridine
For Immediate Release
A comprehensive examination of the origins, synthesis, and evolving applications of the 2-(Piperidin-3-YL)pyridine core, a foundational element in modern medicinal chemistry. This guide navigates the historical context of its discovery, details seminal synthetic protocols, and explores its contemporary significance for researchers, scientists, and drug development professionals.
The journey to understanding the pivotal role of the this compound scaffold in drug discovery is a compelling narrative of scientific inquiry, building upon foundational principles of heterocyclic chemistry. While the precise moment of its first synthesis remains subtly nestled within the annals of early 20th-century chemical literature, its conceptualization is intrinsically linked to the exploration of bipyridine and piperidine alkaloids. The structural isomer, anabasine (2-(3-pyridyl)piperidine), a naturally occurring alkaloid, was first synthesized in 1930 by Smith, setting the stage for the investigation of related structures. The most probable route to the inaugural synthesis of this compound was through the catalytic hydrogenation of its aromatic precursor, 2,3'-bipyridine.
The Dawn of a Scaffold: Early Synthetic Approaches
The pioneering work in the field of pyridine and piperidine chemistry laid the groundwork for the eventual synthesis of this compound. The most logical and historically consistent method for its initial preparation involves the reduction of 2,3'-bipyridine. Early methods for such transformations typically relied on catalytic hydrogenation, a robust and fundamental reaction in organic synthesis.
Catalytic Hydrogenation of 2,3'-Bipyridine: A Foundational Protocol
Experimental Protocol: Catalytic Hydrogenation of 2,3'-Bipyridine
-
Step 1: Catalyst Pre-activation (if using PtO₂)
-
A catalytic amount of platinum oxide (typically 1-5 mol%) is suspended in a suitable solvent, such as glacial acetic acid, in a high-pressure reaction vessel (e.g., a Parr hydrogenator).
-
The vessel is purged with hydrogen gas, and the mixture is agitated under a hydrogen atmosphere to reduce the platinum oxide to finely divided platinum black. The causality behind this pre-activation lies in generating the active catalytic species.
-
-
Step 2: Substrate Introduction
-
A solution of 2,3'-bipyridine in glacial acetic acid is introduced into the reaction vessel containing the activated catalyst. The acidic medium protonates the pyridine nitrogen, facilitating the reduction of the aromatic ring.
-
-
Step 3: Hydrogenation
-
The reaction vessel is sealed and pressurized with hydrogen gas (typically 50-70 bar).[1]
-
The mixture is agitated at room temperature or with gentle heating. The progress of the reaction is monitored by the uptake of hydrogen.
-
-
Step 4: Work-up and Isolation
-
Upon completion, the catalyst is removed by filtration through a pad of celite.
-
The acidic solvent is neutralized with a suitable base (e.g., sodium bicarbonate or sodium hydroxide).
-
The aqueous solution is extracted with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
The combined organic extracts are dried over an anhydrous salt (e.g., sodium sulfate), filtered, and the solvent is removed under reduced pressure to yield the crude this compound.
-
Purification is typically achieved through distillation or column chromatography.
-
Diagram of the Hydrogenation Workflow
Caption: General workflow for the synthesis of this compound via catalytic hydrogenation.
Evolution of Synthetic Methodologies
While catalytic hydrogenation remains a fundamental approach, modern organic synthesis has introduced a plethora of more sophisticated and selective methods for the preparation of piperidine derivatives. These advancements offer greater control over stereochemistry and functional group tolerance, which are critical in the context of drug development.
Modern Synthetic Strategies
Contemporary approaches to the synthesis of the this compound core and its derivatives often involve multi-step sequences that allow for precise installation of desired substituents. These methods include:
-
Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as the Suzuki and Negishi couplings, are powerful tools for the formation of the 2,3'-bipyridine precursor from appropriately functionalized pyridine and pyridine-boronic acid (or organozinc) derivatives.[3][4] This approach allows for the introduction of various substituents on either ring prior to the final reduction step.
-
Ring-Closing Metathesis (RCM): RCM has emerged as a versatile method for the construction of the piperidine ring. A suitably functionalized diene precursor containing the pyridine moiety can be cyclized using a ruthenium-based catalyst.
-
Asymmetric Synthesis: The development of chiral catalysts and auxiliaries has enabled the enantioselective synthesis of piperidine derivatives, which is crucial for producing single-enantiomer drugs with improved efficacy and reduced side effects.
The Rise to Prominence: Pharmacological Significance
The this compound scaffold is a key structural motif in a variety of biologically active molecules. Its importance stems from its ability to present functional groups in a well-defined three-dimensional orientation, allowing for precise interactions with biological targets.
A Privileged Scaffold in Medicinal Chemistry
The piperidine ring provides a conformationally flexible yet constrained framework, while the pyridine ring can engage in various interactions, including hydrogen bonding and π-stacking. This combination has made the this compound core a "privileged scaffold" in medicinal chemistry, appearing in compounds targeting a wide range of receptors and enzymes.
Table 1: Therapeutic Areas of Interest for this compound Derivatives
| Therapeutic Area | Target Class | Example Application |
| Central Nervous System | Nicotinic Acetylcholine Receptors (nAChRs) | Development of agonists and antagonists for neurological disorders.[5][6][7] |
| Cardiovascular Disease | Proprotein Convertase Subtilisin/Kexin type 9 (PCSK9) | Inhibitors for lowering cholesterol. |
| Infectious Diseases | Various microbial enzymes | Development of novel antibacterial and antifungal agents. |
| Oncology | Kinases and other signaling proteins | Targeted cancer therapies. |
Signaling Pathway Implication: Nicotinic Acetylcholine Receptors
Caption: Simplified signaling pathway of a this compound-based nAChR agonist.
Future Directions and Perspectives
The this compound scaffold continues to be a fertile ground for drug discovery. The ongoing development of novel synthetic methodologies, coupled with a deeper understanding of its structure-activity relationships, will undoubtedly lead to the discovery of new therapeutic agents with improved efficacy and safety profiles. The historical journey of this seemingly simple heterocyclic core, from its probable origins in early hydrogenation studies to its current status as a cornerstone of medicinal chemistry, underscores the enduring power of fundamental organic synthesis in addressing complex biological challenges.
References
- 1. asianpubs.org [asianpubs.org]
- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Discovery, synthesis, biological evaluation and structure-based optimization of novel piperidine derivatives as acetylcholine-binding protein ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Recent developments in the synthesis of nicotinic acetylcholine receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 2-(Piperidin-3-YL)pyridine Derivatives and Analogs
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 2-(piperidin-3-yl)pyridine scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of pharmacologically active agents. This guide provides a comprehensive technical overview of this important chemical class, with a particular focus on its role in the development of nicotinic acetylcholine receptor (nAChR) modulators. We will delve into the synthetic strategies employed to access these molecules, explore the nuanced structure-activity relationships (SAR) that govern their biological effects, and examine their pharmacological profiles and therapeutic potential. This document is intended to serve as a valuable resource for researchers and drug development professionals engaged in the design and synthesis of novel therapeutics targeting the central nervous system and beyond.
Introduction: The Significance of the this compound Core
The this compound moiety is a privileged scaffold in drug discovery, largely due to its presence in a variety of biologically active natural products and synthetic compounds.[1][2] Its inherent structural features, including a basic nitrogen atom within the piperidine ring and the aromatic pyridine ring, allow for a range of interactions with biological targets.[3][4] This versatile framework has been extensively explored, leading to the development of compounds with diverse pharmacological activities, including applications in neurological disorders and as antimicrobial agents.[5][6][7]
A prime example of the therapeutic importance of this scaffold is its role in the development of smoking cessation aids. The natural product (-)-cytisine, which contains a rigidified this compound-like structure, has been used for this purpose in Central and Eastern Europe for decades.[8][9][10] The recognition of cytisine's mechanism of action as a partial agonist at α4β2 nAChRs spurred further research, ultimately leading to the design and synthesis of varenicline (Chantix®/Champix®), a highly successful smoking cessation therapeutic.[11][12][13] Varenicline's development highlights the power of leveraging natural product scaffolds to create optimized therapeutic agents.[13]
This guide will explore the key aspects of this compound chemistry and pharmacology, providing a foundation for the rational design of new and improved derivatives.
Synthetic Strategies: Accessing the Core and its Analogs
The synthesis of this compound derivatives can be approached through several strategic disconnections. The choice of synthetic route often depends on the desired substitution pattern and stereochemistry.
Synthesis from Pyridine Precursors
A common and versatile approach involves the hydrogenation of substituted pyridine precursors.[14] This strategy allows for the introduction of various substituents onto the pyridine ring prior to the reduction of the heterocyclic core.
Experimental Protocol: Catalytic Hydrogenation of Substituted Pyridines
-
Substrate Preparation: Synthesize the desired substituted 2-(pyridin-3-yl)pyridine precursor via standard cross-coupling methodologies (e.g., Suzuki, Stille coupling).
-
Reaction Setup: In a high-pressure reaction vessel, dissolve the pyridine precursor in a suitable solvent such as methanol or ethanol.
-
Catalyst Addition: Add a hydrogenation catalyst, for example, Raney Nickel or a rhodium-based catalyst. The choice of catalyst can influence the stereoselectivity of the reduction.
-
Hydrogenation: Pressurize the vessel with hydrogen gas (typically 50-100 psi) and heat the reaction mixture.
-
Monitoring and Work-up: Monitor the reaction progress by TLC or LC-MS. Upon completion, carefully filter the catalyst and concentrate the filtrate under reduced pressure.
-
Purification: Purify the resulting this compound derivative by column chromatography or crystallization.
Rationale: This method is advantageous for its broad substrate scope and the commercial availability of a wide range of pyridine building blocks. The conditions can often be tuned to achieve desired stereochemical outcomes.
Synthesis from Piperidine Precursors
An alternative strategy involves the construction of the pyridine ring onto a pre-existing piperidine scaffold. This can be particularly useful for accessing derivatives with complex substitution on the piperidine ring.
Experimental Protocol: Pyridine Ring Formation
-
Piperidine Intermediate: Prepare a suitably functionalized piperidine intermediate, for instance, a 3-formylpiperidine derivative.
-
Condensation Reaction: React the piperidine intermediate with an appropriate enolate or enamine precursor in a condensation reaction to form a dihydropyridine intermediate.
-
Oxidation: Oxidize the dihydropyridine intermediate to the aromatic pyridine ring using a suitable oxidizing agent like manganese dioxide or DDQ.
-
Purification: Purify the final product using standard chromatographic techniques.
Rationale: This approach offers control over the stereochemistry of the piperidine ring and is well-suited for the synthesis of analogs with modifications at the piperidine core.
Asymmetric Synthesis
For the development of chiral drugs, enantiomerically pure this compound derivatives are often required. Asymmetric synthesis can be achieved through various methods, including the use of chiral catalysts for hydrogenation or the employment of chiral auxiliaries.
Caption: Asymmetric hydrogenation of a prochiral pyridinium salt to yield an enantioenriched piperidine derivative.
Structure-Activity Relationships (SAR)
The biological activity of this compound derivatives is highly dependent on their substitution pattern. Subtle changes to the molecule can have profound effects on potency, selectivity, and pharmacokinetic properties.
Modifications to the Pyridine Ring
Substitution on the pyridine ring can significantly modulate the affinity and efficacy of these compounds at their biological targets. For instance, in the context of nAChR ligands, the position and nature of substituents on the pyridine ring can influence selectivity for different receptor subtypes.[15]
| Position | Substituent | Effect on α4β2 nAChR Affinity | Reference |
| 5 | Halogen (F, Cl, Br) | Generally increases affinity | [15] |
| 5 | Methoxy | Can decrease affinity | [15] |
| 6 | Methyl | May decrease affinity | [15] |
Rationale: The pyridine ring often acts as a hydrogen bond acceptor, and substituents can alter the electronic properties and steric profile of this region, thereby influencing receptor binding.[3][4]
Modifications to the Piperidine Ring
The piperidine ring provides a key anchoring point for receptor interaction and its conformation is critical for activity. N-alkylation of the piperidine nitrogen can impact potency and selectivity. For example, N-methylation of cytisine reduces its affinity for nAChRs.[10]
Caption: Key modification points on the piperidine ring influencing biological activity.
Pharmacology and Therapeutic Applications
The primary pharmacological target of many this compound derivatives is the nicotinic acetylcholine receptor family.
Nicotinic Acetylcholine Receptor (nAChR) Modulation
nAChRs are ligand-gated ion channels that are widely expressed in the central and peripheral nervous systems. They are implicated in a variety of physiological processes, including cognitive function, reward, and mood.[8]
-
α4β2 Subtype: This is the most abundant nAChR subtype in the brain and is a key mediator of the addictive effects of nicotine.[10] this compound derivatives like cytisine and varenicline act as partial agonists at this receptor subtype.[8][11] This partial agonism is crucial for their therapeutic effect in smoking cessation, as it provides a moderate level of receptor stimulation to alleviate withdrawal symptoms while simultaneously blocking the rewarding effects of nicotine.[11]
-
α7 Subtype: This subtype is involved in cognitive processes, and modulators of the α7 nAChR are being investigated for the treatment of cognitive deficits in schizophrenia and Alzheimer's disease. Some this compound analogs have shown activity at this receptor subtype.
Caption: Simplified signaling pathway of a this compound partial agonist at the α4β2 nAChR.
Other Therapeutic Areas
Beyond nAChR modulation, the this compound scaffold has been explored for other therapeutic applications:
-
Antimicrobial Activity: Certain derivatives have demonstrated antibacterial and antifungal properties.[6][7]
-
Neurological Disorders: The ability of these compounds to cross the blood-brain barrier makes them attractive candidates for treating a range of neurological conditions.[5]
-
Enzyme Inhibition: Some analogs have been investigated as inhibitors of enzymes such as urease and cholesterol 24-hydroxylase.[16][17]
Analytical Methods
The analysis and characterization of this compound derivatives are crucial for ensuring purity, identity, and stability.
Chromatography
-
High-Performance Liquid Chromatography (HPLC): HPLC is a widely used technique for the separation, identification, and quantification of these compounds.[18] Reversed-phase columns (e.g., C18) are commonly employed with mobile phases consisting of acetonitrile or methanol and an aqueous buffer.[19] UV detection is typically used, with the wavelength of maximum absorbance depending on the specific chromophores present in the molecule.[20]
-
Thin-Layer Chromatography (TLC): TLC is a simple and rapid method for monitoring reaction progress and assessing the purity of synthesized compounds.[6]
Spectroscopy
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for structural elucidation. The chemical shifts and coupling patterns provide detailed information about the connectivity and stereochemistry of the molecule.
-
Mass Spectrometry (MS): MS is used to determine the molecular weight and fragmentation pattern of the compounds, confirming their identity.
Conclusion and Future Directions
The this compound scaffold continues to be a rich source of novel therapeutic agents. The success of varenicline has firmly established the potential of this chemical class in treating addiction. Future research in this area is likely to focus on:
-
Development of Subtype-Selective nAChR Modulators: Designing ligands with enhanced selectivity for specific nAChR subtypes could lead to therapies with improved efficacy and reduced side effects for a variety of CNS disorders.
-
Exploration of Novel Therapeutic Targets: The versatility of the this compound core suggests that it may have utility in targeting other biological systems beyond nAChRs.
-
Advancements in Asymmetric Synthesis: The development of more efficient and scalable asymmetric synthetic methods will be crucial for the production of enantiomerically pure drug candidates.
By building upon the extensive knowledge base surrounding this compound derivatives, researchers are well-positioned to discover the next generation of innovative medicines.
References
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Nicotinic pharmacophore: the pyridine N of nicotine and carbonyl of acetylcholine hydrogen bond across a subunit interface to a backbone NH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Nicotinic pharmacophore: The pyridine N of nicotine and carbonyl of acetylcholine hydrogen bond across a subunit interface to a backbone NH - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemimpex.com [chemimpex.com]
- 6. Synthesis of Novel Pyridine-connected Piperidine and 2H-thiopyran Derivatives and their Larvicidal, Nematicidal, and Antimicrobial Activities [scielo.org.mx]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Cytisine and cytisine derivatives. More than smoking cessation aids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. isaac-scientific.com [isaac-scientific.com]
- 11. Discovery and development of varenicline for smoking cessation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. newdrugapprovals.org [newdrugapprovals.org]
- 13. researchgate.net [researchgate.net]
- 14. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Synthesis and structure-activity relationships of pyridine-modified analogs of 3-[2-((S)-pyrrolidinyl)methoxy]pyridine, A-84543, a potent nicotinic acetylcholine receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Synthesis and biological evaluation of pyridylpiperazine hybrid derivatives as urease inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. helixchrom.com [helixchrom.com]
- 19. benchchem.com [benchchem.com]
- 20. ptfarm.pl [ptfarm.pl]
CAS number and molecular weight of 2-(Piperidin-3-YL)pyridine
An In-Depth Technical Guide to 2-(Piperidin-3-YL)pyridine
Introduction
This compound, a heterocyclic compound, has garnered significant interest within the scientific community, particularly in the fields of medicinal chemistry and pharmacology. Its structural motif, featuring a pyridine ring linked to a piperidine ring, serves as a versatile scaffold for the development of novel therapeutic agents. This guide provides a comprehensive overview of the essential physicochemical properties, synthesis, and analytical considerations for this compound, tailored for researchers and professionals in drug discovery and development.
Physicochemical Properties
The fundamental characteristics of a compound are crucial for its identification, handling, and application in experimental settings. For this compound, the key identifiers are its CAS (Chemical Abstracts Service) number and molecular weight. These properties are summarized in the table below. It is important to note that slight variations in naming conventions exist in literature and commercial sources; for instance, the compound is sometimes referred to as 3-(2-Pyridyl)piperidine.
| Property | Value |
| CAS Number | 40864-10-6[1] |
| Molecular Formula | C10H14N2[1][2][3][4][5] |
| Molecular Weight | 162.23 g/mol [1][3][4][5] |
Synthesis and Workflow
The synthesis of this compound is a critical process for its availability in research and development. While various synthetic routes may exist, a common approach involves the chemical modification of pyridine and piperidine precursors. The selection of a specific synthetic pathway often depends on factors such as the availability of starting materials, desired yield, and scalability.
A generalized workflow for the synthesis and purification of this compound is outlined below. This process typically begins with the coupling of appropriately functionalized pyridine and piperidine derivatives, followed by reaction work-up and purification steps to isolate the final product of high purity.
Caption: A generalized workflow for the synthesis and purification of this compound.
Analytical Characterization
To ensure the identity and purity of synthesized this compound, a suite of analytical techniques is employed. These methods are essential for quality control and for the accurate interpretation of experimental results in subsequent biological or chemical assays.
Key Analytical Techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the molecular structure, including the connectivity of atoms and the stereochemistry of the compound.
-
Mass Spectrometry (MS): Determines the molecular weight of the compound and can be used to elucidate its structure through fragmentation analysis.
-
High-Performance Liquid Chromatography (HPLC): A powerful technique for assessing the purity of the compound and for quantifying its concentration in various matrices.
The following diagram illustrates a typical analytical workflow for the characterization of this compound.
Caption: A typical analytical workflow for the characterization of this compound.
Safety and Handling
As with any chemical compound, proper safety precautions must be observed when handling this compound. While specific toxicity data may be limited, it is prudent to treat it as a potentially hazardous substance. Standard laboratory safety practices should be followed, including the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. The compound should be handled in a well-ventilated area, preferably within a fume hood, to minimize the risk of inhalation. For detailed safety information, it is recommended to consult the Safety Data Sheet (SDS) provided by the supplier.
References
- 1. This compound – Biotuva Life Sciences [biotuva.com]
- 2. 3-(PIPERIDIN-2-YL)PYRIDINE | CAS 13078-04-1 [matrix-fine-chemicals.com]
- 3. echemi.com [echemi.com]
- 4. 2-(Piperidin-4-yl)pyridine | C10H14N2 | CID 10374750 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 2-(Piperidin-2-yl)pyridine | C10H14N2 | CID 437973 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Solubility of 2-(Piperidin-3-YL)pyridine in Common Laboratory Solvents
This guide provides a comprehensive technical overview of the solubility characteristics of 2-(Piperidin-3-YL)pyridine, a heterocyclic compound of interest in pharmaceutical research and development. The document is structured to provide not only theoretical predictions but also a robust experimental framework for determining its solubility in a range of common laboratory solvents. This information is critical for researchers and drug development professionals in designing formulations, planning synthetic routes, and conducting various in vitro and in vivo studies.
Physicochemical Profile and Solubility Predictions for this compound
A thorough understanding of a compound's physicochemical properties is fundamental to predicting its solubility. This compound incorporates both a pyridine and a piperidine moiety, which dictates its behavior in different solvent systems.
Structural Analysis and Key Physicochemical Parameters
-
Polarity: The molecule possesses both polar and non-polar regions. The nitrogen atoms in the pyridine and piperidine rings introduce polarity and are capable of hydrogen bonding. The aromatic pyridine ring can also participate in pi-stacking interactions. The aliphatic piperidine ring contributes to the non-polar character.
-
Ionization and pKa: The solubility of this compound is expected to be highly dependent on pH due to the presence of two basic nitrogen atoms.
-
The pyridine nitrogen is weakly basic, with a pKa of its conjugate acid around 5.23.[1][2]
-
The piperidine nitrogen is significantly more basic, with the pKa of its conjugate acid being approximately 11.[3][4]
-
This dual basicity implies that the molecule can exist in different ionization states depending on the pH of the medium. In acidic solutions, one or both nitrogen atoms will be protonated, forming a more polar and, therefore, more water-soluble salt.
-
Qualitative Solubility Predictions
Based on the "like dissolves like" principle, we can predict the solubility of this compound in various common laboratory solvents. The polarity, hydrogen bonding capability, and dielectric constant of the solvent are key factors to consider.[5][6][7][8]
| Solvent Category | Common Solvents | Predicted Solubility of this compound | Rationale |
| Polar Protic | Water, Methanol, Ethanol | Moderate to High | These solvents can act as both hydrogen bond donors and acceptors, effectively solvating the polar nitrogen atoms of the compound. Solubility in water will be significantly enhanced at acidic pH due to salt formation. |
| Polar Aprotic | DMSO, DMF, Acetonitrile | High | These solvents have high dielectric constants and are excellent at solvating polar molecules. They can accept hydrogen bonds from the N-H group of the piperidine ring. |
| Non-Polar | Hexane, Toluene, Diethyl Ether | Low | The overall polarity of this compound is too high for significant interaction with non-polar solvents. The energy required to break the intermolecular forces in the solid state would not be compensated by solute-solvent interactions. |
| Chlorinated | Dichloromethane, Chloroform | Moderate | These solvents have a moderate polarity and can interact with the molecule through dipole-dipole interactions. They may offer a balance for dissolving both polar and non-polar regions of the molecule. |
Experimental Determination of Thermodynamic Solubility: The Shake-Flask Method
To obtain accurate and reliable quantitative solubility data, the equilibrium or thermodynamic solubility must be determined experimentally. The shake-flask method is considered the gold standard for this purpose due to its robustness and direct measurement of the equilibrium state.[9][10]
Rationale for Method Selection
The shake-flask method involves agitating an excess of the solid compound in the solvent of interest for a prolonged period until equilibrium is reached.[9][11][12] This ensures that the solvent is saturated with the solute. Subsequent analysis of the clear supernatant provides the thermodynamic solubility. This method is preferred over kinetic solubility assays for lead optimization and formulation development as it reflects the true solubility at equilibrium.[11]
Experimental Workflow Diagram
Caption: Experimental workflow for the shake-flask solubility determination.
Detailed Step-by-Step Protocol
Materials and Equipment:
-
This compound (solid)
-
Selected laboratory solvents (analytical grade)
-
Scintillation vials or glass flasks with screw caps
-
Orbital shaker with temperature control
-
Centrifuge
-
Syringes and 0.45 µm syringe filters (ensure filter compatibility with the solvent)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector[13][14][15]
-
Volumetric flasks and pipettes
-
Analytical balance
Procedure:
-
Preparation of Slurries:
-
Add an excess amount of solid this compound to a series of vials. A visual excess of solid should remain at the end of the experiment.
-
Accurately pipette a known volume of the desired solvent into each vial.
-
Seal the vials tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C).
-
Agitate the slurries for a sufficient time to reach equilibrium. A period of 24 to 48 hours is typically adequate.
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to allow the larger particles to settle.
-
To separate the undissolved solid, centrifuge the vials at a high speed.
-
Carefully draw the supernatant using a syringe and filter it through a 0.45 µm syringe filter into a clean vial. This step is crucial to remove any remaining solid particles.
-
-
Analysis by HPLC-UV:
-
Method Development: Develop a suitable reverse-phase HPLC method for the quantification of this compound. The mobile phase composition should be optimized to achieve good peak shape and retention time. A UV detector should be set to a wavelength where the compound has maximum absorbance.
-
Calibration Curve: Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent.
-
Inject the standards into the HPLC system to generate a calibration curve of peak area versus concentration.
-
Sample Analysis: Dilute the filtered sample solutions as necessary to fall within the linear range of the calibration curve.
-
Inject the diluted samples and record the peak areas.
-
-
Data Analysis and Reporting:
-
Calculate the concentration of this compound in the filtered samples using the linear regression equation from the calibration curve.
-
Account for any dilution factors used during sample preparation.
-
The resulting concentration represents the thermodynamic solubility of the compound in the specific solvent at the experimental temperature. Report the solubility in appropriate units, such as mg/mL or µg/mL.
-
Conclusion
The solubility of this compound is a critical parameter that influences its utility in drug discovery and development. Theoretical predictions based on its structure suggest a favorable solubility in polar protic and polar aprotic solvents, with limited solubility in non-polar media. These predictions, however, must be confirmed by robust experimental data. The shake-flask method, coupled with HPLC-UV analysis, provides a reliable means to quantitatively determine the thermodynamic solubility. The detailed protocol provided in this guide offers a standardized approach for researchers to generate high-quality solubility data, thereby facilitating informed decisions in the progression of drug candidates.
References
- 1. Pyridine | C5H5N | CID 1049 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Pyridine - Wikipedia [en.wikipedia.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Piperidine CAS#: 110-89-4 [m.chemicalbook.com]
- 5. COMMON SOLVENT PROPERTIES [macro.lsu.edu]
- 6. Solvents Resource Center | Fisher Scientific [fishersci.com]
- 7. ce.sysu.edu.cn [ce.sysu.edu.cn]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. dissolutiontech.com [dissolutiontech.com]
- 10. lup.lub.lu.se [lup.lub.lu.se]
- 11. enamine.net [enamine.net]
- 12. downloads.regulations.gov [downloads.regulations.gov]
- 13. pharmaguru.co [pharmaguru.co]
- 14. Comparison of nephelometric, UV-spectroscopic, and HPLC methods for high-throughput determination of aqueous drug solubility in microtiter plates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. improvedpharma.com [improvedpharma.com]
A Senior Application Scientist's Guide to the Commercial Availability of 2-(Piperidin-3-YL)pyridine
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the commercial availability of the versatile heterocyclic building block, 2-(Piperidin-3-YL)pyridine. This document is intended to serve as a practical resource for researchers, chemists, and procurement specialists in the pharmaceutical and agrochemical industries. We will delve into the various commercially available forms of this compound, including its free base, hydrochloride salt, and enantiopure isomers. Furthermore, this guide will explore the typical synthesis routes, potential impurities, and the analytical methodologies required to ensure the quality and integrity of this critical starting material.
Introduction: The Significance of the this compound Scaffold
The this compound moiety is a privileged scaffold in medicinal chemistry and drug discovery. Its unique three-dimensional structure, combining the conformational flexibility of the piperidine ring with the aromatic and hydrogen-bonding capabilities of the pyridine ring, allows for multifaceted interactions with biological targets. This structural motif is a key component in a variety of pharmacologically active agents, particularly those targeting the central nervous system. The ability of this scaffold to be readily modified at multiple positions makes it an attractive starting point for the development of novel therapeutics.
Commercial Availability: A Landscape of Suppliers and Forms
The procurement of this compound requires careful consideration of the desired form, purity, and scale. The compound is commercially available in several forms, each with its own advantages for specific applications.
Racemic this compound (Free Base)
The free base of racemic this compound is a common starting material for initial screening and process development.
| Supplier | Product Name | Purity | Pack Size |
| Biotuva Life Sciences | This compound | 95% | 50mg |
Table 1: Commercial Suppliers of Racemic this compound (Free Base).[1]
Salt Forms: Enhancing Stability and Handling
The hydrochloride salt of this compound is frequently offered to improve the compound's stability and ease of handling.
| Supplier | Product Name | CAS Number | Purity |
| CymitQuimica | This compound (hydrochloride) | 1802370-81-5 | 97% |
| Sigma-Aldrich | This compound (hydrochloride) | 1802370-81-5 | Not Specified |
Table 2: Commercial Suppliers of this compound Hydrochloride Salt.
Enantiopure Forms: The Key to Stereospecificity
For the development of stereospecific drugs, the enantiomerically pure forms of this compound are essential.
| Enantiomer | Supplier | Product Name | CAS Number | Purity |
| (R)-enantiomer | ChemScene | (r)-3-(Piperidin-2-yl)pyridine hydrochloride | 1055196-29-6 | ≥97% |
| (S)-enantiomer | Vulcanchem | (S)-3-(piperidin-2-yl)pyridine hydrochloride | 53912-89-3 | Not Specified |
| (S)-enantiomer | Sigma-Aldrich | (S)-2-(Piperidin-2-yl)pyridine | 46041-69-4 | 95% |
Table 3: Commercial Suppliers of Enantiopure this compound and its Salts.
Synthesis and Potential Impurities: A Chemist's Perspective
A thorough understanding of the synthetic route to this compound is crucial for anticipating potential impurities that could impact downstream applications. The most probable and industrially scalable synthesis involves a nucleophilic aromatic substitution (SNAr) reaction.
General Synthetic Approach: Nucleophilic Aromatic Substitution
The synthesis of 2-substituted pyridines often proceeds via the reaction of a pyridine ring activated towards nucleophilic attack with a suitable nucleophile. In the case of this compound, this would involve the reaction of a 2-halopyridine (e.g., 2-chloropyridine or 2-bromopyridine) with 3-aminopiperidine or a protected derivative. The pyridine nitrogen activates the C-2 and C-4 positions towards nucleophilic attack.[2]
Caption: General workflow for the synthesis of this compound.
Exemplary Laboratory-Scale Protocol
The following protocol is adapted from a similar synthesis of a piperidinyl-pyridine derivative and serves as a representative example.[3]
Materials:
-
2-Chloropyridine
-
tert-Butyl 3-aminopiperidine-1-carboxylate
-
Potassium phosphate (K₃PO₄)
-
Dioxane
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
Step 1: Coupling Reaction
-
To a solution of 2-chloropyridine (1.0 eq) in dioxane, add tert-butyl 3-aminopiperidine-1-carboxylate (1.1 eq) and K₃PO₄ (2.0 eq).
-
Heat the reaction mixture to 105 °C and stir for 36 hours.
-
Monitor the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude N-Boc protected product.
Step 2: Deprotection
-
Dissolve the crude product in a 1:1 mixture of TFA and DCM.
-
Stir the solution at room temperature for 2 hours.
-
Remove the solvent and excess TFA under reduced pressure to yield the crude this compound.
Step 3: Purification
-
The crude product can be purified by silica gel column chromatography or by crystallization of a suitable salt (e.g., the hydrochloride salt) to afford the final product with high purity.
Potential Impurities
-
Unreacted Starting Materials: Residual 2-chloropyridine and 3-aminopiperidine derivatives.
-
Positional Isomers: Although less likely due to the electronic activation of the pyridine ring, trace amounts of 4-(Piperidin-3-YL)pyridine could be formed.
-
Over-alkylation Products: Dialkylation of the piperidine nitrogen is a possibility if unprotected 3-aminopiperidine is used.
-
Solvent Residues: Dioxane, DCM, and TFA from the synthesis and workup.
Analytical Quality Control: Ensuring Purity and Identity
Rigorous analytical testing is paramount to confirm the identity and purity of this compound.
High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC is the standard method for assessing the purity of this compound.
Typical HPLC Method Parameters:
| Parameter | Condition |
| Column | C18 (e.g., 4.6 mm x 150 mm, 5 µm) |
| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid |
| Gradient | A suitable gradient from low to high percentage of B |
| Flow Rate | 1.0 mL/min |
| Detection | UV at an appropriate wavelength (e.g., 254 nm) |
| Column Temp. | Ambient or controlled (e.g., 30 °C) |
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are indispensable for structural confirmation.
Caption: Quality control workflow for procured this compound.
Predicted ¹H NMR Spectrum (400 MHz, CDCl₃):
-
δ 8.5-8.6 ppm (m, 1H): Pyridine H6
-
δ 7.6-7.7 ppm (m, 1H): Pyridine H4
-
δ 7.2-7.3 ppm (m, 1H): Pyridine H5
-
δ 7.1-7.2 ppm (m, 1H): Pyridine H3
-
δ 3.0-3.2 ppm (m, 2H): Piperidine H2 (axial and equatorial)
-
δ 2.6-2.8 ppm (m, 2H): Piperidine H6 (axial and equatorial)
-
δ 1.5-2.0 ppm (m, 5H): Piperidine H3, H4, H5 (axial and equatorial) and NH
Predicted ¹³C NMR Spectrum (101 MHz, CDCl₃):
-
δ ~160 ppm: Pyridine C2
-
δ ~149 ppm: Pyridine C6
-
δ ~136 ppm: Pyridine C4
-
δ ~123 ppm: Pyridine C3
-
δ ~121 ppm: Pyridine C5
-
δ ~50-55 ppm: Piperidine C2, C6
-
δ ~45-50 ppm: Piperidine C3
-
δ ~25-35 ppm: Piperidine C4, C5
Conclusion
This compound is a readily accessible and highly valuable building block for drug discovery and development. A range of commercial suppliers offer this compound in its racemic, enantiopure, and salt forms, catering to diverse research and development needs. A sound understanding of its synthesis via nucleophilic aromatic substitution allows for the anticipation and control of potential impurities. Rigorous analytical quality control, employing techniques such as HPLC and NMR, is essential to ensure the integrity of this starting material, thereby safeguarding the quality and reproducibility of subsequent research. This guide provides the necessary technical insights to confidently source and utilize this compound in your research endeavors.
References
Methodological & Application
Application Note & Protocols: Enantioselective Synthesis of 3-Substituted Piperidines from Pyridine
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 3-substituted piperidine scaffold is a privileged motif in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates, including the anticancer agent Niraparib and the antipsychotic Preclamol.[1][2] Direct and efficient synthesis of these structures in an enantiomerically pure form from simple, abundant feedstocks like pyridine is a paramount challenge in modern organic synthesis. Traditional methods often involve lengthy multi-step sequences or resolutions of racemic mixtures.[3] This guide details cutting-edge, catalytic enantioselective strategies that transform readily available pyridines into valuable, chiral 3-substituted piperidines, focusing on the underlying principles, practical execution, and proven applications of each methodology.
Introduction: The Challenge of Pyridine Dearomatization
Pyridine presents a significant hurdle for direct asymmetric functionalization. Its high aromatic stabilization energy (30-31 kcal/mol) makes dearomatization energetically unfavorable. Furthermore, the Lewis basic nitrogen atom can strongly coordinate to and deactivate transition metal catalysts.[4][5][6]
Successful strategies circumvent these issues by first activating the pyridine ring, thereby lowering its resonance energy and reducing its tendency to poison the catalyst.[5][6] This is typically achieved by forming a pyridinium salt or an N-acylpyridinium species, which can then undergo enantioselective transformations. This document will focus on three powerful strategies that leverage this activation principle:
-
Multi-Step Asymmetric Dearomatization/Carbometalation
-
Direct Asymmetric Hydrogenation of Pyridinium Salts
-
Chemo-enzymatic Dearomatization Cascades
Strategy 1: Rh-Catalyzed Asymmetric Reductive Heck Reaction
A recently developed and highly effective strategy involves a three-step sequence: (1) partial reduction of pyridine to a dihydropyridine intermediate, (2) a key Rh-catalyzed asymmetric carbometalation (reductive Heck reaction), and (3) a final reduction to the piperidine product.[1][2][7] This approach is notable for its excellent enantioselectivity and broad substrate scope, particularly for introducing aryl and vinyl substituents at the 3-position.[2][8]
Causality and Mechanistic Insight
The success of this method hinges on controlling the reactivity of the pyridine ring. The initial partial reduction and N-acylation to form phenyl pyridine-1(2H)-carboxylate creates a less aromatic and more reactive dihydropyridine.[8] This intermediate is an ideal substrate for the subsequent Rh-catalyzed asymmetric reductive Heck reaction.
The key enantioselective step involves the carbometalation of the dihydropyridine with an arylboronic acid. A chiral rhodium catalyst, typically formed from a rhodium precursor and a chiral bisphosphine ligand like (S)-Segphos, orchestrates the enantioselective addition of the aryl group to the 3-position.[8] The reaction proceeds with high regio- and enantioselectivity, furnishing a 3-substituted tetrahydropyridine, which is then reduced to the final piperidine product.[2][3]
Figure 1. Workflow for the three-step synthesis of 3-aryl piperidines.
Data Presentation: Substrate Scope
The rhodium-catalyzed asymmetric carbometalation demonstrates broad substrate scope with excellent enantioselectivity.[7]
| 3-Substituent (from Arylboronic Acid) | Yield of Tetrahydropyridine (%) | Enantiomeric Excess (ee, %) |
| Phenyl | 92 | 98 |
| 4-Fluorophenyl | 95 | 99 |
| 4-Methoxyphenyl | 85 | 98 |
| 3-Thienyl | 82 | 97 |
| 2-Naphthyl | 90 | 99 |
| Vinyl | 75 | 96 |
| Data sourced from Mishra et al., J. Am. Chem. Soc. 2023.[7] |
Detailed Experimental Protocol: Synthesis of a (-)-Preclamol Precursor
This protocol is adapted from Fletcher and coworkers.[8]
Part 1: Synthesis of Phenyl Pyridine-1(2H)-carboxylate
-
Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add methanol (50 mL), pyridine (1.58 g, 20 mmol), and sodium borohydride (NaBH₄, 0.76 g, 20 mmol).
-
Cooling: Cool the reaction mixture to -78 °C using a dry ice/acetone bath.
-
Addition: Add phenyl chloroformate (3.13 g, 20 mmol) dropwise to the cold solution.
-
Reaction: Maintain the reaction at -78 °C for 3 hours.
-
Quenching & Extraction: Quench the reaction by adding 50 mL of water. Extract the mixture twice with diethyl ether (2 x 30 mL).
-
Washing: Combine the organic layers and wash sequentially with 1N NaOH (2x) and 1N HCl (2x).
-
Drying & Purification: Dry the organic layer over sodium sulfate, filter, and evaporate the solvent under reduced pressure. Purify the crude product using a short silica gel pad (2% to 10% acetone/hexane gradient) to yield the dihydropyridine intermediate.
Part 2: Rh-Catalyzed Asymmetric Cross-Coupling
-
Catalyst Preparation: In a nitrogen-filled glovebox, add [Rh(cod)OH]₂ (6.9 mg, 3 mol%) and (S)-Segphos (21.4 mg, 7 mol%) to a 7 mL vial. Purge with argon three times.
-
Solvent Addition: Add toluene (0.25 mL), 2-methyltetrahydrofuran (0.25 mL), and water (0.25 mL) to the vial. Add aqueous cesium hydroxide (CsOH, 50 wt%, 180 µL, 2.0 equiv) and stir the catalyst solution at 70 °C for 10 minutes.
-
Reagent Addition: Add the arylboronic acid (e.g., 3-methoxyphenylboronic acid, 1.5 mmol, 3.0 equiv) followed by the phenyl pyridine-1(2H)-carboxylate (0.5 mmol, 1.0 equiv).
-
Reaction: Stir the resulting mixture at 70 °C for 20 hours.
-
Workup: Cool the reaction to room temperature, dilute with diethyl ether (5 mL), and pass through a short plug of silica gel, washing with additional ether (20 mL). Remove solvents in vacuo to obtain the crude 3-substituted tetrahydropyridine.
Part 3: Reduction to 3-Substituted Piperidine
-
Reduction & Deprotection: Subject the crude tetrahydropyridine to standard hydrogenation conditions (e.g., H₂, 10% Pd/C in methanol). Following reduction, perform carbamate deprotection (e.g., aqueous KOH in methanol) to yield the final 3-substituted piperidine. This sequence afforded a precursor to (-)-Preclamol in 72% yield over the two steps.[7]
Strategy 2: Direct Asymmetric Hydrogenation of Pyridinium Salts
Direct asymmetric hydrogenation (AH) of pyridinium salts is a more atom-economical approach.[5] This method relies on activating the pyridine as a salt (e.g., N-benzyl pyridinium bromide), which facilitates hydrogenation using chiral iridium or rhodium catalysts.[4][9][10]
Causality and Mechanistic Insight
Quaternization of the pyridine nitrogen atom serves two critical purposes: it lowers the resonance stabilization energy of the ring and prevents the substrate from irreversibly coordinating to and poisoning the metal catalyst.[5] However, the direct hydrogenation of 3-substituted pyridiniums has proven more challenging than their 2-substituted counterparts, often resulting in lower enantioselectivities.[5]
A key breakthrough was the discovery that adding a stoichiometric amount of a non-coordinating organic base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), dramatically improves enantiomeric excess.[5][11] Mechanistic studies suggest that without the base, an HBr molecule generated during the reaction can catalyze a non-enantioselective enaminium-iminium isomerization of a partially hydrogenated intermediate, eroding the enantiopurity.[5] The added base scavenges this HBr, preserving the stereochemical integrity established by the chiral catalyst.[5] The enantiodetermining step is believed to involve the reduction of a dihydropyridine intermediate.[11]
References
- 1. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. lac.dicp.ac.cn [lac.dicp.ac.cn]
- 5. lac.dicp.ac.cn [lac.dicp.ac.cn]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine [organic-chemistry.org]
- 9. Asymmetric hydrogenation of pyridinium salts with an iridium phosphole catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 11. Asymmetric Hydrogenation of 3-Substituted Pyridinium Salts - PubMed [pubmed.ncbi.nlm.nih.gov]
The Versatile 2-(Piperidin-3-YL)pyridine Scaffold: A Guide for Medicinal Chemists
The 2-(Piperidin-3-YL)pyridine moiety represents a privileged scaffold in modern medicinal chemistry, conferring favorable physicochemical properties and enabling potent and selective interactions with a diverse range of biological targets. Its inherent structural features, combining a basic piperidine ring with an aromatic pyridine system, provide a unique three-dimensional architecture that can be strategically functionalized to optimize target engagement, pharmacokinetic profiles, and overall drug-like properties. This guide offers researchers, scientists, and drug development professionals an in-depth exploration of the synthesis, applications, and biological evaluation of compounds incorporating this versatile chemical entity.
The Strategic Advantage of the this compound Core
The power of the this compound scaffold lies in its synthetic tractability and its ability to present key pharmacophoric features in a defined spatial orientation. The piperidine ring offers a source of basicity, which can be crucial for interactions with acidic residues in protein binding sites and can also influence solubility and cell permeability. The pyridine ring provides a planar aromatic system capable of participating in π-stacking, hydrogen bonding, and other non-covalent interactions. The linkage at the 3-position of the piperidine ring creates a chiral center, allowing for the exploration of stereospecific interactions to enhance potency and reduce off-target effects.
Synthetic Strategies: Accessing the Core Scaffold
A general and effective route to enantioenriched 3-substituted piperidines from readily available pyridine has been developed, offering a reliable pathway to the this compound core.[1][2] This three-step process involves the partial reduction of pyridine, followed by a rhodium-catalyzed asymmetric carbometalation, and a final reduction to yield the desired 3-substituted piperidine.[1][2]
Protocol 1: General Synthesis of 3-Aryl-Piperidines from Pyridine
This protocol is adapted from a rhodium-catalyzed asymmetric reductive Heck reaction approach.[1][2]
Step 1: Partial Reduction of Pyridine to a Dihydropyridine Intermediate
-
To a solution of pyridine in an appropriate solvent, add a suitable reducing agent (e.g., sodium borohydride) under controlled temperature conditions.
-
The reaction is then worked up to isolate the dihydropyridine intermediate. The specific conditions will depend on the chosen reducing agent and protecting group strategy for the nitrogen.
Step 2: Rh-Catalyzed Asymmetric Carbometalation
-
In an inert atmosphere, combine the dihydropyridine intermediate, an arylboronic acid, a rhodium catalyst with a chiral ligand (e.g., [Rh(cod)(OH)]2 with a chiral diene ligand), and a suitable base (e.g., aqueous cesium hydroxide) in a degassed solvent (e.g., a mixture of 1,4-dioxane and water).
-
The reaction mixture is stirred at a controlled temperature until completion, monitored by techniques like TLC or LC-MS.
-
Upon completion, the reaction is quenched, and the 3-substituted tetrahydropyridine product is extracted and purified using column chromatography.
Step 3: Reduction to the Piperidine Ring
-
The purified 3-substituted tetrahydropyridine is dissolved in a suitable solvent (e.g., methanol).
-
A hydrogenation catalyst, such as palladium on carbon (Pd/C), is added.
-
The mixture is subjected to a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) and stirred until the reduction is complete.
-
The catalyst is removed by filtration, and the solvent is evaporated to yield the final 3-aryl-piperidine product. Further purification can be performed if necessary.
Applications in Drug Discovery: Targeting Key Biological Pathways
The this compound scaffold has been successfully employed to develop inhibitors for a range of therapeutic targets.
Anaplastic Lymphoma Kinase (ALK) and c-ros oncogene 1 (ROS1) Inhibition in Cancer
Aberrant activation of ALK and ROS1 receptor tyrosine kinases is a known driver in several cancers, including non-small cell lung cancer.[3] The this compound scaffold can be elaborated to fit into the ATP-binding pocket of these kinases, leading to potent inhibition.
Constitutive activation of ALK/ROS1 fusion proteins leads to the downstream activation of pro-survival and proliferative signaling pathways, including the PI3K/Akt, MAPK/Erk, and JAK/STAT pathways.[4][5] Inhibitors based on the this compound scaffold block the kinase activity of ALK/ROS1, thereby abrogating these downstream signals and inducing apoptosis in cancer cells.
Caption: Inhibition of the ALK/ROS1 signaling cascade by a this compound-based inhibitor.
HIV-1 Reverse Transcriptase Inhibition
Non-nucleoside reverse transcriptase inhibitors (NNRTIs) are a critical component of highly active antiretroviral therapy (HAART) for HIV-1 infection.[6][7] The this compound scaffold has been explored for the development of novel NNRTIs. These inhibitors bind to a hydrophobic pocket near the active site of the reverse transcriptase enzyme, inducing a conformational change that blocks the conversion of the viral RNA genome into DNA.[8][9]
NNRTIs are allosteric inhibitors. They do not compete with the incoming deoxynucleoside triphosphates (dNTPs) but rather bind to a distinct site on the enzyme, which ultimately prevents the chemical reaction of DNA polymerization.[9]
Caption: Allosteric inhibition of HIV-1 Reverse Transcriptase by a this compound-based NNRTI.
Sigma Receptor Modulation for Neurological Disorders
Sigma receptors, particularly the sigma-1 subtype, are implicated in a variety of neurological processes, and their modulation is a promising strategy for treating conditions like neuropathic pain.[10] Derivatives of this compound have shown high affinity for sigma receptors. The interaction of sigma-1 receptors with ion channels and other signaling proteins can modulate neuronal excitability and neuroinflammation.[1][11]
Sigma-1 receptor activation can potentiate the activity of NMDA receptors and modulate calcium signaling, contributing to central sensitization in neuropathic pain states.[10] Antagonists can counteract these effects.
Caption: Modulation of the Sigma-1 receptor pathway in neuropathic pain by a this compound derivative.
Cholesterol 24-Hydroxylase (CH24H) Inhibition in Neurodegeneration
Cholesterol 24-hydroxylase (CYP46A1) is the primary enzyme responsible for cholesterol elimination from the brain.[12] Dysregulation of brain cholesterol metabolism is linked to neurodegenerative diseases like Parkinson's disease.[13][14] Inhibitors based on the this compound scaffold can modulate the activity of this enzyme.
By inhibiting CH24H, these compounds can alter the levels of 24S-hydroxycholesterol, a key metabolite, which in turn can influence neuronal function and potentially mitigate neurotoxic processes.[13]
Caption: Inhibition of the Cholesterol 24-Hydroxylase pathway by a this compound-based inhibitor.
Protocols for Biological Evaluation
Protocol 2: In Vitro ALK Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
This protocol is a general guideline for assessing the inhibitory activity of a this compound derivative against ALK kinase using a commercially available luminescent assay format.
Materials:
-
Recombinant ALK enzyme
-
ALK Kinase Buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 50μM DTT)[3]
-
Substrate peptide for ALK
-
ATP
-
Test compound (this compound derivative) dissolved in DMSO
-
ADP-Glo™ Kinase Assay reagents (Promega)
-
384-well low volume plates
-
Plate reader capable of luminescence detection
Procedure:
-
Compound Dilution: Prepare a serial dilution of the test compound in kinase buffer. The final DMSO concentration in the assay should be kept constant and low (e.g., <1%).
-
Reaction Setup: In a 384-well plate, add the following in order:
-
1 µL of test compound dilution or DMSO control.
-
2 µL of ALK enzyme solution.
-
2 µL of a mixture of the substrate peptide and ATP.
-
-
Kinase Reaction: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and initiate the luciferase reaction. Incubate for 30 minutes at room temperature.
-
-
Data Acquisition: Measure the luminescence signal using a plate reader.
-
Data Analysis: The luminescence signal is proportional to the amount of ADP produced and thus to the kinase activity. Calculate the percent inhibition for each compound concentration relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.
Protocol 3: HIV-1 Reverse Transcriptase Inhibition Assay (Colorimetric ELISA-based)
This protocol outlines a common method for evaluating the inhibitory effect of a this compound derivative on HIV-1 RT activity.[7][8]
Materials:
-
Recombinant HIV-1 Reverse Transcriptase
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.8, 60 mM KCl, 5 mM MgCl2, 0.1% Triton X-100, 1 mM DTT)[8]
-
Poly(A)-coated microplate
-
Oligo(dT) primer
-
dNTP mix containing digoxigenin-dUTP (DIG-dUTP)
-
Test compound (this compound derivative) dissolved in DMSO
-
Anti-digoxigenin-peroxidase (POD) antibody
-
Peroxidase substrate (e.g., ABTS)
-
Stop solution (e.g., 1% SDS)
-
Wash buffer (e.g., PBS with 0.05% Tween 20)
-
Microplate reader
Procedure:
-
Compound Addition: Add serial dilutions of the test compound or DMSO control to the wells of the poly(A)-coated microplate.
-
Reaction Initiation: Add a reaction mixture containing oligo(dT) primer and the dNTP/DIG-dUTP mix to each well. Initiate the reaction by adding the diluted HIV-1 RT enzyme.
-
Incubation: Incubate the plate at 37°C for 1-2 hours.
-
Detection:
-
Wash the plate with wash buffer to remove unincorporated nucleotides.
-
Add a diluted solution of anti-digoxigenin-POD antibody to each well and incubate at 37°C for 1 hour.
-
Wash the plate again to remove unbound antibody.
-
Add the peroxidase substrate and incubate in the dark at room temperature for 15-30 minutes.
-
Stop the reaction by adding the stop solution.
-
-
Data Acquisition: Read the absorbance at the appropriate wavelength (e.g., 405 nm for ABTS).
-
Data Analysis: The absorbance is proportional to the amount of DIG-labeled DNA synthesized. Calculate the percent inhibition for each compound concentration and determine the IC50 value.
Data Presentation
Table 1: Representative Biological Activities of this compound Derivatives
| Compound Class | Target | Assay Type | Potency (IC50/Ki) | Reference |
| Pyridylpiperazine Hybrids | Urease | In vitro inhibition | 2.0 ± 0.73 µM | --INVALID-LINK-- |
| Piperidine-Linked Pyridines | HIV-1 Reverse Transcriptase | Antiviral (EC50) | 5.1 nM | --INVALID-LINK-- |
| 3-Piperidinyl Pyridines | CH24H | Enzymatic Inhibition | 8.5 nM | --INVALID-LINK-- |
Conclusion
The this compound scaffold is a highly valuable building block in medicinal chemistry, offering a gateway to a wide range of biologically active molecules. Its synthetic accessibility and the ability to fine-tune its properties through substitution make it an attractive starting point for drug discovery programs targeting diverse therapeutic areas. The protocols and information provided in this guide are intended to serve as a comprehensive resource for researchers looking to harness the potential of this remarkable chemical entity.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]
- 3. promega.com [promega.com]
- 4. biosb.com [biosb.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. xpressbio.com [xpressbio.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Immunoassays for the quantification of ALK and phosphorylated ALK support the evaluation of on‐target ALK inhibitors in neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chemsynthesis.com [chemsynthesis.com]
- 12. Cholesterol 24-Hydroxylase: An Enzyme of Cholesterol Turnover in the Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Cholesterol 24-hydroxylase - Wikipedia [en.wikipedia.org]
Application Notes and Protocols: The Utility of 2-(Piperidin-3-YL)pyridine as a Selective Ligand for Nicotinic Acetylcholine Receptors
Abstract
This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals on the application of 2-(Piperidin-3-YL)pyridine as a pharmacological tool for investigating nicotinic acetylcholine receptors (nAChRs). As a structural analog of nicotine, this compound is of significant interest for probing the structure, function, and therapeutic potential of nAChR subtypes. We provide an in-depth overview of the scientific rationale for its use, detailed protocols for its characterization through radioligand binding assays and electrophysiology, and illustrative data to guide experimental design and interpretation.
Foundational Concepts: Nicotinic Acetylcholine Receptors (nAChRs)
Nicotinic acetylcholine receptors are a superfamily of ligand-gated ion channels that are critical for fast synaptic transmission throughout the central and peripheral nervous systems.[1][2] Their activation by the endogenous neurotransmitter acetylcholine, or by exogenous ligands like nicotine, mediates a wide array of physiological processes, including muscle contraction, cognitive functions like learning and memory, and modulation of other neurotransmitter systems.[1][3]
Structural Diversity and Functional Significance: nAChRs are pentameric protein complexes, meaning they are assembled from five distinct subunits that arrange themselves around a central ion pore.[4][5][6] The diversity of nAChRs arises from the various combinations of different alpha (α2-α10) and beta (β2-β4) subunits.[6] This combinatorial assembly gives rise to a multitude of receptor subtypes, each with unique pharmacological profiles, biophysical properties, and anatomical distributions.[6][7]
Key nAChR subtypes include:
-
α4β2 nAChRs: The most abundant subtype in the brain, strongly associated with nicotine addiction, cognition, and neuroprotection.[2][7][8]
-
α7 nAChRs: Homomeric receptors (composed of five α7 subunits) that are implicated in learning, memory, and inflammatory processes.[7][8]
-
α3β4 nAChRs: Predominantly found in the autonomic ganglia but also present in the brain, playing a role in drug addiction and depression.[6][7]
The distinct roles of these subtypes make them high-value targets for therapeutic intervention in a range of disorders, including Alzheimer's disease, Parkinson's disease, schizophrenia, and nicotine dependence.[2][6][7][9] The development of subtype-selective ligands is therefore a cornerstone of modern neuroscience and drug discovery.
The Ligand in Focus: this compound
This compound is a heterocyclic organic compound featuring a pyridine ring connected at its 2-position to the 3-position of a piperidine ring.[10] Its synthesis can be achieved through various organic chemistry routes, often involving the coupling of appropriate pyridine and piperidine precursors.[10][11][12][13]
Its structural similarity to nicotine and other potent nAChR ligands positions it as an invaluable research tool. The core rationale for its application lies in systematically probing how modifications to the canonical nicotine scaffold—in this case, altering the position and nature of the nitrogen-containing rings—affect receptor binding and function. Such structure-activity relationship (SAR) studies are fundamental to designing new chemical entities with improved potency, selectivity, and therapeutic profiles.
Application Notes: Characterizing nAChR Interactions
The primary utility of this compound is in the detailed characterization of its interaction with various nAChR subtypes. This involves determining both its binding affinity and its functional effect on receptor activity.
Determining Binding Affinity and Subtype Selectivity
A ligand's affinity refers to the strength of its binding to a receptor, typically quantified by the inhibition constant (Kᵢ). A lower Kᵢ value signifies higher affinity. By testing this compound against a panel of cell lines or tissues expressing different nAChR subtypes, a selectivity profile can be established. A highly selective ligand—one that binds with significantly greater affinity to one subtype over others—is a powerful tool for isolating and studying the physiological role of that specific subtype. This is most commonly achieved using radioligand binding assays.
Assessing Functional Activity
Beyond simply binding, it is crucial to understand the functional consequence of that binding. This compound can be classified into one of the following functional categories using techniques like electrophysiology:
-
Agonist: A ligand that binds to and activates the receptor, causing the ion channel to open and leading to cell depolarization.
-
Antagonist: A ligand that binds to the receptor but does not activate it, thereby blocking the binding and action of endogenous agonists like acetylcholine.[4]
-
Partial Agonist: A ligand that binds and activates the receptor but produces a submaximal response compared to a full agonist, even at saturating concentrations.[14]
-
Allosteric Modulator: A ligand that binds to a site on the receptor distinct from the agonist binding site (an allosteric site) and modulates the receptor's response to an agonist.
The specific functional profile of this compound at each nAChR subtype provides deep insights into the structural requirements for receptor activation and inhibition.
Data Presentation: Illustrative Quantitative Analysis
The following tables provide a template for presenting quantitative data obtained from the protocols described below. The values are hypothetical and serve as an illustration of expected results when characterizing a novel nAChR ligand like this compound.
Table 1: Illustrative Binding Affinities (Kᵢ) of this compound at Human nAChR Subtypes
| Compound | nAChR Subtype | Radioligand | Kᵢ (nM) |
|---|---|---|---|
| This compound | α4β2 | [³H]Epibatidine | Value |
| This compound | α3β4 | [³H]Epibatidine | Value |
| This compound | α7 | [¹²⁵I]α-Bungarotoxin | Value |
| (-)-Nicotine (Reference) | α4β2 | [³H]Epibatidine | 1.5[15] |
| (-)-Nicotine (Reference) | α7 | [¹²⁵I]α-Bungarotoxin | >500 |
Table 2: Illustrative Functional Activities (EC₅₀/IC₅₀) of this compound at Human nAChR Subtypes
| Compound | nAChR Subtype | Functional Assay | Activity (µM) | Functional Class |
|---|---|---|---|---|
| This compound | α4β2 | TEVC (Agonist Mode) | EC₅₀ Value | e.g., Full Agonist |
| This compound | α3β4 | TEVC (Antagonist Mode) | IC₅₀ Value | e.g., Antagonist |
| this compound | α7 | TEVC (Agonist Mode) | EC₅₀ Value | e.g., Partial Agonist |
Experimental Protocols
The following protocols are foundational for characterizing any novel nAChR ligand. They are designed to be self-validating through the inclusion of appropriate controls.
Protocol 1: Radioligand Competition Binding Assay
Objective: To determine the binding affinity (Kᵢ) of this compound for a specific nAChR subtype.[16][17]
Causality and Principle: This assay measures the ability of the unlabeled test compound (this compound) to compete with a high-affinity radiolabeled ligand for binding to the receptor.[6][16] The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is the IC₅₀. This value is then converted to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand used.[9][17][18]
Materials:
-
Receptor Source: Cell membranes from a stable cell line (e.g., HEK293) expressing the human nAChR subtype of interest, or homogenized brain tissue (e.g., rat cortex).[6][16][19]
-
Test Compound: this compound.
-
Radioligand: A high-affinity ligand for the subtype, e.g., [³H]Epibatidine for α4β2 and α3β4, or [¹²⁵I]α-Bungarotoxin for α7.[16]
-
Non-specific Control: A high concentration (e.g., 100 µM) of a known nAChR agonist like (-)-Nicotine or Epibatidine to define non-specific binding.[9]
-
Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4, with physiological salts (120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂).[9]
-
Hardware: 96-well filter plates (e.g., GF/B), cell harvester, and a microplate scintillation counter.[9]
Workflow Diagram: Radioligand Binding Assay
Caption: Workflow for a competitive radioligand binding assay.
Step-by-Step Methodology:
-
Preparation: Prepare serial dilutions of this compound in assay buffer. Thaw and homogenize the receptor source (cell membranes) in ice-cold assay buffer.[19]
-
Assay Setup: In a 96-well plate, add the components in triplicate for each condition:
-
Total Binding: Assay buffer, radioligand, and cell membranes.
-
Non-specific Binding (NSB): Non-specific control ligand, radioligand, and cell membranes.
-
Competition: A specific concentration of this compound, radioligand, and cell membranes.
-
-
Incubation: Incubate the plate at room temperature for a sufficient time (e.g., 60-120 minutes) to allow the binding to reach equilibrium.[9][19]
-
Separation: Terminate the reaction by rapid vacuum filtration through the filter plate using a cell harvester. This crucial step separates the receptor-bound radioligand (trapped on the filter) from the unbound radioligand.[17][19]
-
Washing: Immediately wash the filters multiple times with ice-cold assay buffer to minimize non-specific signal.[19]
-
Quantification: Dry the filter mat, add scintillation cocktail, and measure the radioactivity in each well using a scintillation counter.[18][19]
-
Data Analysis:
-
Calculate Specific Binding = Total Binding - Non-specific Binding.
-
Plot the percentage of specific binding against the log concentration of this compound.
-
Use non-linear regression (one-site competition model) to determine the IC₅₀ value.[18]
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ) , where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.[9][18]
-
Protocol 2: Two-Electrode Voltage Clamp (TEVC) Electrophysiology
Objective: To determine the functional activity (agonist, antagonist, or modulator) of this compound at a specific nAChR subtype expressed in Xenopus oocytes.[9]
Causality and Principle: Xenopus oocytes are a robust system for expressing foreign proteins, including ion channels. By injecting cRNA encoding specific nAChR subunits, functional receptors are expressed on the oocyte membrane.[9] A two-electrode voltage clamp allows the membrane potential to be held constant ("clamped") while measuring the current flowing through the expressed ion channels in response to ligand application. This directly quantifies receptor activation or inhibition.
Materials:
-
Xenopus laevis oocytes.
-
cRNA: High-quality cRNA for the desired nAChR subunits (e.g., human α4 and β2).
-
TEVC Setup: Amplifier, headstage, microelectrode puller, micromanipulators, perfusion system.
-
Microelectrodes: Glass capillaries filled with 3 M KCl.
-
Solutions: Oocyte recording solution (e.g., ND96), agonist solution (e.g., Acetylcholine), and test compound solutions.
Workflow Diagram: Two-Electrode Voltage Clamp (TEVC)
Caption: Workflow for a TEVC electrophysiology experiment.
Step-by-Step Methodology:
-
Oocyte Preparation: Surgically harvest oocytes from an anesthetized Xenopus laevis frog. Inject the oocytes with a precise amount of the cRNA mixture for the desired nAChR subunits. Incubate for 2-7 days to allow for robust receptor expression on the cell surface.[9]
-
Recording Setup: Place a single oocyte in the recording chamber and perfuse with recording solution. Under a microscope, carefully impale the oocyte with two microelectrodes: one to measure membrane voltage and one to inject current.[9]
-
Voltage Clamp: Activate the voltage clamp circuit to hold the oocyte's membrane potential at a fixed level (e.g., -70 mV). This ensures that any measured current is due to ion flow through the channels, not changes in membrane potential.
-
Functional Testing:
-
Agonist Mode: Perfuse the oocyte with increasing concentrations of this compound and record the peak amplitude of the inward current at each concentration. This allows for the generation of a concentration-response curve to determine the EC₅₀ (concentration for half-maximal activation) and efficacy.
-
Antagonist Mode: First, apply a fixed, sub-maximal concentration of a known agonist (e.g., EC₂₀ of acetylcholine) to establish a baseline current. Then, co-apply the agonist with increasing concentrations of this compound. A reduction in the agonist-evoked current indicates antagonism. Plot the percent inhibition against the log concentration to determine the IC₅₀.
-
-
Data Analysis: Analyze the recorded currents to generate concentration-response curves. Fit the data with appropriate pharmacological models (e.g., Hill equation) using software like GraphPad Prism to derive EC₅₀ or IC₅₀ values.
Conclusion
This compound represents a valuable chemical scaffold for the study of nicotinic acetylcholine receptors. Its systematic characterization using the robust, self-validating protocols detailed in this guide—namely radioligand binding and two-electrode voltage clamp electrophysiology—will enable researchers to precisely define its affinity, selectivity, and functional profile across the diverse family of nAChR subtypes. This knowledge is not only fundamental to understanding the neurobiology of nicotinic signaling but is also a critical step in the rational design of novel therapeutics for a host of challenging neurological and psychiatric disorders.
References
- 1. acnp.org [acnp.org]
- 2. Nicotinic pharmacophore: The pyridine N of nicotine and carbonyl of acetylcholine hydrogen bond across a subunit interface to a backbone NH - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Subtypes of nicotinic acetylcholine receptors in nicotine reward, dependence, and withdrawal: Evidence from genetically modified mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Subtypes of Nicotinic Acetylcholine Receptors on Dopaminergic Terminals of Mouse Striatum - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. The nicotinic acetylcholine receptor subtypes and their function in the hippocampus and cerebral cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. Buy 3-(Piperidin-3-yl)pyridine (EVT-392859) | 31251-28-2 [evitachem.com]
- 11. mdpi.com [mdpi.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Interactions between 2′-fluoro-(carbamoylpyridinyl)deschloroepibatidine analogues and acetylcholine-binding protein inform on potent antagonist activity against nicotinic receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. Radioligand binding characterization of neuronal nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. giffordbioscience.com [giffordbioscience.com]
- 18. benchchem.com [benchchem.com]
- 19. giffordbioscience.com [giffordbioscience.com]
protocol for the N-methylation of 2-(pyridin-3-yl)piperidine
An Application Guide to the N-Methylation of 2-(Pyridin-3-yl)piperidine via the Eschweiler-Clarke Reaction
Abstract
This application note provides a comprehensive and detailed , a common structural motif in pharmacologically active compounds. The featured method is the Eschweiler-Clarke reaction, a classic and highly reliable reductive amination procedure that utilizes formaldehyde as the methyl source and formic acid as the reducing agent. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth mechanistic insights, a step-by-step experimental workflow, characterization data, and troubleshooting advice. The primary advantage of this method is its ability to selectively yield the tertiary amine without the formation of quaternary ammonium salt byproducts, ensuring a clean and efficient synthesis.[1][2][3]
Introduction: Significance and Rationale
The 2-(pyridin-3-yl)piperidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents, including several nicotinic acetylcholine receptor (nAChR) agonists. The N-methylation of the piperidine nitrogen is a critical chemical modification that can significantly alter a molecule's pharmacological properties, such as its potency, selectivity, solubility, and metabolic stability—a phenomenon often referred to as the "magic methyl effect".[3]
Traditional N-methylation methods using alkylating agents like methyl iodide often lead to over-alkylation, producing undesired quaternary ammonium salts.[3][4] The Eschweiler-Clarke reaction circumvents this issue entirely. It is a robust, one-pot procedure that is highly efficient for the exhaustive methylation of primary and secondary amines to their corresponding tertiary amines.[3][5] The reaction's irreversibility, driven by the formation of carbon dioxide gas, ensures high yields, making it an authoritative and field-proven choice for this transformation.[1]
This document serves as a senior application scientist's guide, blending theoretical principles with practical, actionable protocols to ensure successful and reproducible synthesis of N-methyl-2-(pyridin-3-yl)piperidine.
Reaction Principle and Mechanism
The Eschweiler-Clarke reaction is a reductive amination process. The secondary amine, 2-(pyridin-3-yl)piperidine, first reacts with formaldehyde to form a hemiaminal intermediate. This intermediate readily dehydrates to form an electrophilic iminium ion. The formic acid present in the reaction mixture then serves as a hydride donor, reducing the iminium ion to the desired tertiary amine.[4][6] The driving force of the reaction is the decomposition of the formate anion into a hydride equivalent and gaseous carbon dioxide.[2]
A key feature of the mechanism is that the tertiary amine product is incapable of forming another iminium ion, which is why the reaction cleanly stops at the tertiary amine stage, preventing quaternization.[1][2]
Caption: Mechanism of the Eschweiler-Clarke reaction.
Detailed Experimental Protocol
This protocol is designed for the N-methylation of 2-(pyridin-3-yl)piperidine on a standard laboratory scale.
Materials and Reagents
| Reagent | Grade | Supplier | Notes |
| 2-(Pyridin-3-yl)piperidine | ≥97% | Sigma-Aldrich, etc. | Starting material. |
| Formic Acid | ≥95% | Fisher Scientific, etc. | Acts as the reducing agent. Corrosive. |
| Formaldehyde Solution | 37 wt. % in H₂O | Sigma-Aldrich, etc. | Methyl group source. Toxic and volatile. |
| Dichloromethane (DCM) | ACS Grade | VWR, etc. | For extraction. |
| Sodium Hydroxide (NaOH) | Pellets | VWR, etc. | For basification during workup. Corrosive. |
| Anhydrous Sodium Sulfate (Na₂SO₄) | Granular | Fisher Scientific, etc. | For drying the organic layer. |
| Deionized Water | --- | Laboratory Supply | --- |
| Silica Gel | 60 Å, 230-400 mesh | Sorbent Technologies | For column chromatography. |
| Ethyl Acetate | ACS Grade | VWR, etc. | Eluent for chromatography. |
| Triethylamine | ≥99% | Sigma-Aldrich, etc. | Eluent modifier for chromatography. |
Equipment
-
Round-bottom flask (50 mL or 100 mL)
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Separatory funnel (250 mL)
-
Rotary evaporator
-
Glass column for chromatography
-
Standard laboratory glassware (beakers, flasks, graduated cylinders)
-
pH paper or pH meter
Step-by-Step Procedure
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 2-(pyridin-3-yl)piperidine (1.62 g, 10.0 mmol, 1.0 eq).
-
Reagent Addition: In a fume hood, add formic acid (3.7 mL, ~98 mmol, ~9.8 eq) followed by a 37% aqueous solution of formaldehyde (2.25 mL, ~30 mmol, ~3.0 eq).[6]
-
Heating: Attach a reflux condenser to the flask and heat the reaction mixture to 90-100 °C using an oil bath or heating mantle.[5] Maintain this temperature with vigorous stirring for 16-24 hours.
-
Scientist's Note: The reaction progress can be monitored by Thin Layer Chromatography (TLC). A developing system of 95:5 Dichloromethane/Methanol with 0.5% ammonia can be used. The product will be more nonpolar (higher Rf) than the starting material.
-
-
Cooldown and Quenching: After the reaction is complete, remove the heat source and allow the mixture to cool to room temperature.
-
Basification: Carefully pour the cooled reaction mixture into a beaker containing ~50 mL of deionized water. Slowly add 10 M sodium hydroxide (NaOH) solution dropwise while stirring until the pH of the aqueous solution is ~11-12.
-
Rationale: Basification deprotonates the newly formed tertiary amine and any remaining formic acid, making the product soluble in the organic solvent for extraction.
-
-
Extraction: Transfer the basic aqueous mixture to a separatory funnel. Extract the product with dichloromethane (DCM, 3 x 50 mL). Combine the organic layers.
-
Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄). Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude oil via flash column chromatography on silica gel. Elute with a gradient of ethyl acetate containing 1-2% triethylamine.
-
Rationale: The addition of triethylamine to the eluent prevents the protonation of the basic amine product on the acidic silica gel, which would otherwise cause significant tailing and poor separation.
-
Experimental Workflow Visualization
Caption: Overall experimental workflow.
Characterization and Expected Results
The identity and purity of the final product, N-methyl-2-(pyridin-3-yl)piperidine, should be confirmed by Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Expected NMR Data
The most telling change in the ¹H NMR spectrum will be the appearance of a singlet corresponding to the newly introduced N-methyl group, typically around 2.2-2.4 ppm.
| Compound | Key ¹H NMR Signals (CDCl₃, δ ppm) | Key ¹³C NMR Signals (CDCl₃, δ ppm) |
| 2-(Pyridin-3-yl)piperidine | 8.5-8.4 (m, 2H, Py-H), 7.7-7.6 (m, 1H, Py-H), 7.3-7.2 (m, 1H, Py-H), 3.1-2.6 (m, 3H), 2.1-1.5 (m, 6H), ~1.9 (s, 1H, NH) | ~149.0, ~148.5, ~140.0, ~134.5, ~123.5, ~62.0, ~47.0, ~36.0, ~26.0, ~25.0 |
| N-Methyl-2-(pyridin-3-yl)piperidine | 8.5-8.4 (m, 2H, Py-H), 7.7-7.6 (m, 1H, Py-H), 7.3-7.2 (m, 1H, Py-H), 3.1-2.9 (m, 2H), 2.3-2.1 (m, 1H), 2.25 (s, 3H, N-CH₃) , 1.9-1.4 (m, 6H) | ~149.2, ~148.8, ~139.5, ~135.0, ~123.4, ~69.0 (C2) , ~57.0 (C6) , ~42.5 (N-CH₃) , ~33.0, ~26.0, ~24.5 |
Note: Exact chemical shifts may vary based on solvent and concentration. The provided data is an educated estimation based on similar structures.[7][8]
Mass Spectrometry
-
Expected Exact Mass (M): C₁₁H₁₆N₂ = 176.1313
-
Expected MS (ESI+) [M+H]⁺: 177.1392
Typical Yield and Purity
| Parameter | Expected Result |
| Yield | 85-98% |
| Appearance | Colorless to pale yellow oil |
| Purity (by NMR/LC-MS) | >95% after chromatography |
References
- 1. Eschweiler–Clarke reaction - Wikipedia [en.wikipedia.org]
- 2. m.youtube.com [m.youtube.com]
- 3. Review of Modern Eschweiler–Clarke Methylation Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. grokipedia.com [grokipedia.com]
- 6. Eschweiler-Clarke Reaction | NROChemistry [nrochemistry.com]
- 7. Synthesis, dynamic NMR characterization and XRD studies of novel N,N’-substituted piperazines for bioorthogonal labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. N-Methylpiperidine(626-67-5) 1H NMR spectrum [chemicalbook.com]
The Versatile Virtuoso: 2-(Piperidin-3-YL)pyridine as a Pivotal Building Block in Modern Pharmaceutical Synthesis
Introduction: The Strategic Importance of the 2-(Piperidin-3-YL)pyridine Scaffold
In the landscape of contemporary drug discovery, the relentless pursuit of novel chemical entities with enhanced therapeutic profiles and drug-like properties is paramount. Among the myriad of heterocyclic scaffolds, the piperidine ring stands out as a privileged structure, present in a significant portion of FDA-approved drugs.[1] Its conformational flexibility and ability to present substituents in well-defined three-dimensional space make it an invaluable component for optimizing interactions with biological targets. When fused with a pyridine ring at the 3-position, the resulting this compound moiety emerges as a particularly compelling building block for medicinal chemists. This unique arrangement combines the desirable physicochemical properties of the piperidine core with the electronic characteristics and hydrogen bonding capabilities of the pyridine ring, offering a versatile platform for the synthesis of a new generation of therapeutics.
This technical guide provides an in-depth exploration of this compound as a key intermediate in pharmaceutical synthesis. We will delve into its synthesis, physicochemical properties, and highlight its application through detailed protocols for key synthetic transformations. This document is intended to serve as a practical resource for researchers, scientists, and drug development professionals engaged in the design and synthesis of novel bioactive molecules.
Physicochemical Properties and Handling
A thorough understanding of the physicochemical properties of a building block is crucial for its effective utilization in synthesis and for predicting the properties of its derivatives.
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₄N₂ | [2] |
| Molecular Weight | 162.23 g/mol | [2] |
| Appearance | Colorless to yellow liquid | [3] |
| Boiling Point | 286.9 ± 28.0 °C (Predicted) | [2] |
| Density | 1.014 ± 0.06 g/cm³ (Predicted) | [2] |
| pKa | 9.54 ± 0.10 (Predicted) | [2] |
| Storage | Store at 2-8°C | [3] |
The hydrochloride salt is also commercially available and presents as a solid with a molecular weight of 198.09 g/mol .[4] Safety data indicates that the compound may be harmful if swallowed and can cause skin and eye irritation.[4] Appropriate personal protective equipment should be used during handling.
Strategic Synthesis of this compound
The efficient and stereocontrolled synthesis of this compound is a critical first step in its journey as a pharmaceutical building block. Several synthetic strategies have been developed, with the choice of route often depending on the desired chirality and the scale of the synthesis.
A prevalent approach involves the catalytic hydrogenation of 3-(pyridin-2-yl)pyridine. This method is attractive for its atom economy but requires careful control of reaction conditions to achieve selective reduction of one pyridine ring.
Caption: General synthetic workflow for this compound.
For enantiomerically pure forms, which are often required for optimal pharmacological activity, asymmetric synthesis or chiral resolution is necessary. Recent advances have focused on catalytic enantioselective methods, such as the rhodium-catalyzed asymmetric carbometalation of a dihydropyridine intermediate, which can provide access to enantioenriched 3-substituted piperidines.[5][6][7]
Protocol 1: Catalytic Hydrogenation of 3-(Pyridin-2-yl)pyridine
This protocol describes a general procedure for the reduction of the pyridine ring using a rhodium oxide catalyst under mild conditions.[8][9]
Materials:
-
3-(Pyridin-2-yl)pyridine
-
Rhodium(III) oxide (Rh₂O₃)
-
2,2,2-Trifluoroethanol (TFE), anhydrous
-
Hydrogen gas (high purity)
-
Autoclave reactor
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
To a glass vial equipped with a magnetic stirrer bar, add 3-(pyridin-2-yl)pyridine (0.8 mmol) and Rh₂O₃ (1.0 mg, 0.5 mol%).
-
Degas the vial by applying a vacuum and backfilling with an inert gas (e.g., argon) three times.
-
Add anhydrous TFE (1 mL) to the vial and briefly flush with nitrogen.
-
Place the vial inside an autoclave.
-
Purge the autoclave with hydrogen gas three times.
-
Pressurize the autoclave to 5 bar with hydrogen gas.
-
Heat the reaction mixture to 40°C and stir for 16 hours.
-
After the reaction is complete, cool the autoclave to room temperature and carefully vent the hydrogen gas.
-
The reaction mixture can be analyzed by NMR spectroscopy using an internal standard to determine the yield.
-
For isolation, the catalyst can be removed by filtration through a pad of celite, and the solvent can be removed under reduced pressure to afford the crude product, which can be further purified by column chromatography.
Key Synthetic Transformations: Building Complexity
The true value of this compound lies in its ability to be readily functionalized at two key positions: the piperidine nitrogen and the pyridine ring. This allows for the rapid generation of diverse chemical libraries for structure-activity relationship (SAR) studies.
Caption: Key functionalization points of the this compound scaffold.
N-Arylation via Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[10] This reaction is particularly useful for attaching various aryl and heteroaryl groups to the piperidine nitrogen of this compound, a common step in the synthesis of many pharmaceutical candidates.[11]
This protocol provides a general procedure for the N-arylation of a piperidine with an aryl halide.[6][12]
Materials:
-
N-Boc-2-(piperidin-3-yl)pyridine (as the piperidine nitrogen needs to be protected first)
-
Aryl halide (e.g., aryl bromide or chloride)
-
Palladium(II) acetate (Pd(OAc)₂)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous, degassed toluene
-
Schlenk flask or similar reaction vessel for inert atmosphere reactions
-
Standard laboratory glassware for workup and purification
Procedure:
-
N-Boc Protection: Before N-arylation, the piperidine nitrogen of this compound must be protected, for example, with a Boc group. This can be achieved by reacting this compound with di-tert-butyl dicarbonate (Boc₂O) in a suitable solvent like dichloromethane (DCM) with a base such as triethylamine (TEA).[1][13]
-
Reaction Setup: To a flame-dried Schlenk flask under an argon atmosphere, add Pd(OAc)₂ (0.02 equiv), XPhos (0.04 equiv), and sodium tert-butoxide (1.4 equiv).
-
Reagent Addition: Evacuate and backfill the flask with argon three times. Add anhydrous, degassed toluene via syringe, followed by the aryl halide (1.0 equiv) and the N-Boc-2-(piperidin-3-yl)pyridine (1.2 equiv).
-
Reaction: Heat the reaction mixture to 100°C with vigorous stirring. Monitor the reaction progress by TLC or GC-MS.
-
Workup: Once the reaction is complete (typically 12-24 hours), cool the mixture to room temperature. Quench the reaction by slowly adding water.
-
Extraction: Transfer the mixture to a separatory funnel and extract with an organic solvent like ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography.
-
Deprotection: The Boc group can be removed under acidic conditions (e.g., trifluoroacetic acid in DCM or HCl in dioxane) to yield the N-arylated product.[13]
C-C Bond Formation via Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile palladium-catalyzed reaction for the formation of carbon-carbon bonds between an organoboron compound and a halide or triflate.[14] This reaction can be employed to introduce aryl or alkyl substituents onto the pyridine ring of the this compound scaffold, assuming a suitable halide is present on the pyridine ring.
This protocol outlines a general procedure for the Suzuki coupling of a heteroaryl halide with a boronic acid.[2][11]
Materials:
-
Halogenated N-Boc-2-(piperidin-3-yl)pyridine (e.g., a bromo- or chloro- derivative)
-
Arylboronic acid or boronic acid pinacol ester
-
Pd(dppf)Cl₂ ([1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II))
-
Sodium phosphate (Na₃PO₄) or another suitable base
-
Dioxane and water (as a solvent mixture)
-
Standard laboratory glassware for inert atmosphere reactions, workup, and purification
Procedure:
-
Reaction Setup: To a sealable reaction vial, add the halogenated N-Boc-2-(piperidin-3-yl)pyridine (1.0 equiv), the arylboronic acid (1.5 equiv), Pd(dppf)Cl₂ (0.03 equiv), and Na₃PO₄ (3.0 equiv).
-
Solvent Addition: Add a mixture of dioxane and water (e.g., 4:1 v/v).
-
Inert Atmosphere: Seal the vial and purge with an inert gas (e.g., argon) for 10-15 minutes.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100°C) and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Workup: Cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
-
Deprotection: Remove the Boc group under acidic conditions as described in Protocol 2.
Applications in Pharmaceutical Development: Case Studies
The this compound scaffold is a key structural feature in several promising drug candidates across various therapeutic areas.
-
Oncology: PARP Inhibitors The PARP inhibitor Niraparib , used for the treatment of ovarian cancer, features a this compound core. The specific stereochemistry at the 3-position of the piperidine ring is crucial for its potent enzymatic inhibition.[5][6]
-
Neurological Disorders: Dopamine Receptor Modulators Preclamol , an antipsychotic agent, also incorporates the this compound moiety. Its activity is linked to its interaction with dopamine D2 receptors.[5][6]
-
Enzyme Inhibitors Derivatives of this compound have been investigated as potent and selective inhibitors of cholesterol 24-hydroxylase (CH24H), an enzyme implicated in neurodegenerative diseases.[15]
Conclusion: A Building Block of Enduring Value
This compound has firmly established itself as a valuable and versatile building block in the arsenal of the medicinal chemist. Its unique combination of a flexible piperidine ring and a functionalizable pyridine moiety provides a robust platform for the design and synthesis of novel therapeutics. The synthetic methodologies outlined in this guide, from its initial construction to its elaboration via powerful cross-coupling reactions, underscore the tractability and strategic importance of this scaffold. As the quest for new and improved medicines continues, the this compound core is poised to remain a central element in the discovery of the next generation of pharmaceuticals.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. chembk.com [chembk.com]
- 3. Page loading... [wap.guidechem.com]
- 4. aaronchem.com [aaronchem.com]
- 5. 2-(Piperidin-1-yl)pyridine-3-carboxylic acid | C11H14N2O2 | CID 2794673 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]
- 9. Hydrogenation of functionalised pyridines with a rhodium oxide catalyst under mild conditions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. 2-(Piperidin-4-yl)pyridine | C10H14N2 | CID 10374750 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. m.youtube.com [m.youtube.com]
- 12. rsc.org [rsc.org]
- 13. benchchem.com [benchchem.com]
- 14. Suzuki Coupling [organic-chemistry.org]
- 15. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for In Vivo Studies of 2-(Piperidin-3-YL)pyridine in Rodent Models
Introduction: Unveiling the Therapeutic Potential of 2-(Piperidin-3-YL)pyridine
The compound this compound belongs to a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities.[1] Structurally, it is a close analog of nornicotine (3-(pyrrolidin-2-yl)pyridine), a primary metabolite of nicotine.[2][3][4] Nornicotine is a known agonist of nicotinic acetylcholine receptors (nAChRs), which are ligand-gated ion channels widely expressed in the central and peripheral nervous systems.[2][3][5] These receptors play a crucial role in a variety of physiological processes, including cognitive function, pain perception, and inflammation.[5]
Given the structural similarity to nornicotine, it is hypothesized that this compound will also exhibit affinity for and activity at nAChRs. Nornicotine itself has been shown to possess high affinity for α6 and α7 nAChR subunits and to inhibit the dopamine transporter (DAT) in the striatum, leading to dopamine release in rats.[3] Therefore, in vivo studies of this compound in rodent models are warranted to elucidate its pharmacokinetic profile, target engagement, and potential therapeutic effects, which may include modulation of cognitive function, analgesia, or anti-inflammatory responses.
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on conducting in vivo studies of this compound in rodent models. The protocols outlined herein are designed to be robust and self-validating, with a strong emphasis on the scientific rationale behind each experimental choice.
Pharmacological Target: Nicotinic Acetylcholine Receptors (nAChRs)
The primary putative target for this compound is the nicotinic acetylcholine receptor family. These receptors are pentameric structures composed of various alpha (α) and beta (β) subunits, which assemble to form a central ion pore.[6] The specific subunit composition of the receptor determines its pharmacological and physiological properties.[6] For instance, the α7 nAChR is a homopentameric receptor involved in inflammatory processes, while heteropentameric receptors like α4β2 are central to nicotine addiction.[7][8]
The interaction of agonists like acetylcholine or nicotine (and presumably this compound) with the nAChR binding site, located at the interface of two subunits, triggers a conformational change that opens the ion channel, allowing the influx of cations (primarily Na+ and Ca2+).[8] This influx leads to membrane depolarization and the initiation of downstream signaling cascades.
Caption: Proposed signaling pathway for this compound at nicotinic acetylcholine receptors.
Experimental Protocols for In Vivo Rodent Studies
The following protocols provide a framework for the initial in vivo characterization of this compound in rodent models. It is recommended to use both mice (e.g., C57BL/6J) and rats (e.g., Sprague-Dawley or Wistar) to assess for species-specific differences.[9][10]
Protocol 1: Drug Formulation and Administration
Rationale: Proper formulation and administration are critical for ensuring accurate dosing and reproducible results. The choice of vehicle should be based on the solubility of the compound and its compatibility with the chosen route of administration.
Materials:
-
This compound (as a salt, e.g., hydrochloride, or free base)
-
Vehicle (e.g., sterile saline, 5% DMSO in saline, or 0.5% methylcellulose)
-
Vortex mixer
-
Sonicator (optional)
-
pH meter
-
Syringes and needles appropriate for the route of administration
Procedure:
-
Determine the solubility of this compound in various vehicles.
-
For intraperitoneal (i.p.) or subcutaneous (s.c.) injection, dissolve the compound in sterile saline. If necessary, a small amount of a co-solvent like DMSO can be used, but the final concentration should be kept low (e.g., <5%) to avoid vehicle-induced effects.
-
For oral gavage (p.o.), the compound can be suspended in a vehicle like 0.5% methylcellulose.
-
Ensure the final formulation is a clear solution or a homogenous suspension. Sonication may be used to aid dissolution or suspension.
-
Adjust the pH of the solution to physiological range (pH 7.2-7.4) if necessary, especially for i.p. injections.
-
Prepare fresh formulations on the day of the experiment.
Protocol 2: Pharmacokinetic (PK) Profiling
Rationale: Understanding the absorption, distribution, metabolism, and excretion (ADME) of a compound is essential for designing meaningful efficacy studies and for dose selection.[11] A basic PK study can provide key parameters such as half-life (t1/2), maximum concentration (Cmax), and time to maximum concentration (Tmax).[10][12][13]
Experimental Design:
-
Animals: Male and female mice or rats.
-
Dose: A single dose administered via the intended therapeutic route (e.g., i.p. or p.o.).
-
Sample Collection: Blood samples are collected at multiple time points post-dosing (e.g., 0, 15, 30 min, 1, 2, 4, 8, 12, and 24 hours).
-
Analysis: Plasma concentrations of this compound and potential metabolites are quantified using a validated analytical method (e.g., LC-MS/MS).
Procedure:
-
Administer a single dose of this compound to each animal.
-
At each designated time point, collect a small volume of blood (e.g., via tail vein or retro-orbital sinus) into tubes containing an anticoagulant (e.g., EDTA).
-
Process the blood to obtain plasma by centrifugation.
-
Store plasma samples at -80°C until analysis.
-
Analyze the plasma samples to determine the concentration of the parent compound and any major metabolites.
-
Calculate pharmacokinetic parameters using appropriate software.
| Parameter | Description |
| Cmax | Maximum observed plasma concentration |
| Tmax | Time at which Cmax is observed |
| AUC | Area under the plasma concentration-time curve |
| t1/2 | Elimination half-life |
| CL | Clearance |
| Vd | Volume of distribution |
Table 1: Key Pharmacokinetic Parameters.
Protocol 3: Behavioral Assessments
Rationale: Behavioral assays are crucial for evaluating the in vivo effects of a compound on the central nervous system.[14] The following tests are relevant for a compound targeting nAChRs.
General Considerations:
-
Acclimatize animals to the testing room for at least 60 minutes before each experiment.
-
Conduct testing during the light phase of the light/dark cycle.
-
Randomize animals to treatment groups.
-
The experimenter should be blind to the treatment conditions.
A. Open Field Test (Locomotor Activity)
-
Purpose: To assess spontaneous locomotor activity and exploratory behavior.
-
Apparatus: A square arena with infrared beams to track movement.
-
Procedure:
-
Administer this compound or vehicle.
-
Place the animal in the center of the open field arena.
-
Record locomotor activity (e.g., distance traveled, rearing frequency) for a set duration (e.g., 30-60 minutes).
-
B. Hot Plate Test (Analgesia)
-
Purpose: To evaluate potential analgesic effects.
-
Apparatus: A hot plate maintained at a constant temperature (e.g., 55°C).
-
Procedure:
-
Administer the compound or vehicle.
-
At a predetermined time post-administration, place the animal on the hot plate.
-
Record the latency to a nociceptive response (e.g., licking a hind paw or jumping).
-
A cut-off time (e.g., 30-45 seconds) should be used to prevent tissue damage.
-
C. Y-Maze Test (Short-Term Spatial Memory)
-
Purpose: To assess short-term spatial memory, a form of cognition.
-
Apparatus: A Y-shaped maze with three identical arms.
-
Procedure:
-
Administer the compound or vehicle.
-
Place the animal at the end of one arm and allow it to freely explore the maze for a set duration (e.g., 8 minutes).
-
Record the sequence of arm entries.
-
Calculate the percentage of spontaneous alternations (entry into a different arm than the previous two). A higher percentage indicates better spatial memory.
-
D. Elevated Plus Maze (Anxiety-like Behavior)
-
Purpose: To assess anxiety-like behavior.
-
Apparatus: A plus-shaped maze with two open and two closed arms, elevated from the floor.
-
Procedure:
-
Administer the compound or vehicle.
-
Place the animal in the center of the maze, facing an open arm.
-
Record the time spent in and the number of entries into the open and closed arms for a set duration (e.g., 5 minutes).
-
An increase in the time spent in the open arms is indicative of an anxiolytic effect.
-
| Behavioral Test | Primary Outcome Measure | Potential Interpretation |
| Open Field | Distance traveled, rearing frequency | Changes in locomotor activity (stimulant or sedative effects) |
| Hot Plate | Latency to nociceptive response | Analgesic or hyperalgesic effects |
| Y-Maze | Percentage of spontaneous alternations | Effects on short-term spatial memory (cognitive enhancement or impairment) |
| Elevated Plus Maze | Time spent in open arms | Anxiolytic or anxiogenic effects |
Table 2: Summary of Behavioral Assays.
Caption: General experimental workflow for in vivo rodent studies.
Conclusion and Future Directions
The protocols outlined in this document provide a solid foundation for the initial in vivo characterization of this compound in rodent models. Based on its structural similarity to nornicotine, this compound holds promise as a modulator of nicotinic acetylcholine receptors. The successful completion of these studies will provide valuable insights into its pharmacokinetic profile, central nervous system effects, and potential therapeutic applications.
Future studies may involve more complex behavioral paradigms to assess effects on learning and memory, attention, and models of neurological and psychiatric disorders. Additionally, ex vivo analysis of brain tissue can be performed to measure neurotransmitter levels and receptor occupancy, further elucidating the mechanism of action of this compound.
References
- 1. Buy 3-(Piperidin-3-yl)pyridine (EVT-392859) | 31251-28-2 [evitachem.com]
- 2. Nornicotine | C9H12N2 | CID 91462 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Nornicotine - Wikipedia [en.wikipedia.org]
- 4. Nornicotine (3-(2-pyrrolidinyl)pyridine) - SRIRAMCHEM [sriramchem.com]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. Discovery of novel 2-((pyridin-3-yloxy)methyl)piperazines as α7 nicotinic acetylcholine receptor modulators for the treatment of inflammatory disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Nicotinic pharmacophore: The pyridine N of nicotine and carbonyl of acetylcholine hydrogen bond across a subunit interface to a backbone NH - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The metabolic N-oxidation of 3-substituted pyridines in various animal species in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pharmacokinetics of and CYP1A induction by pyridine and acetone in the rat: interactions and effects of route of exposure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Frontiers | Pharmacokinetics, Tissue Distribution, Metabolism, and Excretion of Naringin in Aged Rats [frontiersin.org]
- 12. Pharmacokinetic analysis of acute and dietary exposure to piperonyl butoxide in the mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Evaluation of pharmacokinetics and metabolism of three marine-derived piericidins for guiding drug lead selection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Structured evaluation of rodent behavioral tests used in drug discovery research - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols for the Quantification of 2-(Piperidin-3-YL)pyridine
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive framework for the quantitative analysis of 2-(Piperidin-3-YL)pyridine, a heterocyclic compound of significant interest in pharmaceutical development as a potential drug candidate, impurity, or metabolite.[1] The accurate and precise measurement of this analyte is paramount for quality control, pharmacokinetic studies, and regulatory compliance. This document details three robust analytical methodologies: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Each protocol is presented with an in-depth explanation of the underlying scientific principles, step-by-step experimental procedures, and the rationale behind critical parameter selection. The methods are designed to be self-validating, adhering to principles outlined in international regulatory guidelines.[2][3]
Introduction: The Analytical Imperative for this compound
This compound is a molecule featuring both a piperidine and a pyridine ring.[1] Its structural motif is common in medicinal chemistry, making its presence, purity, and concentration critical data points in the lifecycle of a drug product. Whether it is the active pharmaceutical ingredient (API), a synthetic intermediate, a degradation product, or a metabolite, a validated analytical method is required to ensure product quality and patient safety.[2]
The choice of analytical technique is dictated by the sample matrix, the required sensitivity, and the specific purpose of the analysis.
-
For bulk material and formulation assays , where concentration is relatively high, HPLC-UV offers a robust, reliable, and cost-effective solution.
-
For identifying and quantifying volatile impurities or for orthogonal characterization , GC-MS provides excellent separation and structural confirmation.[4]
-
For trace-level quantification in complex biological matrices such as plasma or urine, LC-MS/MS is the gold standard, offering unparalleled sensitivity and selectivity.[5][6]
This guide provides the foundational protocols to develop and validate methods for these applications, grounded in established analytical chemistry principles and regulatory expectations.[7][8]
Method 1: Quantification by Reverse-Phase HPLC with UV Detection
This method is ideal for quantifying this compound in bulk drug substances and pharmaceutical formulations. The pyridine ring contains a chromophore that allows for sensitive UV detection.
Principle & Causality
Reverse-phase HPLC separates compounds based on their hydrophobicity. The analyte, this compound, is a basic compound. By using a C18 (octadecylsilyl) stationary phase and an acidic mobile phase, we can ensure the analyte is in its protonated, more polar form. This controlled ionization suppresses peak tailing—a common issue with basic analytes—and provides sharp, symmetrical peaks suitable for accurate integration. The acidic modifier (e.g., formic or phosphoric acid) in the mobile phase interacts with residual free silanol groups on the silica backbone of the column, further reducing undesirable secondary interactions.
Experimental Protocol
2.2.1. Materials and Reagents
-
This compound Reference Standard (≥98% purity)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (Ultrapure, 18.2 MΩ·cm)
-
Formic Acid (or Phosphoric Acid, HPLC grade)
-
0.45 µm Syringe Filters (PTFE or Nylon)
2.2.2. Instrumentation
-
HPLC System with a quaternary or binary pump, degasser, autosampler, and column thermostat.
-
UV-Vis or Photodiode Array (PDA) Detector.
-
C18 Analytical Column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Data Acquisition and Processing Software (e.g., Chromeleon™, Empower™).
2.2.3. Solution Preparation
-
Mobile Phase: Prepare a mixture of Acetonitrile and Water (e.g., 20:80 v/v). Adjust the pH of the aqueous portion to ~3.0 with formic acid. Filter through a 0.45 µm membrane and degas by sonication or online degasser. The organic modifier percentage should be optimized to achieve a retention time of approximately 5-10 minutes.[9]
-
Diluent: Use the mobile phase as the diluent to avoid peak distortion.
-
Standard Stock Solution (1000 µg/mL): Accurately weigh ~25 mg of the reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Calibration Standards (1-100 µg/mL): Prepare a series of at least five calibration standards by serial dilution of the stock solution with the diluent.
-
Sample Solution: Accurately weigh a portion of the sample, dissolve in a known volume of diluent to achieve a theoretical concentration within the calibration range (e.g., 50 µg/mL). Filter through a 0.45 µm syringe filter before injection.
2.2.4. HPLC Operating Conditions
| Parameter | Recommended Condition | Rationale |
| Column | C18, 250 mm x 4.6 mm, 5 µm | Industry-standard for reverse-phase; provides good retention and resolution. |
| Mobile Phase | Acetonitrile:Water (pH 3.0 w/ Formic Acid), 20:80 v/v | Isocratic elution is robust and reproducible. Acidic pH ensures analyte protonation for good peak shape. |
| Flow Rate | 1.0 mL/min | Standard for 4.6 mm ID columns, providing optimal efficiency and reasonable run times. |
| Column Temp. | 30 °C | Enhances reproducibility by controlling viscosity and retention time shifts. |
| Detection λ | ~260 nm (Verify with PDA) | Pyridine derivatives typically exhibit strong absorbance near this wavelength. A PDA detector should be used to determine the λmax for maximum sensitivity. |
| Injection Vol. | 10 µL | A small volume minimizes potential peak broadening from injection effects. |
| Run Time | 10 minutes | Sufficient to elute the analyte and any common impurities without wasting instrument time. |
2.2.5. System Suitability & Validation Before analysis, the system must pass suitability tests. This ensures the chromatographic system is performing adequately. According to ICH guidelines, key parameters to validate include Specificity, Linearity, Range, Accuracy, Precision, LOD, and LOQ.[8][10]
| Parameter | Acceptance Criteria |
| Tailing Factor (T) | T ≤ 2.0 |
| Theoretical Plates (N) | N > 2000 |
| RSD of 6 Injections | ≤ 2.0% |
| Linearity (r²) | r² ≥ 0.999 |
| Accuracy (% Recovery) | 98.0% - 102.0% |
Method 2: Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of thermally stable and volatile compounds. It is particularly useful for confirming identity and for detecting related volatile impurities that may not be observed by HPLC.
Principle & Causality
In GC, the sample is vaporized and carried by an inert gas (the mobile phase) through a capillary column coated with a stationary phase. Separation occurs based on the analyte's boiling point and its affinity for the stationary phase. For a moderately polar compound like this compound, a mid-polarity column (e.g., 5% phenyl polysiloxane) provides optimal interaction for good resolution. The mass spectrometer then ionizes the eluted molecules (typically via Electron Ionization - EI), which causes predictable fragmentation. The resulting mass spectrum is a chemical "fingerprint" that confirms the identity, while the intensity of a specific, stable ion fragment is used for quantification, providing high selectivity.[11]
Experimental Protocol
3.2.1. Materials and Reagents
-
This compound Reference Standard
-
Dichloromethane (GC grade)
-
Methanol (GC grade)
-
Anhydrous Sodium Sulfate
-
Internal Standard (IS), e.g., d4-Pyridine or a structurally similar compound not present in the sample.
3.2.2. Instrumentation
-
Gas Chromatograph with a Split/Splitless Injector and an Autosampler.
-
Mass Spectrometric Detector (MSD).
-
Capillary GC Column: e.g., HP-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent.
-
Data Acquisition and Processing Software.
3.2.3. Sample Preparation (Liquid-Liquid Extraction) This workflow is essential for cleaning up the sample before injection to protect the instrument and reduce matrix interference.
Caption: GC-MS Sample Preparation Workflow.
3.2.4. GC-MS Operating Conditions
| Parameter | Recommended Condition | Rationale |
| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm) | A 5% phenyl-methylpolysiloxane column offers good selectivity for pyridine alkaloids.[12] |
| Carrier Gas | Helium, Constant Flow @ 1.2 mL/min | Inert and provides good chromatographic efficiency. |
| Inlet Temperature | 250 °C | Ensures rapid and complete vaporization of the analyte. |
| Injection Mode | Splitless (for trace analysis) or Split (10:1) | Splitless mode enhances sensitivity; a split ratio is used for higher concentration samples to avoid column overload. |
| Oven Program | 100 °C (hold 1 min), ramp to 280 °C @ 15 °C/min, hold 5 min | A temperature gradient is crucial for eluting the analyte as a sharp peak and cleaning the column of heavier components. |
| MS Source Temp. | 230 °C | Standard temperature for EI source stability. |
| MS Quad Temp. | 150 °C | Standard temperature for quadrupole stability. |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard EI energy provides reproducible fragmentation patterns for library matching and quantification. |
| Acquisition Mode | Selected Ion Monitoring (SIM) | Monitors specific ions for the analyte and IS, drastically increasing sensitivity and selectivity compared to a full scan. |
| Quantifier Ion | To be determined from the mass spectrum (likely the molecular ion or a major, stable fragment). | The most abundant and unique ion is chosen for quantification to maximize signal-to-noise. |
Method 3: Quantification by LC-MS/MS in Biological Matrices
This is the definitive method for quantifying low levels of this compound in complex biological fluids like plasma, serum, or urine, as required for pharmacokinetic or toxicological studies.
Principle & Causality
LC-MS/MS combines the powerful separation of HPLC with the highly sensitive and selective detection of a triple quadrupole mass spectrometer.[13] After chromatographic separation, the analyte is ionized (typically via Electrospray Ionization - ESI). The first quadrupole (Q1) is set to select only the parent ion (the protonated molecule, [M+H]⁺). This ion is then fragmented in the collision cell (q2). The third quadrupole (Q3) is set to select a specific, characteristic fragment ion. This process, known as Multiple Reaction Monitoring (MRM), is incredibly selective because it requires a molecule to have both the correct parent mass and produce the correct fragment mass. This "mass-filtering" effectively eliminates background noise from the complex biological matrix. The use of a stable isotope-labeled internal standard (SIL-IS) is crucial to correct for any variability in sample preparation and matrix-induced ion suppression.[13][14]
Experimental Protocol
4.2.1. Materials and Reagents
-
This compound Reference Standard
-
Stable Isotope-Labeled Internal Standard (e.g., d4-2-(Piperidin-3-YL)pyridine)
-
Acetonitrile and Methanol (LC-MS grade)
-
Formic Acid (LC-MS grade)
-
Human Plasma (or other relevant biological matrix)
4.2.2. Instrumentation
-
UHPLC or HPLC System.
-
Triple Quadrupole Mass Spectrometer with an ESI source.
-
C18 Analytical Column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size).
4.2.3. Sample Preparation (Protein Precipitation) This is a fast and effective method for removing the bulk of proteins from plasma samples.
Caption: LC-MS/MS Sample Preparation Workflow.
4.2.4. LC-MS/MS Operating Conditions
| Parameter | Recommended Condition | Rationale |
| Column | C18, 50 mm x 2.1 mm, 1.8 µm | Shorter column with smaller particles is ideal for fast gradients and high throughput in UHPLC systems. |
| Mobile Phase A | Water with 0.1% Formic Acid | Acid modifier promotes ESI+ ionization and improves peak shape. |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | Standard organic solvent for reverse-phase LC-MS. |
| Flow Rate | 0.4 mL/min | Appropriate for a 2.1 mm ID column. |
| Gradient | 5% B to 95% B over 3 min, hold 1 min, re-equilibrate | A fast gradient elutes the analyte quickly while separating it from early-eluting salts and late-eluting lipids. |
| Ionization Source | Electrospray Ionization (ESI), Positive Mode | ESI is ideal for polar to moderately polar compounds; the basic nitrogen atoms readily accept a proton in positive mode. |
| MRM Transitions | To be optimized by infusing the standard. e.g., Analyte: 163.1 -> 106.1, IS: 167.1 -> 110.1 | The transition from the parent ion [M+H]⁺ to the most stable and intense fragment ion provides the basis for quantification. |
| Collision Energy | Optimized for each MRM transition | The voltage applied in the collision cell must be tuned to maximize the production of the desired fragment ion. |
Conclusion
The analytical quantification of this compound can be successfully achieved using a variety of techniques. The choice of method—HPLC-UV, GC-MS, or LC-MS/MS—should be guided by the specific analytical challenge, considering the sample matrix, required sensitivity, and whether the goal is routine quality control or bioanalysis. The protocols provided herein serve as a robust starting point for method development and validation. Each step has been designed with scientific causality and regulatory compliance in mind, ensuring that the data generated is reliable, accurate, and fit for purpose.
References
- 1. Buy 3-(Piperidin-3-yl)pyridine (EVT-392859) | 31251-28-2 [evitachem.com]
- 2. Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV | Pharmaguideline [pharmaguideline.com]
- 3. wjarr.com [wjarr.com]
- 4. atsdr.cdc.gov [atsdr.cdc.gov]
- 5. info.bioanalysis-zone.com [info.bioanalysis-zone.com]
- 6. mdpi.com [mdpi.com]
- 7. scielo.br [scielo.br]
- 8. fda.gov [fda.gov]
- 9. benchchem.com [benchchem.com]
- 10. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 11. docs.manupatra.in [docs.manupatra.in]
- 12. researchgate.net [researchgate.net]
- 13. Measurement of Pyridine Nucleotides in Biological Samples Using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. uab.edu [uab.edu]
Application Note: Utilizing 2-(Piperidin-3-YL)pyridine in the Development of Anti-Inflammatory Agents
Introduction: The Imperative for Novel Anti-Inflammatory Scaffolds
Inflammation is a fundamental biological process orchestrated by the immune system in response to harmful stimuli, such as pathogens, damaged cells, or irritants. While acute inflammation is a protective and restorative mechanism, its dysregulation leads to chronic inflammatory states that underpin a multitude of debilitating diseases, including rheumatoid arthritis, inflammatory bowel disease, and neurodegenerative disorders. The current pharmacopeia of anti-inflammatory drugs, dominated by non-steroidal anti-inflammatory drugs (NSAIDs) and corticosteroids, is often associated with significant side effects, necessitating the discovery of novel therapeutic agents with improved safety and efficacy profiles.
The pyridine and piperidine heterocyclic ring systems are privileged scaffolds in medicinal chemistry, appearing in numerous approved drugs. The unique structural and electronic properties of these rings allow for diverse molecular interactions, making them ideal starting points for drug discovery. 2-(Piperidin-3-YL)pyridine, which combines both of these important pharmacophores, presents a compelling scaffold for the development of a new class of anti-inflammatory agents. Recent research into derivatives, such as 2-(Piperidin-3-yl)phthalimides, has demonstrated significant anti-inflammatory activity, including the reduction of key pro-inflammatory mediators like nitric oxide (NO), Interleukin-6 (IL-6), and Tumor Necrosis Factor-alpha (TNF-α) in cellular models of inflammation[1][2]. This application note provides a comprehensive guide for researchers on the synthesis, in vitro evaluation, and potential mechanisms of action of this compound as a promising anti-inflammatory agent.
Proposed Mechanism of Action: Beyond Classical Anti-Inflammatory Pathways
While the precise mechanism of action for this compound is still under investigation, studies on closely related derivatives suggest a multifactorial mode of action that may diverge from traditional COX enzyme inhibition. Research on 2-(Piperidin-3-yl)phthalimides has shown that their anti-inflammatory effects are not mediated by binding to Cereblon, a common target for thalidomide and its analogs[1]. Instead, these molecules exhibit affinity for sigma (σ) and serotonin (5-HT) receptors[1].
Sigma Receptors (σ-1 and σ-2): These receptors are implicated in a variety of cellular functions, and their modulation has been shown to impact inflammatory responses. Notably, ligation of sigma receptors can lead to a reduction in nitric oxide synthesis in lipopolysaccharide (LPS)-stimulated macrophages[1].
Serotonin Receptors (e.g., 5-HT3): Antagonism of certain serotonin receptors has been demonstrated to inhibit the production of pro-inflammatory cytokines, including TNF-α and IL-6, as well as inducible nitric oxide synthase (iNOS)-derived nitric oxide[1].
Therefore, it is hypothesized that this compound may exert its anti-inflammatory effects through the modulation of these receptor systems, leading to the downstream suppression of key inflammatory signaling cascades, such as the NF-κB pathway. The NF-κB transcription factor is a master regulator of the inflammatory response, controlling the expression of numerous pro-inflammatory genes. Inhibition of NF-κB activation is a key therapeutic strategy in many inflammatory diseases.
Below is a proposed signaling pathway illustrating the potential mechanism of action.
Caption: Proposed anti-inflammatory mechanism of this compound.
Experimental Protocols
Part 1: Synthesis of this compound
A robust synthesis of the this compound scaffold can be achieved through a multi-step process involving the partial reduction of pyridine followed by a rhodium-catalyzed asymmetric carbometalation[3][4]. This state-of-the-art method allows for the generation of enantiomerically enriched 3-substituted piperidines.
Protocol: Three-Step Synthesis from Pyridine
-
Partial Reduction of Pyridine:
-
Under an inert atmosphere (Nitrogen or Argon), dissolve pyridine (1 equivalent) in anhydrous methanol in a flask cooled to -78°C.
-
Slowly add sodium borohydride (NaBH4) (1 equivalent).
-
To this mixture, add phenyl chloroformate (1 equivalent) dropwise.
-
Maintain the reaction at -78°C for 3 hours.
-
Quench the reaction with water and extract the product, phenyl pyridine-1(2H)-carboxylate, with diethyl ether.
-
Purify the intermediate by column chromatography on silica gel.
-
-
Rhodium-Catalyzed Asymmetric Cross-Coupling:
-
In a sealed vial under an argon atmosphere, combine [Rh(cod)OH]2 (3 mol%) and a suitable chiral ligand such as (S)-Segphos (7 mol%).
-
Add a solvent system of toluene, 2-methyl-tetrahydrofuran (THP), and water.
-
Add aqueous cesium hydroxide (CsOH) (2 equivalents) and stir the catalyst solution at 70°C for 10 minutes.
-
Add an appropriate boronic acid (3 equivalents) followed by the dihydropyridine intermediate from step 1 (1 equivalent).
-
Stir the reaction mixture at 70°C for 20 hours.
-
After cooling, dilute with diethyl ether and purify by passing through a silica gel plug to yield the 3-substituted tetrahydropyridine.
-
-
Final Reduction to Piperidine:
-
Dissolve the tetrahydropyridine intermediate in a suitable solvent like methanol.
-
Add Palladium on carbon (10 wt%) as a catalyst.
-
Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr shaker) until the reaction is complete (monitored by TLC or LC-MS).
-
Filter the catalyst through Celite and remove the solvent under reduced pressure to obtain the final product, this compound.
-
If a protecting group was used on the piperidine nitrogen, a subsequent deprotection step (e.g., acid or base treatment) will be necessary.
-
Part 2: In Vitro Anti-Inflammatory Activity Assessment
A widely accepted and robust model for screening anti-inflammatory compounds is the use of lipopolysaccharide (LPS)-stimulated murine macrophage-like RAW 264.7 cells[2][5]. LPS, a component of Gram-negative bacteria, activates Toll-like receptor 4 (TLR4), triggering a signaling cascade that results in the production of pro-inflammatory mediators.
Caption: Experimental workflow for in vitro anti-inflammatory screening.
Protocol: LPS-Stimulated RAW 264.7 Macrophage Assay
-
Cell Culture and Seeding:
-
Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator.
-
Seed the cells into 96-well plates at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
-
Compound Treatment and Stimulation:
-
Prepare stock solutions of this compound in sterile DMSO.
-
Dilute the stock solution in culture medium to the desired final concentrations. Ensure the final DMSO concentration does not exceed 0.1% to avoid solvent-induced toxicity.
-
Remove the old medium from the cells and replace it with medium containing various concentrations of the test compound. It is recommended to test a range of concentrations (e.g., 0.1 µM to 100 µM) to determine a dose-response relationship.
-
Incubate the cells with the compound for 1 hour.
-
After pre-treatment, add LPS to a final concentration of 100 ng/mL to all wells except the vehicle control.
-
Incubate the plates for 24 hours.
-
-
Quantification of Nitric Oxide (Griess Assay):
-
After the 24-hour incubation, carefully collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess Reagent A (sulfanilamide solution) to each supernatant sample and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent B (N-(1-naphthyl)ethylenediamine solution) and incubate for another 10 minutes at room temperature, protected from light.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate the nitrite concentration based on a standard curve generated with sodium nitrite.
-
-
Quantification of Pro-Inflammatory Cytokines (ELISA):
-
Use the remaining supernatant to quantify the levels of TNF-α and IL-6 using commercially available ELISA kits. Follow the manufacturer's instructions precisely for optimal results.
-
-
Cell Viability Assay:
-
To ensure that the observed reduction in inflammatory markers is not due to cytotoxicity, perform a cell viability assay (e.g., MTT, MTS, or PrestoBlue) on the remaining cells in the plate.
-
Data Presentation
| Parameter | Recommended Range | Rationale |
| Cell Seeding Density | 5 x 10^4 - 1 x 10^5 cells/well | Ensures a confluent monolayer for robust response to LPS. |
| Compound Concentrations | 0.1 µM - 100 µM | A wide range is necessary to establish a dose-response curve and determine the IC50 value. |
| LPS Concentration | 100 ng/mL - 1 µg/mL | A commonly used concentration to induce a strong inflammatory response in RAW 264.7 cells[5]. |
| Pre-treatment Time | 1 hour | Sufficient time for the compound to enter the cells and interact with its molecular targets before the inflammatory stimulus. |
| LPS Stimulation Time | 24 hours | Allows for the accumulation of measurable levels of nitric oxide and cytokines in the supernatant. |
Data Analysis
-
Calculate the percentage inhibition of NO, TNF-α, and IL-6 production for each concentration of this compound relative to the LPS-only treated control.
-
Plot the percentage inhibition against the log of the compound concentration and use non-linear regression to determine the IC50 value (the concentration at which 50% of the inflammatory response is inhibited).
-
Express cell viability as a percentage relative to the vehicle-treated control.
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the development of novel anti-inflammatory agents. The protocols outlined in this application note provide a robust framework for the synthesis and in vitro evaluation of this compound and its future analogs. The proposed mechanism of action, involving the modulation of sigma and serotonin receptors, offers an exciting alternative to traditional anti-inflammatory drug targets.
Future research should focus on elucidating the precise molecular targets of this compound and confirming its efficacy in in vivo models of inflammation, such as the carrageenan-induced paw edema model in rodents. Structure-activity relationship (SAR) studies, involving the synthesis and testing of a library of derivatives, will be crucial for optimizing the potency and pharmacokinetic properties of this promising new class of anti-inflammatory compounds.
References
- 1. 2-(Piperidin-3-yl)phthalimides Reduce Classical Markers of Cellular Inflammation in LPS-challenged RAW 264.7 Cells and also Demonstrate Potentially Relevant Sigma and Serotonin Receptor Affinity in Membrane Preparations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Comparative Study of Pyridine and Pyrimidine Derivatives as Promising Anti-Inflammatory Agents: Design, Synthesis, and LPS-Induced RAW 264.7 Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: 2-(Piperidin-3-YL)pyridine (Anabasine) in Neuroscience Research
Introduction: Unveiling the Potential of a Natural Nicotinic Alkaloid
2-(Piperidin-3-YL)pyridine, more commonly known as Anabasine, is a pyridine alkaloid naturally found in plants of the Nicotiana genus, particularly Nicotiana glauca (tree tobacco), and is a minor alkaloid in the common tobacco plant, Nicotiana tabacum.[1][2] Structurally isomeric with nicotine, Anabasine has long been recognized for its potent activity at nicotinic acetylcholine receptors (nAChRs), the same family of ligand-gated ion channels that mediate the primary psychoactive effects of nicotine.[1][3] This shared pharmacology places Anabasine at a nexus of profound interest for neuroscience research, particularly in the study of addiction, cognition, and neurodegenerative disorders.
Unlike nicotine, which is a full agonist at many nAChR subtypes, Anabasine exhibits a more complex pharmacological profile. It acts as a partial agonist at α4β2 nAChRs and a full agonist at α7 nAChRs .[4][5] This distinct subtype selectivity makes it an invaluable tool for dissecting the specific roles of these two major brain nAChR populations. The α4β2 subtype is critically involved in the reinforcing and addictive properties of nicotine, while the α7 subtype is heavily implicated in cognitive processes like learning and memory, and is a therapeutic target for schizophrenia and Alzheimer's disease.[2][4]
This guide provides a comprehensive overview of the application of Anabasine in neuroscience research. It details its mechanism of action and offers field-proven, step-by-step protocols for its use in key in vitro and in vivo experimental paradigms.
Mechanism of Action: A Dual-Target Ligand at Nicotinic Acetylcholine Receptors
The primary mechanism of action for Anabasine is direct binding to and activation of nAChRs. These receptors are pentameric, ligand-gated ion channels that, upon agonist binding, undergo a conformational change to open a central pore permeable to cations (primarily Na⁺ and Ca²⁺), leading to neuronal depolarization.[6]
Anabasine's interaction with nAChRs leads to the release of several key neurotransmitters. Its agonist activity induces the release of dopamine and norepinephrine , providing a neurochemical basis for its effects on reward, attention, and arousal.[5][6]
The diagram below illustrates the basic structure of a heteromeric nAChR and the binding of an agonist like Anabasine at the interface between subunits.
Caption: Agonist binding to the nAChR subunit interface induces channel opening and cation influx.
Quantitative Pharmacological Data
The affinity and functional activity of Anabasine vary across different nAChR subtypes. This selectivity is fundamental to its utility as a research tool.
| Parameter | Receptor Subtype | Species | Value | Reference |
| Kᵢ (Binding Affinity) | Rat α7 nAChR | Rat | 58 nM | [7] |
| Kᵢ (Binding Affinity) | Rat α4β2 nAChR | Rat | 260 nM | [7] |
| EC₅₀ (Functional Potency) | Human Fetal Muscle nAChR | Human | 0.7 µM | [3] |
Table 1: In Vitro Pharmacological Data for (+)-Anabasine.
Application 1: In Vitro Characterization of nAChR Ligands
Protocol 1: Competitive Radioligand Binding Assay
This protocol determines the binding affinity (Kᵢ) of Anabasine for nAChRs in rodent brain tissue by measuring its ability to compete with a known high-affinity radioligand, [³H]-epibatidine.
Rationale: This assay is a foundational step in pharmacological characterization. It quantifies the direct interaction between the test compound and the receptor target without measuring downstream functional effects. Rat cerebral cortex is used as it has a high density of α4β2 nAChRs, the primary binding site for [³H]-epibatidine.[8]
Materials:
-
Adult male rat cerebral cortices
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4 at 4°C[8]
-
Radioligand: [³H]-epibatidine (specific activity ~50-80 Ci/mmol)
-
Competitor for non-specific binding: (-)-Nicotine
-
Test Compound: Anabasine hydrochloride, dissolved in assay buffer
-
Polytron homogenizer, refrigerated centrifuge, 96-well plates, glass fiber filters (GF/C), liquid scintillation counter.
Step-by-Step Methodology:
-
Membrane Preparation:
-
Homogenize one rat cerebral cortex in 39 volumes of ice-cold Assay Buffer using a Polytron homogenizer.[8]
-
Centrifuge the homogenate at 37,000 x g for 10 minutes at 4°C.
-
Discard the supernatant, resuspend the pellet in the original volume of fresh, ice-cold Assay Buffer, and repeat the centrifugation step.
-
Resuspend the final washed pellet in Assay Buffer to a final protein concentration of approximately 0.5-1.0 mg/mL (determined by Bradford or BCA assay).
-
-
Assay Setup (in a 96-well plate):
-
Total Binding: Add 100 µL Assay Buffer, 50 µL [³H]-epibatidine (final concentration ~100-200 pM), and 100 µL membrane preparation.
-
Non-Specific Binding (NSB): Add 100 µL (-)-Nicotine (final concentration 300 µM), 50 µL [³H]-epibatidine, and 100 µL membrane preparation.
-
Competition Binding: Add 100 µL of Anabasine solution (at concentrations ranging from 1 pM to 1 mM), 50 µL [³H]-epibatidine, and 100 µL membrane preparation.
-
-
Incubation: Incubate the plate at room temperature for 4 hours to reach equilibrium.[9]
-
Filtration and Washing:
-
Rapidly terminate the binding reaction by vacuum filtration through GF/C filters (pre-soaked in 0.5% polyethylenimine).
-
Quickly wash the filters three times with 4 mL of ice-cold Assay Buffer to remove unbound radioligand.
-
-
Quantification:
-
Place the filters in scintillation vials, add 4-5 mL of scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting the NSB counts from the total binding counts.
-
Plot the percentage of specific binding against the log concentration of Anabasine.
-
Determine the IC₅₀ value (the concentration of Anabasine that inhibits 50% of specific [³H]-epibatidine binding) using non-linear regression analysis.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₐ) , where [L] is the concentration of the radioligand and Kₐ is its dissociation constant.
-
Protocol 2: Functional Characterization using Two-Electrode Voltage Clamp (TEVC)
This protocol assesses whether Anabasine acts as an agonist, partial agonist, or antagonist at specific nAChR subtypes expressed in Xenopus laevis oocytes.
Rationale: Xenopus oocytes provide a robust and reliable heterologous expression system. By injecting cRNA for specific nAChR subunits (e.g., α7 or α4 and β2), a homogenous population of receptors is expressed on the oocyte membrane, allowing for precise measurement of ion channel function in response to drug application.[10][11]
Materials:
-
Xenopus laevis oocytes
-
cRNA for desired nAChR subunits (e.g., human α7, human α4 + human β2)
-
Recording Solution (ND96): 96 mM NaCl, 2 mM KCl, 1 mM MgCl₂, 1.8 mM CaCl₂, 5 mM HEPES, pH 7.5
-
TEVC amplifier, micromanipulators, recording chamber, perfusion system.
-
Glass microelectrodes filled with 3 M KCl (resistance 0.5-1.5 MΩ).[10]
-
Test Compound: Anabasine hydrochloride, dissolved in ND96.
-
Control Agonist: Acetylcholine (ACh).
Step-by-Step Methodology:
-
Oocyte Preparation and Injection:
-
Surgically harvest oocytes from an anesthetized female Xenopus laevis.
-
Treat with collagenase to defolliculate and isolate individual stage V-VI oocytes.
-
Inject each oocyte with ~50 nL of cRNA solution (e.g., for α4β2, inject a 1:1 ratio of α4 and β2 cRNA).
-
Incubate the injected oocytes for 2-5 days at 16-18°C in modified Barth's solution.
-
-
Electrophysiological Recording:
-
Place a single oocyte in the recording chamber and continuously perfuse with ND96 solution.
-
Impale the oocyte with two microelectrodes (one for voltage sensing, one for current injection).
-
Clamp the oocyte membrane potential at a holding potential of -70 mV.[12]
-
-
Agonist Mode Testing:
-
Establish a baseline current in ND96.
-
Apply increasing concentrations of Anabasine (e.g., 100 nM to 1 mM) via the perfusion system for 10-15 seconds, followed by a washout period until the current returns to baseline.
-
Record the peak inward current elicited at each concentration.
-
At the end of the experiment, apply a saturating concentration of the full agonist ACh (e.g., 1 mM) to determine the maximum possible response (Iₘₐₓ) for that oocyte.
-
-
Data Analysis:
-
For each concentration of Anabasine, normalize the peak current to the Iₘₐₓ elicited by ACh.
-
Plot the normalized current versus the log concentration of Anabasine and fit the data to a Hill equation to determine the EC₅₀ (concentration for half-maximal effect) and the maximum efficacy (Eₘₐₓ, relative to ACh).
-
An Eₘₐₓ near 100% indicates a full agonist, while a significantly lower Eₘₐₓ indicates a partial agonist.
-
Application 2: In Vivo Assessment of Neurochemical and Behavioral Effects
Protocol 3: In Vivo Microdialysis for Dopamine Release
This protocol measures extracellular dopamine levels in the nucleus accumbens of a freely moving rat following systemic administration of Anabasine.
Rationale: The nucleus accumbens is a key brain region in the reward pathway, and drug-induced dopamine release here is a neurochemical correlate of reinforcing effects.[5] Microdialysis allows for the sampling of neurotransmitters from the extracellular space of awake, behaving animals, providing a direct link between pharmacology and neurochemistry.[13][14]
Caption: Workflow for an in vivo microdialysis experiment to measure neurotransmitter levels.
Step-by-Step Methodology:
-
Surgical Implantation:
-
Anesthetize a male Sprague-Dawley rat (280-300g) with ketamine/xylazine.[15]
-
Place the rat in a stereotaxic frame.
-
Surgically implant a guide cannula aimed at the nucleus accumbens (Coordinates from bregma: AP +1.5 mm, ML -0.8 mm, DV -7.1 mm from skull surface).[15]
-
Secure the cannula to the skull with dental cement and anchor screws.
-
Allow the animal to recover for at least one week.
-
-
Microdialysis Experiment:
-
On the day of the experiment, place the rat in a microdialysis bowl and allow it to acclimatize.
-
Gently insert a microdialysis probe (2-4 mm active membrane) through the guide cannula into the nucleus accumbens.
-
Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a flow rate of 1-2 µL/min.
-
Allow a 120-minute equilibration period.
-
Begin collecting baseline samples every 20 minutes into vials containing an antioxidant (e.g., perchloric acid). Collect at least 3-4 stable baseline samples.
-
-
Drug Administration and Sampling:
-
Administer Anabasine (e.g., 0.2 - 2.0 mg/kg, i.p.) or saline vehicle.[3]
-
Continue collecting dialysate samples every 20 minutes for at least 2 hours post-injection.
-
-
Neurochemical Analysis:
-
Analyze the dopamine content in the dialysate samples using High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD).
-
Quantify dopamine concentrations by comparing peak heights/areas to those of known standards.
-
-
Data Analysis:
-
Calculate the average dopamine concentration from the baseline samples for each animal.
-
Express the post-injection dopamine levels as a percentage change from the baseline average.
-
Use statistical analysis (e.g., repeated measures ANOVA) to compare the effects of Anabasine to the vehicle control group over time.
-
Protocol 4: Nicotine Self-Administration Behavioral Assay
This protocol assesses the effect of Anabasine pre-treatment on the reinforcing properties of nicotine in rats trained to self-administer nicotine intravenously.
Rationale: The intravenous self-administration (IVSA) model is the gold standard for assessing the abuse potential of drugs.[16] By determining if Anabasine can reduce an animal's responding for nicotine, this assay can probe its potential as a smoking cessation therapy. The partial agonist activity of Anabasine at α4β2 nAChRs suggests it may occupy the receptor, providing some nicotinic tone to reduce withdrawal while blocking the reinforcing effects of subsequent nicotine.[4][16]
Materials:
-
Male Sprague-Dawley rats with indwelling intravenous jugular catheters.
-
Standard operant conditioning chambers with two levers, a stimulus light, and an infusion pump.
-
Nicotine bitartrate salt (dose calculated as free base, e.g., 0.03 mg/kg/infusion).
-
Anabasine hydrochloride for pre-treatment.
Step-by-Step Methodology:
-
Acquisition of Nicotine Self-Administration:
-
Following recovery from catheter implantation surgery, place rats in the operant chambers for daily 1-2 hour sessions.
-
Train rats on a Fixed Ratio 1 (FR1) schedule, where one press on the "active" lever results in a single intravenous infusion of nicotine (e.g., 0.03 mg/kg over ~5 seconds), paired with a cue light presentation.
-
Presses on the "inactive" lever are recorded but have no consequence.
-
Continue training until stable responding is achieved (e.g., <20% variation in active lever presses over 3 consecutive days).
-
-
Anabasine Pre-treatment Test:
-
Once stable nicotine self-administration is established, begin test sessions.
-
On test days, pre-treat a cohort of rats with a specific dose of Anabasine (e.g., 1-5 mg/kg, i.p.) or saline vehicle 15-30 minutes before placing them in the operant chamber.
-
Allow the rats to self-administer nicotine under the established FR1 schedule for the standard session duration.
-
Use a within-subjects design, where each rat is tested with each dose of Anabasine and vehicle in a counterbalanced order, with several days of baseline self-administration between test days.
-
-
Data Collection and Analysis:
-
Record the total number of active lever presses, inactive lever presses, and nicotine infusions received during each session.
-
Compare the number of nicotine infusions earned following pre-treatment with different doses of Anabasine versus vehicle pre-treatment.
-
Use a repeated measures ANOVA to determine if Anabasine significantly alters nicotine self-administration. A significant reduction in active lever pressing and infusions received indicates a potential therapeutic effect.
-
Conclusion and Future Directions
This compound (Anabasine) is a versatile and powerful pharmacological tool for neuroscience research. Its unique profile as a full α7 and partial α4β2 nAChR agonist allows for the targeted investigation of these critical receptor systems. The protocols outlined in this guide provide a robust framework for characterizing its binding, function, and in vivo effects on neurochemistry and behavior. By leveraging these established methodologies, researchers can continue to explore the role of specific nAChR subtypes in CNS function and pathology, and evaluate the therapeutic potential of Anabasine and its derivatives for treating nicotine addiction, cognitive deficits, and other neurological disorders.
References
- 1. Anabasine - Wikipedia [en.wikipedia.org]
- 2. grokipedia.com [grokipedia.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Effects of Tobacco Smoke Constituents, Anabasine and Anatabine, on Memory and Attention in Female Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Anabaseine - Wikipedia [en.wikipedia.org]
- 7. (+)-Anabasine hydrochloride | Nicotinic Receptors | Tocris Bioscience [tocris.com]
- 8. Synthesis, Nicotinic Acetylcholine Receptor Binding, and Antinociceptive Properties of 3′-(Substituted Phenyl)epibatidine Analogues. Nicotinic Partial Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdspdb.unc.edu [pdspdb.unc.edu]
- 10. Two-electrode Voltage-clamp Recordings in Xenopus laevis Oocytes: Reconstitution of Abscisic Acid Activation of SLAC1 Anion Channel via PYL9 ABA Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 11. npi's guide to Two Electrode Voltage Clamp in Xenopus oocytes - NPI Electronic [npielectronic.com]
- 12. bio-protocol.org [bio-protocol.org]
- 13. Brain Microdialysis in Freely Moving Animals | Springer Nature Experiments [experiments.springernature.com]
- 14. Brain microdialysis in freely moving animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. goums.ac.ir [goums.ac.ir]
- 16. Nicotine-like behavioral effects of the minor tobacco alkaloids nornicotine, anabasine, and anatabine in male rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-(Piperidin-3-YL)pyridine
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the synthesis of 2-(Piperidin-3-YL)pyridine. This resource is designed to provide in-depth troubleshooting guides and frequently asked questions (FAQs) to assist researchers in overcoming common challenges encountered during the synthesis of this important heterocyclic compound. As a key structural motif in numerous pharmaceutical agents, the efficient and reliable synthesis of this compound is of significant interest.
This guide is structured to address specific experimental issues, offering explanations for the underlying chemical principles and providing actionable, step-by-step protocols.
Troubleshooting Guide
Problem 1: Low Yield or Incomplete Conversion During Catalytic Hydrogenation of 2-(Pyridin-3-yl)pyridine
Question: My catalytic hydrogenation of 2-(pyridin-3-yl)pyridine to this compound is resulting in low yields and incomplete consumption of the starting material. I'm using a standard palladium on carbon (Pd/C) catalyst. What factors could be contributing to this, and how can I improve the conversion?
Answer:
Low yields and incomplete conversion in the catalytic hydrogenation of pyridine derivatives are common challenges. Several factors can influence the efficiency of this transformation.
Causality and Expert Insights:
-
Catalyst Activity and Loading: The activity of Pd/C can vary between batches and suppliers. Deactivation of the catalyst by impurities in the substrate or solvent is also a common issue. Insufficient catalyst loading can lead to slow or incomplete reactions.
-
Hydrogen Pressure and Temperature: The reduction of the aromatic pyridine ring is often more challenging than the reduction of other functional groups.[1] Insufficient hydrogen pressure or temperature can result in a sluggish reaction. While higher pressures and temperatures can improve reaction rates, they may also lead to side reactions if not carefully controlled.
-
Solvent Choice: The choice of solvent can significantly impact the reaction. Protic solvents like ethanol or methanol are often effective as they can help to protonate the pyridine nitrogen, making the ring more susceptible to hydrogenation.
-
Substrate Purity: Impurities in the 2-(pyridin-3-yl)pyridine starting material can act as catalyst poisons, reducing the efficiency of the hydrogenation.
Troubleshooting Protocol:
-
Catalyst Evaluation:
-
Ensure you are using a high-quality catalyst. If in doubt, test a new batch or a catalyst from a different supplier.
-
Increase the catalyst loading incrementally (e.g., from 5 mol% to 10 mol%) to see if it improves the conversion rate.
-
Consider using alternative catalysts such as platinum oxide (PtO₂, Adams' catalyst) or rhodium on alumina (Rh/Al₂O₃), which have shown high efficacy in pyridine hydrogenation.[2]
-
-
Optimization of Reaction Conditions:
| Parameter | Recommended Range | Notes |
| Hydrogen Pressure | 50-500 psi | Higher pressures generally favor complete reduction. |
| Temperature | 25-100 °C | Start at room temperature and gradually increase if the reaction is slow. |
| Solvent | Ethanol, Methanol, Acetic Acid | Acetic acid can enhance the reaction rate by protonating the pyridine ring. |
| Reaction Time | 12-48 hours | Monitor the reaction progress by TLC or GC-MS. |
-
Substrate Purification:
-
Purify the starting 2-(pyridin-3-yl)pyridine by recrystallization or column chromatography to remove any potential catalyst poisons.
-
A visual representation of the general workflow for optimizing catalytic hydrogenation is provided below.
Caption: Troubleshooting workflow for catalytic hydrogenation.
Problem 2: Difficulty in Purification and Isolation of the Final Product
Question: I've successfully synthesized this compound, but I'm facing challenges in purifying it. Column chromatography is proving to be difficult, and I'm observing product loss during workup. What are the best practices for purifying this compound?
Answer:
The purification of this compound can be challenging due to its basic nature and potential for azeotrope formation with certain solvents.
Causality and Expert Insights:
-
Basicity of the Product: The presence of two basic nitrogen atoms (one in the piperidine ring and one in the pyridine ring) can cause the compound to streak on silica gel during column chromatography, leading to poor separation.
-
Azeotrope Formation: Piperidine and pyridine derivatives can form azeotropes with water and other solvents, making complete removal of solvents by simple evaporation difficult.[3][4]
-
Workup Losses: The product can be partially soluble in the aqueous phase during extraction, especially if the pH is not carefully controlled.
Troubleshooting Protocol:
-
Acid-Base Extraction: This is often the most effective method for purifying basic compounds.
-
Dissolve the crude product in a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Extract the organic layer with a dilute aqueous acid solution (e.g., 1M HCl). The protonated product will move into the aqueous layer, leaving non-basic impurities in the organic layer.
-
Wash the aqueous layer with an organic solvent to remove any remaining neutral impurities.
-
Basify the aqueous layer with a strong base (e.g., 10M NaOH) to a pH > 12.
-
Extract the deprotonated product back into an organic solvent.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.[5]
-
-
Modified Column Chromatography:
-
If column chromatography is necessary, consider using alumina instead of silica gel, as it is less acidic.
-
Alternatively, you can pre-treat the silica gel with a base like triethylamine. A common practice is to use a solvent system containing a small percentage of triethylamine (e.g., 1-2%) to prevent streaking.
-
-
Purification via Salt Formation:
-
The product can be precipitated as a salt (e.g., hydrochloride or carbonate salt). This can be an effective way to isolate and purify the compound.[3] The free base can then be regenerated by treatment with a base.
-
The decision-making process for purification is outlined in the following diagram.
Caption: Decision tree for purification strategies.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to this compound?
A1: The most common and direct route is the catalytic hydrogenation of 2-(pyridin-3-yl)pyridine.[1][2] Alternative multistep syntheses often involve the construction of the piperidine ring onto a pyridine precursor or vice-versa. Some modern approaches utilize enzymatic cascades or asymmetric synthesis to achieve enantiomerically pure products, which is crucial for pharmaceutical applications.[6][7][8][9][10][11][12]
Q2: Are there any stereochemical considerations in the synthesis of this compound?
A2: Yes, the 3-position of the piperidine ring is a chiral center. For many pharmaceutical applications, a single enantiomer is required for optimal biological activity and to avoid off-target effects.[6][13] Therefore, stereoselective synthesis or chiral resolution is often a critical step. Asymmetric hydrogenation using chiral catalysts or enzymatic resolutions are common strategies to obtain enantiomerically pure this compound.[7][10][11][12]
Q3: What are the key safety precautions to take during the synthesis?
A3:
-
Catalytic Hydrogenation: This process involves flammable hydrogen gas under pressure and should be conducted in a well-ventilated fume hood using appropriate high-pressure equipment. The catalyst, particularly Pd/C, can be pyrophoric when dry and should be handled with care.
-
Reagents: Many reagents used in organic synthesis are toxic, corrosive, or flammable. Always consult the Safety Data Sheet (SDS) for each chemical and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Workup: The use of strong acids and bases during workup requires careful handling to avoid chemical burns.
Q4: How can I effectively monitor the progress of the reaction?
A4: The progress of the synthesis can be monitored by several analytical techniques:
-
Thin-Layer Chromatography (TLC): A quick and easy method to qualitatively assess the consumption of starting material and the formation of the product.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Provides quantitative information on the conversion and can help identify any side products.
-
High-Performance Liquid Chromatography (HPLC): Useful for monitoring reactions and assessing the purity of the final product, especially for non-volatile compounds.[7]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used to analyze aliquots of the reaction mixture to determine the ratio of starting material to product.
References
- 1. researchgate.net [researchgate.net]
- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. US2868793A - Purification of piperidines - Google Patents [patents.google.com]
- 4. US2363158A - Process for the purification of piperidine - Google Patents [patents.google.com]
- 5. eureka.patsnap.com [eureka.patsnap.com]
- 6. Synthesis of protected 3-aminopiperidine and 3-aminoazepane derivatives using enzyme cascades - Chemical Communications (RSC Publishing) DOI:10.1039/D0CC02976A [pubs.rsc.org]
- 7. Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis of protected 3-aminopiperidine and 3-aminoazepane derivatives using enzyme cascades - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]
- 12. Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine [organic-chemistry.org]
- 13. benchchem.com [benchchem.com]
Technical Support Center: Synthesis of 2-(Piperidin-3-YL)pyridine
Welcome to the technical support center for the synthesis of 2-(Piperidin-3-YL)pyridine, a key heterocyclic scaffold in medicinal chemistry and drug development. This guide is designed for researchers, scientists, and professionals to navigate the complexities of this synthesis, improve yields, and troubleshoot common experimental hurdles. Here, we move beyond simple protocols to explain the underlying chemical principles, ensuring you can make informed decisions in your laboratory work.
Troubleshooting Guide: Enhancing Your Synthesis
This section addresses specific issues you may encounter during the synthesis of this compound, presented in a question-and-answer format.
Q1: My yield of this compound from the catalytic hydrogenation of 3-aminopyridine is consistently low. What are the likely causes and how can I improve it?
Low yields in the hydrogenation of pyridine derivatives are a frequent challenge. The aromatic stability of the pyridine ring and potential catalyst poisoning by the nitrogen lone pair are primary obstacles.[1][2]
Possible Causes & Solutions:
-
Catalyst Inactivation: The nitrogen atom in both the starting material (3-aminopyridine) and the product (this compound) can act as a Lewis base and bind strongly to the metal surface of your catalyst, leading to deactivation.[1]
-
Solution 1: Acidic Conditions: Performing the hydrogenation in the presence of an acid, such as HCl, can protonate the nitrogen atom, forming a pyridinium salt.[3] This prevents the lone pair from poisoning the catalyst and makes the ring more susceptible to reduction.[3]
-
Solution 2: Catalyst Choice: Rhodium-based catalysts, such as Rhodium on carbon (Rh/C) or Rhodium(III) oxide (Rh₂O₃), have shown high activity for pyridine hydrogenation, sometimes under milder conditions than Palladium (Pd) or Platinum (Pt) catalysts.[1][4]
-
-
Incomplete Reaction: The reaction may not be going to completion due to suboptimal reaction conditions.
-
Solution 1: Increase Hydrogen Pressure: High hydrogen pressure (e.g., 30-80 bar) can significantly improve the rate and completeness of the reaction, especially for challenging substrates.[5]
-
Solution 2: Optimize Temperature: While higher temperatures can increase the reaction rate, they can also lead to side reactions. A typical starting point is 60-80°C, but this may need to be optimized for your specific setup.[5]
-
Solution 3: Solvent Selection: The choice of solvent can influence the reaction. Protic solvents like ethanol or methanol are commonly used. Trifluoroethanol (TFE) has been shown to be effective with rhodium catalysts.[1]
-
-
Side Reactions: Undesired side reactions can consume your starting material or product.
-
Dehalogenation: If your starting material contains halogen substituents, these can be removed by hydrogenolysis, a common side reaction with Pd/C catalysts.[5] Using a different catalyst, like Rh/C, might mitigate this issue.
-
Q2: I am observing significant amounts of partially hydrogenated intermediates, like tetrahydropyridines. How can I drive the reaction to the fully saturated piperidine?
The formation of stable intermediates is a known phenomenon in pyridine hydrogenation.[6]
Possible Causes & Solutions:
-
Insufficient Catalyst Loading or Activity: The catalyst may not be active enough to facilitate the final reduction steps.
-
Reaction Time: The reaction may simply need more time to fully reduce all intermediates.
-
Solution: Monitor the reaction progress using techniques like TLC, GC-MS, or NMR to determine the optimal reaction time.
-
Q3: Purification of the final product is proving difficult. What are the common impurities and effective purification strategies?
Common impurities include unreacted starting material, partially hydrogenated intermediates, and byproducts from side reactions.
Effective Purification Strategies:
-
Acid-Base Extraction: this compound is a basic compound. You can dissolve the crude product in an organic solvent and wash with an acidic aqueous solution (e.g., dilute HCl) to extract the product into the aqueous layer as its salt. The organic layer will retain non-basic impurities. Then, basify the aqueous layer (e.g., with NaOH or K₂CO₃) to a high pH and extract the free base product back into an organic solvent.[7]
-
Column Chromatography: Silica gel column chromatography can be used to separate the product from impurities. A solvent system with a gradient of a polar solvent (like methanol or ethanol) in a less polar solvent (like dichloromethane or ethyl acetate), often with a small amount of a basic modifier (like triethylamine or ammonia) to prevent tailing of the basic product, is typically effective.
-
Crystallization/Salt Formation: The product can be converted to a crystalline salt (e.g., hydrochloride or tartrate) for purification by recrystallization. The pure salt can then be converted back to the free base if needed. A method for separating piperidines from unreacted pyridines involves forming a solid piperidine carbonate by reacting the mixture with carbonic acid.[8][9]
Frequently Asked Questions (FAQs)
What are the primary synthetic routes to this compound?
Several synthetic strategies have been developed:
-
Catalytic Hydrogenation of Pyridine Precursors: This is a common and direct approach, starting from compounds like 3-aminopyridine or other substituted pyridines. The choice of catalyst (e.g., Rh, Pd, Pt) and reaction conditions are crucial for success.[4][10]
-
Cyclization Reactions: These methods involve constructing the piperidine ring from acyclic precursors. For example, the cyclization of mesylated 1-(3-pyridinyl)-1,5-diol derivatives can form the piperidine ring.[11]
-
Enantioselective Synthesis: For obtaining specific stereoisomers, chiral auxiliaries or catalysts are employed. One approach involves the condensation of a chiral amine with 3-(aminomethyl)pyridine followed by enantioselective C-alkylation and ring closure.[12][13]
How does the choice of catalyst affect the hydrogenation of the pyridine ring?
The catalyst plays a pivotal role in the efficiency and selectivity of the hydrogenation.
| Catalyst | Typical Conditions | Advantages | Disadvantages |
| Palladium on Carbon (Pd/C) | High H₂ pressure, elevated temperature | Readily available, cost-effective | Prone to dehalogenation, can be less active than other metals |
| Platinum(IV) Oxide (PtO₂) | High H₂ pressure, often in acidic media | Effective for many substrates | Can require harsh conditions |
| Rhodium on Carbon (Rh/C) | Can be effective under milder conditions | High activity for pyridine hydrogenation, less prone to dehalogenation | More expensive than Pd or Pt |
| Rhodium(III) Oxide (Rh₂O₃) | Mild conditions (e.g., 5 bar H₂, 40°C) | High activity and selectivity for functionalized pyridines | Catalyst cost |
This table provides a general overview. Optimal conditions should be determined experimentally.
What safety precautions should be taken during the synthesis of this compound?
-
High-Pressure Hydrogenation: All high-pressure hydrogenation reactions should be conducted in a properly certified and maintained autoclave, behind a safety shield, in a well-ventilated fume hood. Follow all established safety protocols for handling flammable gases under pressure.
-
Catalyst Handling: Pyrophoric catalysts (like Raney Nickel or dry Pd/C) must be handled with care under an inert atmosphere to prevent ignition upon exposure to air.
-
Chemical Hazards: The starting materials, intermediates, and final product may be toxic or irritant. Always consult the Safety Data Sheet (SDS) for all chemicals used and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Visualizing the Workflow
Troubleshooting Low Yield in Hydrogenation
The following diagram outlines a logical workflow for troubleshooting low yields in the catalytic hydrogenation synthesis of this compound.
Caption: A decision-making workflow for troubleshooting low yields.
Experimental Protocols
Protocol: Catalytic Hydrogenation of 3-Aminopyridine using Rh/C
This protocol is a representative example and should be adapted and optimized for your specific laboratory conditions.
-
Reactor Setup: To a high-pressure autoclave, add 3-aminopyridine (1.0 eq) and a suitable solvent (e.g., methanol or ethanol, ~0.1 M concentration).
-
Catalyst Addition: Under an inert atmosphere (e.g., nitrogen or argon), carefully add 5% Rhodium on carbon (Rh/C) (5-10 mol%).
-
Acidification (Optional but Recommended): Add concentrated HCl (1.1 eq) to the mixture to form the pyridinium salt.
-
Reaction: Seal the autoclave, purge several times with nitrogen, and then with hydrogen. Pressurize the reactor with hydrogen to the desired pressure (e.g., 50 bar) and heat to the target temperature (e.g., 70°C) with vigorous stirring.
-
Monitoring: Maintain the reaction under these conditions for a set time (e.g., 12-24 hours), monitoring the pressure drop to gauge hydrogen uptake.
-
Workup: After cooling the reactor to room temperature and carefully venting the hydrogen, filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the Celite pad with the reaction solvent.
-
Isolation: Concentrate the filtrate under reduced pressure. Dissolve the residue in water and basify to pH >12 with solid NaOH or KOH. Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate). Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate to yield the crude this compound.
-
Purification: Purify the crude product by vacuum distillation, column chromatography, or crystallization as described in the purification section above.
References
- 1. Hydrogenation of functionalised pyridines with a rhodium oxide catalyst under mild conditions - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB01860A [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. researchgate.net [researchgate.net]
- 5. thalesnano.com [thalesnano.com]
- 6. Interrupted Pyridine Hydrogenation: Asymmetric Synthesis of δ‐Lactams - PMC [pmc.ncbi.nlm.nih.gov]
- 7. eureka.patsnap.com [eureka.patsnap.com]
- 8. US2868793A - Purification of piperidines - Google Patents [patents.google.com]
- 9. CN101602748B - A kind of purification method of high-purity piperidine - Google Patents [patents.google.com]
- 10. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A New and Efficient Approach to the Synthesis of Nicotine and Anabasine Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A general procedure for the enantioselective synthesis of the minor tobacco alkaloids nornicotine, anabasine, and anatabine - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Technical Support Guide: Purification of 2-(Piperidin-3-YL)pyridine
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support center for the purification of 2-(Piperidin-3-YL)pyridine. This guide is designed for researchers, medicinal chemists, and process development professionals who encounter challenges in obtaining this versatile building block in high purity. We will move beyond simple protocols to explain the underlying chemical principles, empowering you to troubleshoot effectively and adapt these methods to your specific needs.
Section 1: Understanding the Molecule - Key Physicochemical Properties
Effective purification begins with a deep understanding of the target molecule's properties. This compound possesses two basic nitrogen atoms—one on the aliphatic piperidine ring and one on the aromatic pyridine ring—which dictate its behavior in different chemical environments. This dual basicity is the cornerstone of a successful purification strategy.
| Property | Value / Observation | Significance for Purification |
| Molecular Formula | C₁₀H₁₄N₂ | [1][2] |
| Molecular Weight | 162.23 g/mol | [3] |
| Appearance | Colorless to yellow or brown liquid/oil | Discoloration may indicate oxidation or impurities.[4] |
| pKa (Piperidine N) | ~11 | The piperidine nitrogen is strongly basic and will be protonated in neutral or acidic conditions.[4][5] |
| pKa (Pyridine N) | ~5 | The pyridine nitrogen is weakly basic and requires a more acidic environment (pH < 5) for full protonation. |
| Solubility | Miscible with many organic solvents. Water solubility is highly pH-dependent. | The ability to modulate water solubility via pH is the basis for powerful extractive purification. |
| Boiling Point | High; Estimated >250 °C at atm. pressure. The related isomer 3-(Piperidin-2-yl)pyridine boils at 104-105 °C at 2 Torr.[4] | High boiling point makes vacuum distillation a viable method for removing non-volatile impurities. |
Section 2: Frequently Asked Questions (FAQs)
This section addresses the most common issues encountered by researchers during the purification of this compound.
Q1: My crude product is a dark brown oil. What are the likely impurities and where should I start?
A dark color often indicates the presence of decomposition products or residual reagents from the synthesis, which may have oxidized upon exposure to air.[4] Common impurities can include:
-
Unreacted Starting Materials: Such as pyridine derivatives used in the synthesis.
-
Reaction Byproducts: Including isomers or products from over-reduction or side-reactions.[6]
-
Catalyst Residues: If catalytic hydrogenation was used.[7]
-
Polymeric Material: Formed under harsh reaction conditions.
For a dark, oily crude product, an acid-base extraction is the most effective initial step. This technique leverages the basic nature of your target compound to separate it from neutral or acidic impurities. See the detailed protocol in Section 3.
Q2: My compound streaks severely on a standard silica gel TLC plate. How can I get clean spots and perform column chromatography?
This is a classic problem for basic amines on standard silica gel. The acidic silanol groups (Si-OH) on the silica surface strongly and often irreversibly bind to the basic nitrogen atoms of your compound, leading to significant tailing or streaking.[8][9]
Solutions:
-
Use a Basic Modifier: Add a small amount of a volatile base to your eluent system. A common choice is 0.5-2% triethylamine (Et₃N) or a 1% solution of ammonium hydroxide in methanol.[8] This deactivates the acidic sites on the silica, allowing your compound to elute cleanly.
-
Use an Alternative Stationary Phase: If streaking persists, switch to a more inert or basic stationary phase.
-
Alumina (Al₂O₃): Basic or neutral alumina is an excellent alternative for purifying basic compounds.[8]
-
Deactivated Silica: You can prepare this in-house by flushing a packed silica column with a high concentration of triethylamine in your non-polar solvent before loading your sample.
-
Q3: Can I purify this compound by distillation?
Yes, vacuum distillation is a suitable technique for removing non-volatile impurities (like salts or baseline material) or highly volatile impurities (like residual solvents). Given the high boiling point, distillation must be performed under high vacuum to prevent thermal decomposition.[4] However, distillation is generally ineffective at separating closely related isomers, which may have very similar boiling points.
Q4: How do I choose the best purification technique for my situation?
The optimal technique depends on the nature of the impurities, the scale of your reaction, and the required final purity. The following decision tree can guide your choice.
Section 3: Troubleshooting Guides & Detailed Protocols
Guide 1: Purification by Acid-Base Liquid-Liquid Extraction
This is the most powerful initial cleanup technique. It exploits the different protonation states of the molecule to move it between aqueous and organic layers, leaving impurities behind.
Step-by-Step Protocol:
-
Dissolution: Dissolve the crude product (e.g., 5.0 g) in a suitable organic solvent like ethyl acetate or dichloromethane (DCM) (100 mL).
-
Acidic Wash: Transfer the solution to a separatory funnel and extract with 1M hydrochloric acid (2 x 50 mL). The target compound will move into the aqueous layer as its dihydrochloride salt. Neutral impurities will remain in the organic layer.
-
Combine & Wash: Combine the acidic aqueous layers. Wash this combined layer with fresh organic solvent (1 x 50 mL) to remove any remaining neutral impurities. Discard all organic layers.
-
Basification: Cool the aqueous layer in an ice bath. Slowly add a strong base, such as 6M NaOH or solid K₂CO₃, with stirring until the pH is > 12. This converts the salt back to the free base.
-
Extraction of Product: Extract the now basic aqueous layer with an organic solvent (e.g., DCM, 3 x 75 mL). The purified free base will move back into the organic phase.
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the purified product.[10]
Guide 2: Purification by Flash Column Chromatography
This method is ideal for separating the target compound from impurities with different polarities, such as isomers.
Troubleshooting Common Chromatography Issues
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Severe Streaking/Tailing | Strong interaction with acidic silica gel. | Add 1-2% triethylamine to the eluent. Switch to an alumina column.[8][9] |
| Product Won't Elute | Eluent is not polar enough; compound is strongly bound. | Increase the polarity of the eluent system. If using EtOAc/Hexanes, try switching to DCM/Methanol with 1% Et₃N. |
| Product Decomposes on Column | Compound is unstable on silica or alumina. | Minimize time on the column by running it faster (higher pressure). Consider deactivating the silica gel first. Try reverse-phase chromatography.[8][11] |
| Poor Separation from Impurity | Eluent system does not provide sufficient resolution. | Perform a thorough TLC screen with different solvent systems (e.g., test toluene, ethyl acetate, DCM, methanol combinations). |
Step-by-Step Protocol (Normal Phase with Basic Modifier):
-
Select Solvent System: Using TLC, find a solvent system that gives your product an Rf value of ~0.3. A good starting point is a gradient of ethyl acetate in hexanes. Crucially, add 1% triethylamine to the solvent mixture.
-
Pack Column: Pack a column with silica gel (or alumina) using your chosen non-polar solvent (e.g., hexanes + 1% Et₃N).
-
Load Sample: Dissolve your crude material in a minimal amount of the column eluent or DCM. Alternatively, perform a "dry load" by adsorbing your material onto a small amount of silica gel, evaporating the solvent, and loading the resulting powder onto the column.
-
Elute: Run the column, gradually increasing the polarity of the eluent.
-
Collect & Analyze: Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Combine & Concentrate: Combine the pure fractions and remove the solvent under reduced pressure.
Guide 3: Purification by Salt Formation & Recrystallization
This is an excellent method for achieving very high purity on a large scale, especially if the free base is an oil but its salt is a crystalline solid.[12]
Step-by-Step Protocol (Hydrochloride Salt Formation):
-
Dissolve Free Base: Dissolve the purified free base (from extraction or chromatography) in a non-polar, anhydrous solvent like diethyl ether or a mixture of ethyl acetate and hexanes.
-
Precipitate Salt: While stirring, slowly add a solution of HCl in a compatible solvent (e.g., 2M HCl in diethyl ether or gaseous HCl) dropwise. A precipitate (the hydrochloride salt) should form.
-
Isolate Salt: Continue adding the HCl solution until no more precipitate forms. Collect the solid by vacuum filtration.
-
Wash: Wash the solid with cold, anhydrous diethyl ether to remove any surface impurities.
-
Recrystallize: Dissolve the salt in a minimal amount of a hot polar solvent (e.g., ethanol, isopropanol, or methanol/ethyl acetate mixture). Allow the solution to cool slowly to room temperature, then cool further in an ice bath or refrigerator to maximize crystal formation.
-
Collect & Dry: Collect the pure crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent, and dry thoroughly under vacuum.
References
- 1. This compound – Biotuva Life Sciences [biotuva.com]
- 2. americanelements.com [americanelements.com]
- 3. 2-(Piperidin-2-yl)pyridine | C10H14N2 | CID 437973 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. echemi.com [echemi.com]
- 5. Piperidine CAS#: 110-89-4 [m.chemicalbook.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Buy 3-(Piperidin-3-yl)pyridine (EVT-392859) | 31251-28-2 [evitachem.com]
- 8. Chromatography [chem.rochester.edu]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. benchchem.com [benchchem.com]
- 12. chemrevlett.com [chemrevlett.com]
common side reactions in the synthesis of 2-(Piperidin-3-YL)pyridine
Welcome to the technical support center for the synthesis of 2-(Piperidin-3-YL)pyridine. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common side reactions and challenges encountered during the synthesis of this valuable heterocyclic compound. As Senior Application Scientists, we provide not only protocols but also the underlying chemical principles to empower you to resolve experimental issues effectively.
I. Troubleshooting Guide & FAQs
This section addresses specific problems in a question-and-answer format that you may encounter during the synthesis of this compound, which is structurally related to the natural alkaloid anabasine.
Part A: Catalytic Hydrogenation of 2,3'-Bipyridine
The most common route to this compound involves the catalytic hydrogenation of 2,3'-bipyridine. While seemingly straightforward, this reaction is often accompanied by side reactions that can complicate purification and reduce yields.
Question 1: My hydrogenation reaction is incomplete, and I have a mixture of starting material, product, and a partially hydrogenated intermediate. How can I drive the reaction to completion?
Answer: Incomplete hydrogenation is a frequent issue when reducing pyridine rings, which are aromatic and thus relatively resistant to saturation.[1] The presence of a partially hydrogenated intermediate, such as 2-(1,2,3,4-tetrahydropyridin-3-yl)pyridine, is a strong indicator of suboptimal reaction conditions.
Causality:
-
Catalyst Activity: The catalyst (e.g., Palladium on carbon, Platinum oxide) may be old, poisoned, or not sufficiently active for this transformation.
-
Hydrogen Pressure & Temperature: The saturation of aromatic rings often requires elevated temperature and pressure to overcome the aromatic stabilization energy.[1] Standard laboratory conditions may be insufficient.
-
Solvent Choice: The solvent can influence the solubility of hydrogen and the substrate, affecting reaction rates. Acidic solvents like acetic acid can activate the pyridine ring towards reduction.
Troubleshooting Steps:
-
Catalyst Evaluation:
-
Ensure your catalyst is fresh. If using a previously opened bottle, consider testing a new batch.
-
Increase the catalyst loading. While not always ideal, a higher loading can sometimes compensate for lower activity.
-
Experiment with different catalysts. Rhodium on alumina or platinum-based catalysts are often effective for pyridine hydrogenation.[1]
-
-
Reaction Conditions Optimization:
-
Increase Hydrogen Pressure: If your equipment allows, gradually increase the hydrogen pressure. Pressures in the range of 80 bar or higher have been shown to be effective for pyridine saturation.[1]
-
Elevate Temperature: Cautiously increase the reaction temperature. A common range is 60-80°C.[1]
-
Solvent Modification: Consider using acetic acid as a solvent or co-solvent. The resulting pyridinium salt is more readily hydrogenated.
-
-
Reaction Monitoring:
-
Monitor the reaction progress by TLC, GC-MS, or LC-MS to determine the optimal reaction time and avoid the formation of further byproducts.
-
| Parameter | Standard Conditions | Optimized Conditions | Rationale |
| Catalyst | 10% Pd/C | 5% Rh/Al or PtO₂ | Rhodium and Platinum are often more active for heteroaromatic reduction. |
| Pressure | 1-4 atm | 50-100 bar | Overcomes the energy barrier of dearomatization.[1] |
| Temperature | 25 °C | 60-100 °C | Increases reaction rate. |
| Solvent | Ethanol, Methanol | Acetic Acid, Ethanol/AcOH | Protonation of the pyridine nitrogen facilitates reduction. |
Question 2: I've observed the formation of N-alkylated or N-acylated byproducts after the hydrogenation and subsequent workup. What is the cause and how can I prevent this?
Answer: The piperidine nitrogen in the product is a nucleophilic secondary amine. If electrophilic species are present in the reaction mixture or are introduced during workup, unwanted N-functionalization can occur.
Causality:
-
Reductive Amination with Solvent: If the solvent is an alcohol (e.g., ethanol) and the reaction is run at high temperatures, the catalyst can promote reductive amination between the product and the solvent-derived aldehyde (acetaldehyde from ethanol).
-
Reaction with Protecting Groups: If a protecting group strategy is employed for other functionalities, residual activating agents or byproducts can react with the piperidine nitrogen.
-
Acid Chloride/Anhydride Contaminants: If the workup involves acidification and subsequent basification, ensure the reagents used are pure and free from electrophilic contaminants.
Preventative Measures:
-
Protect the Piperidine Nitrogen: If subsequent synthetic steps involve harsh or electrophilic reagents, it is advisable to protect the piperidine nitrogen immediately after its formation. The Boc (tert-butyloxycarbonyl) group is a common choice.
-
Careful Solvent Selection: Use aprotic solvents like THF or dioxane for hydrogenation if N-alkylation from alcoholic solvents is a concern, although this may require adjusting other reaction parameters.
-
Purified Reagents for Workup: Use high-purity acids and bases for any pH adjustments during the workup.
Part B: Protecting Group Manipulations
The use of protecting groups, particularly for the piperidine nitrogen, is common. Both the protection and deprotection steps can be sources of side reactions.
Question 3: My Boc-protection of this compound is sluggish and gives low yields. What could be the problem?
Answer: While Boc protection is generally a robust reaction, its efficiency can be hampered by several factors.
Causality:
-
Steric Hindrance: The pyridine ring at the 3-position of the piperidine may impart some steric hindrance, slowing the reaction compared to simpler secondary amines.
-
Base Strength: An inappropriate base or insufficient amount of base can lead to incomplete deprotonation of the amine, which is necessary for the reaction with Boc anhydride.
-
Reagent Quality: The Boc anhydride may have degraded due to moisture.
Troubleshooting Protocol:
-
Choice of Base: Use a non-nucleophilic, sterically hindered base like triethylamine (TEA) or diisopropylethylamine (DIPEA) to avoid side reactions. Ensure at least one equivalent of the base is used.
-
Reaction Conditions:
-
Run the reaction at room temperature or slightly elevated temperatures (e.g., 40 °C) to increase the rate.
-
Use a suitable solvent like dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile.
-
-
Reagent Check: Use a fresh bottle of Boc anhydride.
-
Alternative Reagents: Consider using 2-(tert-Butoxycarbonyloxyimino)-2-phenylacetonitrile (Boc-ON) which can be more reactive in some cases.
Question 4: During the acid-catalyzed deprotection of my N-Boc-2-(Piperidin-3-YL)pyridine, I'm getting a complex mixture of products. What are the likely side reactions?
Answer: Acidic deprotection of a Boc group is usually clean, but side reactions can occur, especially if the substrate has other acid-sensitive functionalities or if the conditions are too harsh.
Causality:
-
Reaction with the Pyridine Ring: Strong acids can protonate the pyridine nitrogen. Under harsh conditions (high temperature, prolonged reaction times), this can lead to undesired reactions involving the pyridine ring.
-
Incomplete Reaction: Insufficient acid or reaction time will result in a mixture of starting material and product.
-
Formation of t-Butyl Adducts: The tert-butyl cation generated during deprotection can potentially alkylate the electron-rich pyridine ring, although this is less common.
Troubleshooting Steps:
-
Milder Acidic Conditions:
-
Use trifluoroacetic acid (TFA) in DCM at room temperature. This is generally sufficient for Boc deprotection without causing significant side reactions.[2]
-
Consider using HCl in a non-coordinating solvent like dioxane or diethyl ether.
-
-
Control Reaction Time and Temperature:
-
Monitor the reaction closely by TLC or LC-MS and quench it as soon as the starting material is consumed.
-
Run the reaction at 0 °C to room temperature to minimize side reactions.
-
-
Use of Scavengers:
-
Adding a scavenger like triethylsilane can help to trap the tert-butyl cation, preventing potential side reactions.
-
Part C: Purification Challenges
Question 5: I am struggling to purify the final product, this compound, by column chromatography. It seems to be streaking on the silica gel.
Answer: The basic nature of both the piperidine and pyridine nitrogens in your product can lead to strong interactions with the acidic silica gel, causing streaking and poor separation.
Causality:
-
Acid-Base Interactions: The Lewis acidic silanol groups on the surface of the silica gel interact strongly with the basic nitrogen atoms of your compound.
Troubleshooting Purification:
-
Basified Silica Gel:
-
Deactivate the silica gel by preparing a slurry with a solvent containing a small amount of a volatile base, such as triethylamine (typically 1-2%).
-
Alternatively, use commercially available basic alumina for chromatography.
-
-
Solvent System Modification:
-
Add a small percentage of triethylamine or ammonia solution to your eluent system (e.g., dichloromethane/methanol/ammonia) to compete with your product for the acidic sites on the silica gel.
-
-
Alternative Purification Methods:
-
Distillation: If the product is thermally stable, vacuum distillation can be an effective purification method.
-
Crystallization: Attempt to form a salt (e.g., hydrochloride or tartrate) and purify the product by recrystallization. The free base can be regenerated afterward.
-
II. Visualizing Reaction Pathways and Side Reactions
The following diagrams illustrate the primary synthetic route and potential pitfalls.
Hydrogenation of 2,3'-Bipyridine
Caption: Desired hydrogenation pathway and common side reactions.
Boc Protection and Deprotection Cycle
Caption: Troubleshooting the Boc protection/deprotection cycle.
III. References
-
Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. PMC - PubMed Central. --INVALID-LINK--
-
Design, Synthesis and Biological Evaluation of Arylpyridin-2-yl Guanidine Derivatives and Cyclic Mimetics as Novel MSK1 Inhibitors. An Application in an Asthma Model. MDPI. --INVALID-LINK--
-
Difficult Hydrogenations – Saturation of Functionalized Pyridines. ThalesNano. --INVALID-LINK--
References
Technical Support Center: Stability and Storage of 2-(Piperidin-3-YL)pyridine
Welcome to the technical support center for 2-(Piperidin-3-YL)pyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical information and practical advice on the stability and proper storage of this compound. Understanding these parameters is critical for ensuring the integrity of your experiments and the reliability of your results.
Introduction to this compound Stability
This compound is a heterocyclic compound featuring both a pyridine and a piperidine ring. This structure imparts specific chemical properties that influence its stability. While generally stable under standard laboratory conditions, its susceptibility to degradation, primarily through oxidation, necessitates careful handling and storage to maintain its purity and activity.[1] This guide will walk you through the best practices for storage, troubleshooting common stability-related issues, and answer frequently asked questions.
Recommended Storage Conditions
To ensure the long-term stability of this compound, it is crucial to adhere to the following storage conditions. These recommendations are based on the chemical nature of the compound and general best practices for similar heterocyclic amines.
| Parameter | Recommendation | Rationale |
| Temperature | 2-8 °C (Refrigerated)[2][3] | Lower temperatures slow down potential degradation reactions. |
| Atmosphere | Inert gas (Argon or Nitrogen) | Minimizes the risk of oxidation. Similar compounds are known to darken upon exposure to air, indicating oxidation.[4] |
| Light | Amber vial or protection from light | Protects the compound from potential photolytic degradation. |
| Container | Tightly sealed, non-reactive container (e.g., glass) | Prevents exposure to moisture and air. |
| Form | As a solid (if available) or in a suitable anhydrous solvent | Solid forms are generally more stable than solutions. If in solution, the choice of solvent is critical. |
Troubleshooting Guide
Encountering unexpected results in your experiments? The stability of this compound could be a contributing factor. This section provides a troubleshooting guide for common issues.
Visualizing the Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting stability-related problems with this compound.
Caption: Troubleshooting workflow for stability issues.
Common Problems and Solutions
| Problem | Probable Cause | Recommended Action |
| Compound has darkened in color. | Oxidation: The piperidine and/or pyridine nitrogen can be susceptible to oxidation, especially in the presence of air and light. Similar pyridine-containing compounds are known to darken on exposure to air.[4] | 1. Verify Purity: Use an analytical technique like HPLC or NMR to determine the purity of the compound. 2. Purification: If the impurity level is low, consider purification (e.g., column chromatography). 3. Prevention: For future use, store the compound under an inert atmosphere (argon or nitrogen) and protect it from light. |
| Inconsistent results in aqueous buffers. | pH-dependent degradation: The compound may be unstable at certain pH values. | 1. pH Study: If possible, conduct a preliminary stability study of your compound in the buffers you intend to use. 2. Fresh Solutions: Always prepare fresh solutions of this compound in aqueous buffers immediately before use. 3. Alternative Solvents: If the experimental design allows, consider using a non-aqueous solvent. |
| Appearance of new spots on TLC or peaks in HPLC. | Degradation: The compound is breaking down into one or more new chemical entities. | 1. Characterize Impurities: If feasible, use techniques like LC-MS to identify the degradation products. This can provide insight into the degradation pathway. 2. Review Handling: Ensure that the compound is not exposed to incompatible materials (e.g., strong oxidizing agents, strong acids) during the experimental setup. 3. Forced Degradation Study: To understand the potential degradation pathways, a forced degradation study can be performed under various stress conditions (acid, base, oxidation, heat, light) as outlined in ICH guidelines.[5][6][7] |
| Low yields in reactions. | Decomposition under reaction conditions: The reaction temperature or reagents may be causing the compound to degrade. | 1. Lower Temperature: If the reaction allows, try running it at a lower temperature. 2. Reagent Compatibility: Ensure that the reagents used are compatible with the piperidine and pyridine moieties. For example, strong oxidizing agents could lead to unwanted side reactions. |
Frequently Asked Questions (FAQs)
Q1: What is the expected shelf-life of this compound?
A: The shelf-life of this compound is highly dependent on the storage conditions. When stored as a solid at 2-8 °C under an inert atmosphere and protected from light, it is expected to be stable for an extended period. However, for critical applications, it is recommended to re-analyze the purity of the compound after long-term storage (e.g., >1 year).
Q2: Can I store this compound in solution? If so, what solvents are recommended?
A: Storing this compound as a solid is generally preferred for long-term stability. If you need to prepare a stock solution, use a dry, aprotic solvent such as anhydrous DMSO or DMF. For short-term storage of solutions, these solvents are also suitable. It is advisable to prepare fresh aqueous solutions for each experiment due to the potential for hydrolysis or pH-dependent degradation.
Q3: My compound is in the form of a hydrochloride salt. Does this affect its stability?
A: Hydrochloride salts of amines are generally more stable and less prone to oxidation than the free base. The salt form is also typically more soluble in aqueous solutions. However, the same storage recommendations (refrigeration, protection from light and moisture) should be followed.
Q4: What are the likely degradation products of this compound?
A: While specific degradation products for this compound are not extensively documented in the literature, based on the chemistry of related pyridine and piperidine compounds, potential degradation pathways include:
-
Oxidation: Formation of N-oxides on either the piperidine or pyridine nitrogen.
-
Ring Opening: Under harsh conditions, cleavage of the piperidine or pyridine ring.
-
Dehydrogenation: Oxidation of the piperidine ring to a dihydropyridine or pyridine derivative.
Q5: How can I develop a stability-indicating analytical method for this compound?
A: A stability-indicating method, typically a reverse-phase HPLC method, is one that can separate the intact drug from its degradation products.[5][8] To develop such a method, you would perform forced degradation studies under various stress conditions (e.g., acid, base, peroxide, heat, light) to generate the degradation products.[6][7] The chromatographic conditions are then optimized to achieve baseline separation of all peaks.
Experimental Protocol: Purity Assessment by HPLC
This protocol provides a general starting point for assessing the purity of this compound. Method optimization will likely be required.
-
Preparation of Mobile Phase:
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Filter and degas both mobile phases before use.
-
-
Preparation of Standard Solution:
-
Accurately weigh approximately 1 mg of this compound reference standard and dissolve it in a suitable solvent (e.g., a small amount of DMSO, then dilute with mobile phase A) to a final concentration of 0.1 mg/mL.
-
-
Preparation of Sample Solution:
-
Prepare the sample solution in the same manner as the standard solution.
-
-
Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
Detection: UV at 260 nm
-
Gradient Program:
-
0-5 min: 5% B
-
5-25 min: 5% to 95% B
-
25-30 min: 95% B
-
30-31 min: 95% to 5% B
-
31-35 min: 5% B
-
-
-
Analysis:
-
Inject the standard and sample solutions.
-
Determine the purity of the sample by comparing the peak area of the main peak to the total peak area of all peaks in the chromatogram.
-
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound – Biotuva Life Sciences [biotuva.com]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. echemi.com [echemi.com]
- 5. ijsdr.org [ijsdr.org]
- 6. researchgate.net [researchgate.net]
- 7. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ptfarm.pl [ptfarm.pl]
Technical Support Center: Troubleshooting Low Yields in the N-Methylation of 2-(Pyridin-3-yl)piperidine
Welcome to the technical support center for the N-methylation of 2-(pyridin-3-yl)piperidine. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with this specific transformation. Here, we address common issues leading to low yields and provide structured, evidence-based solutions. Our approach is rooted in mechanistic understanding and practical, field-tested experience to help you navigate the complexities of this synthesis.
Section 1: Understanding the Reaction - The Eschweiler-Clarke Methylation
The N-methylation of 2-(pyridin-3-yl)piperidine, a secondary amine, is commonly achieved through the Eschweiler-Clarke reaction. This reductive amination procedure utilizes formaldehyde as the carbon source and formic acid as the reducing agent.[1][2][3][4][5] The reaction is known for its efficiency and the prevention of over-methylation to form quaternary ammonium salts.[1][2]
Mechanism of the Eschweiler-Clarke Reaction
-
Iminium Ion Formation: The secondary amine reacts with formaldehyde to form an unstable iminium ion.
-
Hydride Transfer: Formic acid then acts as a hydride donor, reducing the iminium ion to the desired tertiary amine.[2][3]
-
Irreversibility: The reaction is driven forward by the formation of carbon dioxide gas, a byproduct of the formic acid reduction, which makes the process irreversible.[2]
Visualizing the Eschweiler-Clarke Reaction
Caption: The Eschweiler-Clarke reaction pathway for N-methylation.
Section 2: Frequently Asked Questions (FAQs) and Troubleshooting Guide
This section addresses specific issues that can lead to low yields in the N-methylation of 2-(pyridin-3-yl)piperidine.
Q1: My reaction seems to be incomplete, with a significant amount of starting material remaining. What are the likely causes and how can I fix this?
A1: Incomplete reactions are a common issue. Here are the primary factors to investigate:
-
Insufficient Reagents: The Eschweiler-Clarke reaction requires an excess of both formaldehyde and formic acid to drive the reaction to completion.[2]
-
Recommendation: Increase the molar equivalents of both formaldehyde and formic acid. A typical starting point is 1.1-1.5 equivalents of formaldehyde and 1.8-2.5 equivalents of formic acid relative to the amine.[4]
-
-
Low Reaction Temperature: This reaction is typically conducted at elevated temperatures, often near the boiling point of the aqueous solution.[2]
-
Recommendation: Ensure your reaction temperature is between 80-100 °C. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time at your chosen temperature.
-
-
Short Reaction Time: The reaction may require several hours to reach completion.
-
Recommendation: Extend the reaction time. An 18-hour reaction time is a good starting point for many substrates.[4]
-
| Parameter | Standard Condition | Troubleshooting Adjustment |
| Formaldehyde | 1.1 eq | Increase to 1.5 - 2.0 eq |
| Formic Acid | 1.8 eq | Increase to 2.5 - 3.0 eq |
| Temperature | 80 °C | Increase to 90 - 100 °C |
| Time | 18 h | Extend to 24 - 48 h |
Q2: I'm observing the formation of side products. What are they and how can I minimize them?
A2: Side product formation can significantly reduce the yield of your desired product.
-
N-formylation: Under certain conditions, particularly if the reduction step is slow, the intermediate iminium ion can be hydrolyzed back to the amine and formaldehyde, or the amine can be N-formylated by formic acid.
-
Recommendation: Ensure a sufficient excess of formic acid is present to act as the reducing agent. Maintaining a higher reaction temperature can also favor the reductive amination pathway.
-
-
Degradation of the Pyridine Ring: The acidic conditions of the Eschweiler-Clarke reaction can potentially lead to side reactions involving the pyridine ring, although this is less common for this specific substrate under standard conditions.
-
Recommendation: If you suspect degradation, consider alternative, milder methylation methods (see Section 3).
-
Q3: My crude product appears pure by NMR, but my isolated yield after purification is low. What's happening during workup and purification?
A3: Product loss during isolation is a frequent challenge, especially with water-soluble amines.
-
Inefficient Extraction: N-methyl-2-(pyridin-3-yl)piperidine is a tertiary amine and can be protonated in acidic aqueous solutions, making it highly water-soluble.
-
Recommendation: During the workup, basify the aqueous layer to a pH of 10-12 with a strong base (e.g., NaOH, K2CO3) before extraction with an organic solvent like dichloromethane (DCM) or ethyl acetate. Perform multiple extractions (at least 3-5) to ensure complete recovery of the product from the aqueous phase.
-
-
Product Volatility: While not extremely volatile, some product loss can occur during solvent removal under high vacuum, especially if residual heat is applied.
-
Recommendation: Remove the solvent under reduced pressure at room temperature or with minimal heating.
-
-
Difficult Chromatography: The polar nature of the product can lead to tailing on silica gel chromatography.
-
Recommendation: Consider using a different stationary phase, such as alumina, or using a solvent system with a small amount of a basic additive like triethylamine (0.1-1%) to improve peak shape during silica gel chromatography. Alternatively, purification via distillation under reduced pressure may be an option if the product is thermally stable. Some sources also suggest purification by forming a salt, filtering, and then liberating the free base.[6][7]
-
Section 3: Alternative N-Methylation Strategies
If the Eschweiler-Clarke reaction continues to provide unsatisfactory yields, consider these alternative methods:
Reductive Amination with Sodium Borohydride
This method is a milder alternative to the Eschweiler-Clarke reaction and involves the same initial formation of an iminium ion from the amine and formaldehyde, followed by reduction with a borohydride reagent.[8]
Protocol:
-
Dissolve 2-(pyridin-3-yl)piperidine in a suitable solvent such as methanol or acetonitrile.
-
Add aqueous formaldehyde (1.1-1.5 equivalents).
-
Stir the mixture at room temperature for 1-2 hours.
-
Cool the reaction to 0 °C and slowly add sodium borohydride (NaBH4) in portions.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).
-
Perform a standard aqueous workup, including basification and extraction.
Using Other Methylating Agents
While traditional alkylating agents like methyl iodide can lead to over-methylation, they can be effective if the stoichiometry is carefully controlled.[3] Other modern methods utilize methanol or carbon dioxide as the methyl source with a suitable catalyst.[9][10]
Troubleshooting Workflow
References
- 1. Eschweiler-Clarke Reaction [organic-chemistry.org]
- 2. Eschweiler–Clarke reaction - Wikipedia [en.wikipedia.org]
- 3. Review of Modern Eschweiler–Clarke Methylation Reaction [mdpi.com]
- 4. Eschweiler-Clarke Reaction | NROChemistry [nrochemistry.com]
- 5. name-reaction.com [name-reaction.com]
- 6. CN101602748B - A kind of purification method of high-purity piperidine - Google Patents [patents.google.com]
- 7. US2868793A - Purification of piperidines - Google Patents [patents.google.com]
- 8. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 9. Efficient and Versatile Catalytic Systems for the N-Methylation of Primary Amines with Methanol Catalyzed by N-Heterocyclic Carbene Complexes of Iridium [organic-chemistry.org]
- 10. Selective mono-N-methylation of amines using methanol as a methylating reagent over heterogeneous Ni catalysts - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Resolving Enantiomers of 2-(Piperidin-3-YL)pyridine
Welcome to the dedicated technical support guide for the chiral resolution of 2-(Piperidin-3-YL)pyridine. This molecule is a critical chiral building block in pharmaceutical development, with its enantiomers often exhibiting distinct pharmacological and toxicological profiles.[1][2][3] Achieving high enantiomeric purity is therefore not merely an academic exercise but a prerequisite for clinical progression and regulatory approval.
This guide is structured to address the practical challenges you may encounter in the lab. We will explore the three primary methods for resolving this racemic amine: Diastereomeric Salt Crystallization, Enzymatic Kinetic Resolution, and Chiral Chromatography. Each section provides a detailed FAQ, a troubleshooting guide, and validated experimental protocols.
Section 1: Diastereomeric Salt Crystallization
This classical resolution technique remains one of the most cost-effective and scalable methods for obtaining enantiopure amines.[4] The principle relies on reacting the racemic base (your this compound) with an enantiopure chiral acid. This reaction forms a pair of diastereomeric salts, which, unlike enantiomers, have different physical properties, most notably solubility.[5][6] By carefully selecting the resolving agent and solvent, one diastereomer can be selectively crystallized and separated.
Frequently Asked Questions (FAQs)
Q1: How do I select the right chiral resolving agent for this compound? A1: The choice of resolving agent is the most critical factor.[7] There is no universal "best" agent; success depends on the specific interaction between your amine and the chiral acid, which dictates the crystal lattice energy and solubility of the resulting salts.[5] For basic compounds like yours, chiral carboxylic acids are the standard choice.
-
Recommended Starting Points:
-
Causality: The ideal agent will form a salt with one enantiomer of your amine that is significantly less soluble in the chosen solvent than the salt formed with the other enantiomer. This solubility difference is what drives the resolution.[5] A screening of 3-4 different resolving agents is highly recommended.
Q2: What is the best approach for choosing a solvent system? A2: The solvent system is as critical as the resolving agent.[7] The goal is to find a solvent (or solvent mixture) that maximizes the solubility difference between the two diastereomeric salts.[5][7]
-
Screening Strategy: Start with common protic solvents like ethanol, methanol, or isopropanol. You can also evaluate acetone, acetonitrile, or mixtures with water.
-
Expert Insight: A solvent in which the salts are sparingly soluble at room temperature but fully soluble at reflux is often a good candidate. This allows for dissolution at a higher temperature followed by controlled crystallization upon cooling.[7]
Q3: I'm not getting any crystals, only an oil. What should I do? A3: "Oiling out" is a common problem where the diastereomeric salt separates as a liquid phase instead of a solid. This often happens when the solubility of the salt is too high or the cooling is too rapid.
-
Troubleshooting Steps:
-
Add a co-solvent: Introduce a less polar solvent (an "anti-solvent") like ethyl acetate or toluene dropwise to the warm, dissolved mixture to reduce solubility.
-
Slow down the cooling: Transfer the flask to a dewar or insulated bath to ensure a very slow cooling profile. Rapid cooling favors oil formation over ordered crystal growth.[7]
-
Increase concentration: If the solution is too dilute, evaporate some solvent and attempt to crystallize again.
-
Seeding: If you have a small amount of the desired pure diastereomeric salt, add a single seed crystal to the supersaturated solution to induce crystallization.[7]
-
Troubleshooting Guide: Diastereomeric Salt Resolution
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Crystals | 1. Suboptimal solvent or resolving agent.[7] 2. Crystallization time is too short. 3. The desired diastereomer is the more soluble one. | 1. Re-screen solvents and resolving agents. 2. Increase crystallization time, potentially at a lower temperature (e.g., 4 °C). 3. Isolate the mother liquor, evaporate the solvent, and attempt to crystallize the second diastereomer. |
| Low Diastereomeric Excess (de) | 1. Co-precipitation of both diastereomeric salts. 2. Cooling profile is too fast, trapping impurities.[10] 3. Insufficient difference in solubility. | 1. Perform a recrystallization of the isolated salt from the same or a different solvent system. 2. Implement a slower, more controlled cooling ramp. 3. Switch to a different resolving agent/solvent combination. |
| Inconsistent Results | 1. Variability in solvent purity (especially water content). 2. Inconsistent stoichiometry. 3. Uncontrolled cooling rates. | 1. Use anhydrous solvents where appropriate and control for atmospheric moisture. 2. Ensure precise molar equivalents of the racemate and resolving agent are used (start with 1:1, but optimization may be needed).[7] 3. Use a programmable cooling bath for reproducibility. |
Experimental Protocol: Resolution via Diastereomeric Salt Crystallization
-
Salt Formation:
-
In a flask, dissolve 1.0 equivalent of racemic this compound in a minimal amount of a suitable warm solvent (e.g., ethanol).
-
In a separate flask, dissolve 1.0 equivalent of the chosen chiral resolving agent (e.g., Dibenzoyl-L-tartaric acid) in the same warm solvent.
-
Slowly add the resolving agent solution to the amine solution with stirring.
-
-
Crystallization:
-
Allow the mixture to cool slowly to room temperature. A precipitate of the less soluble diastereomeric salt should form.
-
If no crystals form, consider gentle scratching of the flask's inner wall or seeding.
-
For maximal yield, the flask can be stored at a lower temperature (e.g., 4 °C) for several hours or overnight.
-
-
Isolation and Purification:
-
Collect the crystals by vacuum filtration, washing with a small amount of cold solvent.
-
Dry the crystals under vacuum.
-
Determine the diastereomeric excess (de) of the salt using HPLC or NMR.
-
If the 'de' is insufficient, perform a recrystallization by dissolving the salt in a minimal amount of hot solvent and repeating the slow cooling process.
-
-
Liberation of the Free Amine:
-
Suspend the purified diastereomeric salt in a biphasic system of water and an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Add an aqueous base (e.g., 1M NaOH or NaHCO₃) and stir until all solids dissolve. The base neutralizes the chiral acid, liberating the free amine into the organic layer.
-
Separate the organic layer, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure to yield the enantiomerically enriched this compound.
-
Visualization: Diastereomeric Salt Resolution Workflow
Caption: Workflow for chiral resolution via diastereomeric salt formation.
Section 2: Enzymatic Kinetic Resolution (EKR)
EKR utilizes the stereoselectivity of enzymes, typically lipases, to selectively acylate one enantiomer of the amine, leaving the other unreacted.[11][12] This method is prized for its high selectivity under mild, environmentally friendly conditions. The key to a successful EKR is stopping the reaction at or near 50% conversion, which theoretically provides the unreacted enantiomer and the acylated product both at >99% enantiomeric excess (ee).
Frequently Asked Questions (FAQs)
Q1: Which enzyme and acyl donor should I start with? A1:
-
Enzymes: Lipases are robust and commonly used for resolving amines. Candida antarctica Lipase B (CAL-B), often immobilized as Novozym 435, is an excellent starting point due to its broad substrate scope and high selectivity.[12][13] Other options include lipases from Pseudomonas species.[14]
-
Acyl Donors: Activated esters are typically used. Ethyl acetate can serve as both the solvent and acyl donor. For faster reactions, vinyl acetate or isopropenyl acetate are effective as they generate byproducts (acetaldehyde or acetone) that shift the equilibrium toward the product.[15]
-
Causality: The enzyme's active site is chiral and will preferentially bind and catalyze the acylation of one enantiomer over the other, a principle known as enantioselectivity (often expressed as the E-value).[16]
Q2: Why is enzyme immobilization important? A2: While free enzymes can be used, immobilization offers significant practical advantages. Immobilized enzymes show enhanced stability, are easily recovered by simple filtration for reuse, and prevent product contamination, making the process more cost-effective and scalable.[14]
Q3: How do I monitor the reaction and know when to stop? A3: Monitoring is crucial for achieving high ee. The reaction should be stopped as close to 50% conversion as possible.
-
Method: Take small aliquots from the reaction mixture at regular intervals (e.g., every 1-2 hours). Analyze the aliquots by chiral HPLC or GC to determine the ratio of the starting material (both enantiomers) to the acylated product.
-
Calculation: Conversion (%) = [Product] / ([Starting Material] + [Product]) * 100. Enantiomeric excess (ee %) is calculated from the peak areas of the two starting material enantiomers: ee = |(R - S) / (R + S)| * 100.
Troubleshooting Guide: Enzymatic Kinetic Resolution
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Slow or No Reaction | 1. Enzyme is inactive. 2. Incompatible solvent. 3. Suboptimal temperature. | 1. Use a fresh batch of enzyme or test its activity with a standard substrate. 2. Switch to a non-polar, aprotic solvent like MTBE, toluene, or THF. 3. Optimize the temperature; for most lipases, this is between 30-50°C.[14] |
| Low Enantioselectivity (Low E-value) | 1. Suboptimal enzyme choice. 2. Reaction temperature is too high. 3. Wrong acyl donor. | 1. Screen different lipases (e.g., CAL-B, PPL, CRL).[14] 2. Lower the reaction temperature; selectivity often increases at lower temperatures, albeit at the cost of reaction rate. 3. Screen different acyl donors (e.g., vary the ester's alkyl chain length). |
| Difficulty Separating Product from Unreacted Amine | 1. Similar polarities of the amine and the acylated product (amide). | 1. After the reaction, perform an acid-base extraction. Add dilute HCl to the reaction mixture; the unreacted amine will move to the aqueous layer as a salt, while the neutral amide product remains in the organic layer. |
Experimental Protocol: Lipase-Catalyzed Kinetic Resolution
-
Setup:
-
To a flask, add the racemic this compound (1.0 eq), an aprotic organic solvent (e.g., MTBE, 20 mL/g of amine), and the immobilized lipase (e.g., Novozym 435, ~5-10% w/w of the amine).
-
Add the acyl donor (e.g., ethyl acetate, 1.5-2.0 eq).
-
Stir the suspension at a controlled temperature (e.g., 40 °C).
-
-
Monitoring:
-
Follow the reaction progress by taking aliquots and analyzing them via chiral HPLC.
-
Stop the reaction when it reaches ~50% conversion by filtering off the immobilized enzyme. The enzyme can be washed with solvent and reused.
-
-
Workup and Separation:
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and extract with dilute aqueous acid (e.g., 1M HCl).
-
The acylated product will remain in the organic layer. This layer can be washed, dried, and concentrated to isolate one enantiomer as the amide.
-
The aqueous layer contains the protonated, unreacted amine. Basify this layer with NaOH to pH >10 and extract with an organic solvent (e.g., dichloromethane) to recover the other enantiomerically pure amine.
-
Visualization: EKR Troubleshooting Logic
Caption: Logical workflow for troubleshooting common EKR issues.
Section 3: Chiral Chromatography (HPLC/SFC)
Chiral chromatography offers a direct method for separating enantiomers. It is widely used for both analytical quantification of enantiomeric excess and for preparative-scale purification. The technique relies on a chiral stationary phase (CSP) that interacts differently with the two enantiomers, causing them to travel through the column at different speeds and thus elute at different times.
Frequently Asked Questions (FAQs)
Q1: How do I choose the correct chiral stationary phase (CSP)? A1: CSP selection is largely empirical, but polysaccharide-based columns are a powerful starting point for a wide range of molecules, including amines.
-
Recommended Columns: Start with columns based on coated or immobilized derivatives of cellulose or amylose. Common examples include CHIRALPAK® IA, IB, IC, etc., or CHIRALCEL® OD, OJ, etc.[17]
-
Expert Insight: Immobilized columns (like CHIRALPAK IA) are generally more robust and can tolerate a wider range of solvents, which is a significant advantage during method development.[17]
Q2: What mobile phase conditions should I try first? A2: The choice of mobile phase depends on the mode of chromatography.
-
Normal Phase (NP): This is often the most successful mode for chiral separations. A typical starting mobile phase is a mixture of an alkane (like hexane or heptane) and an alcohol modifier (like isopropanol or ethanol). For a basic amine like this compound, adding a small amount of a basic additive (like diethylamine, DEA, or butylamine, ~0.1%) is crucial to prevent peak tailing and improve resolution.[18]
-
Polar Organic Mode: This uses a polar solvent like methanol or acetonitrile, often with the same basic additives. It can be effective when normal phase fails.
-
Reversed Phase (RP): Typically uses mixtures of water/acetonitrile or water/methanol with buffers. This is generally less common for preparative chiral separations of free amines but can be effective for analytical purposes.
Q3: My enantiomers are not separating. How can I improve the resolution? A3: Improving resolution (Rs) involves optimizing several parameters:
-
Change the Alcohol Modifier: Switch from isopropanol to ethanol or vice-versa. The nature of the alcohol can significantly alter the chiral recognition.
-
Vary Modifier Percentage: Systematically vary the percentage of the alcohol modifier (e.g., in 5% increments from 5% to 25%).
-
Lower the Temperature: Reducing the column temperature often increases the differences in interaction energy between the enantiomers and the CSP, leading to better separation.
-
Try a Different CSP: If optimization on one column fails, screen a column with a different chiral selector (e.g., if a cellulose-based column fails, try an amylose-based one).
Troubleshooting Guide: Chiral Chromatography
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Poor Peak Shape (Tailing) | 1. Strong secondary interactions between the basic amine and the CSP support. 2. Sample overload. | 1. Add/increase the concentration of a basic additive (e.g., 0.1-0.5% DEA) to the mobile phase. 2. Reduce the injection volume or sample concentration. |
| High Column Backpressure | 1. Particulate matter blocking the column inlet frit.[17] 2. Precipitation of the sample in the mobile phase. | 1. Filter all samples and mobile phases. Use a guard column. Try back-flushing the column at a low flow rate.[17] 2. Ensure your sample is fully dissolved in the initial mobile phase. |
| Loss of Resolution | 1. Column contamination from previous samples. 2. Change in mobile phase composition. 3. Column degradation. | 1. Flush the column with a strong, compatible solvent (check the manufacturer's instructions; for immobilized columns, THF or DMF can often be used).[17] 2. Prepare fresh mobile phase, ensuring accurate composition. 3. Test the column with a standard to verify its performance. |
Experimental Protocol: Chiral HPLC Method Development
-
Column and Mobile Phase Screening:
-
Select 2-3 polysaccharide-based chiral columns (e.g., one cellulose-based, one amylose-based).
-
Prepare a primary mobile phase: Hexane/Isopropanol (80:20 v/v) with 0.1% DEA.
-
Prepare a secondary mobile phase: Methanol with 0.1% DEA.
-
Inject a solution of the racemic this compound onto each column with each mobile phase to identify the most promising starting conditions (any separation is a good start).
-
-
Optimization:
-
Using the best column/mobile phase system from the screening step, optimize the ratio of the weak to strong solvent (e.g., vary the % of isopropanol in hexane).
-
Adjust the concentration of the basic additive if peak shape is poor.
-
Optimize the flow rate and temperature to achieve the best balance of resolution and analysis time.
-
-
Scale-Up (for Preparative Chromatography):
-
Once an analytical method is established, it can be scaled to a larger diameter preparative column.
-
Increase the sample concentration and injection volume, ensuring that the resolution remains acceptable.
-
Collect the separated enantiomer fractions, combine the pure fractions, and remove the solvent to obtain the final product.
-
References
- 1. Pharmacological properties of (2R)-N-[1-(6-aminopyridin-2-ylmethyl)piperidin-4-yl]-2-[(1R)-3,3-difluorocyclopentyl]-2-hydroxy-2-phenylacetamide: a novel mucarinic antagonist with M(2)-sparing antagonistic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine [organic-chemistry.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pharmtech.com [pharmtech.com]
- 5. researchgate.net [researchgate.net]
- 6. Design of diastereomeric salt resolution via multicomponent system characterization: a case study with hydrate formation - CrystEngComm (RSC Publishing) DOI:10.1039/D2CE01490D [pubs.rsc.org]
- 7. benchchem.com [benchchem.com]
- 8. WO2002068391A1 - Process for resolving racemic mixtures of piperidine derivatives - Google Patents [patents.google.com]
- 9. Chiral resolution - Wikipedia [en.wikipedia.org]
- 10. Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent [gavinpublishers.com]
- 11. Enzymatic kinetic resolution of piperidine atropisomers: synthesis of a key intermediate of the farnesyl protein transferase inhibitor, SCH66336 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. biotrans2023.livescience.io [biotrans2023.livescience.io]
- 16. Enzyme kinetics - Wikipedia [en.wikipedia.org]
- 17. chiraltech.com [chiraltech.com]
- 18. Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Scaling Up the Synthesis of 2-(Piperidin-3-YL)pyridine for Preclinical Studies
Welcome to the technical support center for the synthesis of 2-(Piperidin-3-YL)pyridine. This resource is designed for researchers, scientists, and drug development professionals who are transitioning this synthesis from bench-scale to the larger quantities required for preclinical trials. This guide provides in-depth troubleshooting advice and frequently asked questions to navigate the common challenges encountered during scale-up.
I. Introduction to the Scale-Up Synthesis
This compound is a crucial heterocyclic motif found in numerous pharmacologically active compounds.[1][2] Its synthesis, typically involving the reduction of a pyridine ring to a piperidine ring, presents several challenges that are magnified during scale-up.[3][4] These can include catalyst poisoning, incomplete reduction, side-product formation, and difficulties in purification. This guide will address these issues in a practical, question-and-answer format to support your process development.
The most common synthetic route involves the catalytic hydrogenation of a suitable pyridine precursor.[5] While seemingly straightforward, the aromaticity of the pyridine ring and the Lewis basicity of both the starting material and the piperidine product can lead to catalyst deactivation.[3][6] Therefore, careful selection of the catalyst, solvent, and reaction conditions is paramount for a successful and scalable process.
II. Troubleshooting Guide
This section addresses specific problems that may arise during the scale-up synthesis of this compound.
Issue 1: Incomplete or Stalled Hydrogenation Reaction
Q: My hydrogenation reaction is very slow or has stopped before reaching full conversion, even after extending the reaction time. What are the likely causes and how can I resolve this?
A: This is a frequent issue when scaling up pyridine hydrogenations. The primary culprits are often related to catalyst activity and hydrogen availability.
-
Catalyst Deactivation: The pyridine nitrogen and the product piperidine nitrogen can act as Lewis bases and poison the catalyst surface, reducing its activity.[6]
-
Troubleshooting:
-
Increase Catalyst Loading: While not always ideal from a cost perspective, a modest increase in the catalyst loading (e.g., from 1 mol% to 2-3 mol%) can sometimes compensate for deactivation.
-
Catalyst Selection: Platinum-based catalysts, such as PtO2 (Adam's catalyst), are often effective for pyridine hydrogenation, sometimes in the presence of an acid.[5] Rhodium and Ruthenium catalysts have also shown promise.[2] Consider screening different catalysts to find one that is more resistant to poisoning by your specific substrate.
-
Acidic Additives: Performing the hydrogenation under acidic conditions (e.g., in acetic acid or with the addition of HCl) can protonate the nitrogen atoms, preventing them from coordinating to and poisoning the catalyst.[5]
-
-
-
Insufficient Hydrogen Pressure: On a larger scale, ensuring adequate hydrogen pressure and efficient mixing becomes more critical for maintaining a sufficient concentration of dissolved hydrogen.
-
Troubleshooting:
-
Increase Hydrogen Pressure: Gradually increase the hydrogen pressure within the safe limits of your reactor. Pressures in the range of 50-70 bar are commonly used for pyridine hydrogenations.[5]
-
Improve Agitation: Ensure vigorous stirring to maximize the gas-liquid mass transfer of hydrogen into the reaction medium.
-
-
-
Substrate Purity: Impurities in the starting material, such as sulfur-containing compounds, can be potent catalyst poisons.
-
Troubleshooting:
-
Analyze Starting Material: Use analytical techniques like GC-MS or NMR to check the purity of your pyridine precursor.
-
Purify Starting Material: If significant impurities are detected, purify the starting material by distillation or chromatography before the hydrogenation step.
-
-
Issue 2: Formation of Side Products (e.g., Partially Hydrogenated Intermediates)
Q: I am observing the formation of tetrahydropyridine or other partially hydrogenated intermediates in my reaction mixture. How can I drive the reaction to completion to obtain the desired piperidine?
A: The formation of partially hydrogenated intermediates indicates that the reaction conditions are not sufficiently forcing to complete the reduction of the aromatic ring.
-
Reaction Conditions:
-
Troubleshooting:
-
Increase Temperature and Pressure: As with stalled reactions, increasing the temperature and hydrogen pressure can provide the necessary energy to overcome the activation barrier for the final reduction steps.
-
Prolong Reaction Time: Ensure the reaction is running for a sufficient duration. Monitor the reaction progress by techniques like TLC, GC, or LC-MS to determine the optimal reaction time.
-
-
-
Catalyst and Solvent Choice:
-
Troubleshooting:
-
Re-evaluate Catalyst: Some catalysts may be more prone to releasing partially hydrogenated intermediates. A more active catalyst might be required.
-
Solvent Effects: The choice of solvent can influence the reaction rate and selectivity. Protic solvents like acetic acid or alcohols are often used and can facilitate the hydrogenation process.[5]
-
-
Issue 3: Difficulties in Product Purification on a Large Scale
Q: After the reaction, I am struggling to purify the this compound from the catalyst and any remaining starting material or byproducts. What are some scalable purification strategies?
A: Large-scale purification requires moving away from methods like column chromatography that are not practical for large quantities.
-
Catalyst Removal:
-
Troubleshooting:
-
Filtration: The heterogeneous catalyst can be removed by filtration. Using a filter aid like Celite® can help to prevent clogging of the filter paper with fine catalyst particles. Ensure the filtration is performed under an inert atmosphere if the catalyst is pyrophoric.
-
-
-
Separation from Non-basic Impurities:
-
Troubleshooting:
-
Acid-Base Extraction: This is a highly effective and scalable technique. Dissolve the crude product in a suitable organic solvent (e.g., dichloromethane or ethyl acetate) and extract with an aqueous acid solution (e.g., 1M HCl). The basic piperidine product will move into the aqueous layer as its hydrochloride salt, leaving non-basic impurities in the organic layer. The aqueous layer can then be basified (e.g., with NaOH) to regenerate the free base, which can be extracted back into an organic solvent, washed, dried, and concentrated.
-
-
-
Separation from Basic Impurities (e.g., starting pyridine):
-
Troubleshooting:
-
Distillation: If there is a sufficient boiling point difference between the product and the impurities, fractional distillation under reduced pressure can be an effective purification method for larger quantities.
-
Crystallization/Salt Formation: The product can be selectively crystallized, often as a salt (e.g., hydrochloride or tartrate).[3] This can be a highly effective method for achieving high purity on a large scale. Experiment with different solvents and counter-ions to find optimal crystallization conditions. A method involving the formation of a solid piperidine carbonate by reacting with carbon dioxide has also been reported for separating piperidine from pyridine.[7][8]
-
-
Issue 4: N-Protection and Deprotection Strategies
Q: I am considering using an N-protecting group on the piperidine nitrogen to avoid catalyst poisoning. What are the pros and cons of this approach on a larger scale?
A: Using a protecting group can be a double-edged sword in a scale-up campaign.
-
Advantages:
-
Prevents Catalyst Poisoning: N-protection, for example with a benzyl (Bn) or carbamate (e.g., Boc) group, can prevent the nitrogen's lone pair from interacting with the catalyst, leading to a more efficient hydrogenation.[3]
-
-
Disadvantages:
-
Additional Synthetic Steps: This strategy adds two steps to the overall synthesis (protection and deprotection), which increases cost, time, and potential for material loss.
-
Atom Economy: The addition and removal of a protecting group lowers the overall atom economy of the process.
-
Deprotection Challenges: The deprotection step itself can present challenges on a large scale, such as the need for harsh reagents or difficult purifications.
-
-
Recommendation: For preclinical scale-up, it is often preferable to optimize the direct hydrogenation of the unprotected pyridine if possible. The use of a protecting group should be considered if direct hydrogenation proves to be consistently problematic and low-yielding even after extensive optimization.
III. Frequently Asked Questions (FAQs)
Q1: What are the key safety considerations when scaling up a catalytic hydrogenation?
A1: Safety is paramount. Key considerations include:
-
Hydrogen Handling: Hydrogen is highly flammable. Ensure proper ventilation, use intrinsically safe equipment, and prevent any sources of ignition.
-
Pyrophoric Catalysts: Some hydrogenation catalysts (e.g., Palladium on carbon, Raney Nickel) can be pyrophoric when dry and exposed to air. Handle them under an inert atmosphere (e.g., nitrogen or argon) or as a wet slurry.
-
Pressure Reactions: Use a properly rated and maintained pressure reactor. Ensure operators are trained in its use and that appropriate safety features (e.g., burst discs) are in place.
-
Exothermic Reactions: Hydrogenation reactions are exothermic. On a larger scale, the heat generated can be significant. Ensure adequate cooling capacity to maintain control of the reaction temperature.
Q2: How do I choose the right catalyst for my hydrogenation?
A2: Catalyst selection is often empirical. However, some general guidelines are:
-
Literature Precedent: Start with catalysts that have been reported for similar pyridine reductions. PtO2 is a common choice.[5]
-
Screening: If time and resources permit, screen a small panel of catalysts (e.g., Pt, Pd, Rh, Ru on various supports like carbon or alumina) under different conditions (solvents, temperature, pressure) on a small scale to identify the most promising candidates for scale-up.
-
Functional Group Tolerance: If your molecule contains other reducible functional groups, you will need to select a catalyst that is chemoselective for the pyridine ring reduction. For example, some iridium catalysts have shown good tolerance for reducible groups like nitro and bromo moieties.[1][9]
Q3: What analytical methods are recommended for monitoring the reaction and assessing final product purity?
A3: A combination of methods is ideal:
-
Reaction Monitoring:
-
Thin Layer Chromatography (TLC): A quick and simple method for qualitative monitoring of the disappearance of starting material and the appearance of the product.
-
Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC): Provide quantitative data on the conversion and the formation of any byproducts.[6]
-
-
Purity Assessment of Final Product:
-
HPLC: The preferred method for determining the purity of the final compound.[10]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Confirms the structure of the product and can reveal the presence of impurities.
-
Mass Spectrometry (MS): Confirms the molecular weight of the product.
-
Elemental Analysis: Provides the elemental composition of the final product, which is often required for regulatory submissions.
-
Q4: My final product is an oil. How can I effectively handle and store it on a larger scale?
A4: Oils can be challenging to handle. Consider the following:
-
Conversion to a Salt: As mentioned in the purification section, converting the oily free base to a solid, stable salt (e.g., hydrochloride) can greatly simplify handling, purification, and storage.[3]
-
Storage Conditions: If the free base must be used, store it under an inert atmosphere (nitrogen or argon) to prevent degradation, especially if it is prone to oxidation.[11] Refrigeration may also be necessary to improve stability.[10] A stability study of the compound under various storage conditions is advisable.[12]
IV. Experimental Workflow & Data
Workflow Diagram
Caption: General workflow for the scaled-up synthesis of this compound.
Table 1: Typical Reaction Parameters for Hydrogenation
| Parameter | Bench-Scale (Exemplary) | Preclinical Scale-Up (Considerations) |
| Substrate | 1-10 g | 100 g - 1 kg |
| Catalyst | PtO₂, 1-5 mol% | PtO₂, Rh/C, or other; screen for efficiency and robustness |
| Solvent | Acetic Acid, Methanol, Ethanol | Acetic Acid often preferred for N-protonation; consider solvent volume for efficient stirring |
| Pressure (H₂) | 3-5 bar | 50-70 bar or higher, depending on reactor limits |
| Temperature | 25-50 °C | May need to increase to 50-80 °C to improve rate |
| Reaction Time | 12-24 h | Monitor closely; may be shorter or longer depending on conditions |
Protocol: Scalable Acid-Base Extraction for Purification
-
Catalyst Removal: After the reaction is complete, cool the mixture to room temperature and carefully quench any excess hydrogen pressure. Filter the reaction mixture through a pad of Celite® to remove the heterogeneous catalyst. Wash the filter cake with a small amount of the reaction solvent.
-
Solvent Removal: Concentrate the filtrate under reduced pressure to remove the bulk of the solvent.
-
Dissolution: Dissolve the crude residue in a suitable organic solvent, such as dichloromethane (DCM) or methyl tert-butyl ether (MTBE).
-
Acidic Extraction: Transfer the organic solution to a separatory funnel and extract with 1 M aqueous HCl (2-3 times). The basic product will move into the aqueous layer.
-
Wash Organic Layer (Optional): The organic layer containing neutral impurities can be washed with brine, dried over sodium sulfate, and concentrated to recover any non-basic byproducts for analysis.
-
Basification: Combine the acidic aqueous extracts and cool in an ice bath. Slowly add a concentrated base (e.g., 50% w/w NaOH) with stirring until the pH is >12.
-
Product Extraction: Extract the basified aqueous layer with DCM or another suitable organic solvent (3-4 times).
-
Drying and Concentration: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the purified this compound free base.
V. Conclusion
Scaling up the synthesis of this compound for preclinical studies requires a systematic approach to address the inherent challenges of pyridine hydrogenation. By anticipating issues such as catalyst deactivation, incomplete reactions, and purification difficulties, and by applying the troubleshooting strategies outlined in this guide, researchers can develop a robust and scalable process. Careful optimization of reaction conditions, judicious selection of purification methods, and a strong emphasis on safety will be key to successfully producing the quantities of this important intermediate required for advancing drug development programs.
VI. References
-
Reddymasu, S. et al. (2015). Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst. Research Journal of Pharmaceutical, Biological and Chemical Sciences.
-
Despois, A., & Cramer, N. (2025). Iridium(III)-catalysed ionic hydrogenation of pyridines to multisubstituted piperidines. Nature Chemistry.
-
Kuvshinova, E. et al. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules.
-
Despois, A., & Cramer, N. (2025). Iridium(III)-Catalyzed Ionic Hydrogenation of Pyridines to Multi-Substituted Piperidines. ChemRxiv.
-
Wang, Z. et al. (2022). HMPA-Catalyzed Transfer Hydrogenation of 3-Carbonyl Pyridines and Other N-Heteroarenes with Trichlorosilane. Molecules.
-
Despois, A., & Cramer, N. (2025). Iridium(III)-Catalyzed Ionic Hydrogenation of Pyridines to Multi-Substituted Piperidines. ChemRxiv.
-
Wang, C. et al. (2016). Synthesis of Enantioenriched 2-Alkyl Piperidine Derivatives through Asymmetric Reduction of Pyridinium Salts. Organic Letters.
-
Serafin, K. et al. (2011). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Acta Poloniae Pharmaceutica.
-
Chem-Impex. (n.d.). 2-(Piperidin-3-yloxy)Pyridine. Chem-Impex International.
-
Various Authors. (n.d.). Representative 2‐substituted piperidine‐containing pharmaceuticals. ResearchGate.
-
Yavolovskii, A. et al. (2023). Highly diastereoselective synthesis of piperidine-2- one-substituted pyridinium salts from pyridinium ylides, aldehydes, Michael acceptors and ammonium acetate. ResearchGate.
-
Jones, S. P. et al. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. RSC Medicinal Chemistry.
-
Biotuva Life Sciences. (n.d.). This compound. Biotuva Life Sciences.
-
Various Authors. (2020). Design, Synthesis and Biological Evaluation of Arylpyridin-2-yl Guanidine Derivatives and Cyclic Mimetics as Novel MSK1 Inhibitors. An Application in an Asthma Model. Molecules.
-
Dénès, F. et al. (2021). Electrocatalytic Hydrogenation of Pyridines and Other Nitrogen-Containing Aromatic Compounds. Journal of the American Chemical Society.
-
Li, Y. et al. (2013). Efficient and Chemoselective Reduction of Pyridines to Tetrahydropyridines and Piperidines via Rhodium‐Catalyzed Transfer Hydrogenation. Advanced Synthesis & Catalysis.
-
Riethof, W. (1959). Purification of piperidines. Google Patents.
-
Dong, Z. et al. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society.
-
Ponnusamy, M. et al. (2021). Synthesis of Novel Pyridine-connected Piperidine and 2H-thiopyran Derivatives and their Larvicidal, Nematicidal, and Antimicrobial Activities. Journal of the Mexican Chemical Society.
-
Wang, J. et al. (2016). Asymmetric synthesis of N-protected 3-methylpiperidin-2-one and its diastereoisomer. Journal of Zhejiang University-SCIENCE A.
-
Agency for Toxic Substances and Disease Registry. (1992). ANALYTICAL METHODS. Toxicological Profile for Pyridine.
-
Czopek, A. et al. (2022). The Synthesis and Absolute Configuration of Enantiomeric Pure (R)- and (S)-3-(piperidin-3-yl)-1H-Indole Derivatives. Molecules.
-
Various Authors. (2009). A kind of purification method of high-purity piperidine. Google Patents.
-
Gomtsyan, A. et al. (2016). Synthesis and Pharmacology of (Pyridin-2-yl)methanol Derivatives as Novel and Selective Transient Receptor Potential Vanilloid 3 Antagonists. Journal of Medicinal Chemistry.
-
Comins, D. L. et al. (1994). Enantioselective synthesis of 2-arylpiperidines from chiral lactams. A concise synthesis of (-)-anabasine. The Journal of Organic Chemistry.
-
Al-Ghorbani, M. et al. (2024). Synthesis and biological evaluation of pyridylpiperazine hybrid derivatives as urease inhibitors. Scientific Reports.
-
Wang, Z. et al. (2022). HMPA-Catalyzed Transfer Hydrogenation of 3-Carbonyl Pyridines and Other N-Heteroarenes with Trichlorosilane. Molecules.
-
Sigma-Aldrich. (n.d.). This compound (hydrochloride). Sigma-Aldrich.
-
Dong, Z. et al. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society.
-
Various Authors. (2011). Method for purification of pyridine, and method for production of chlorinated pyridine. Google Patents.
-
El-Naggar, A. M. et al. (2023). Discovery of new pyridine heterocyclic hybrids; design, synthesis, dynamic simulations, and in vitro and in vivo breast cancer biological assays. RSC Advances.
-
Trissel, L. A. et al. (1997). Stability of 4-aminopyridine and 3,4-diaminopyridine oral capsules. International Journal of Pharmaceutical Compounding.
-
Bull, J. A. et al. (2016). Synthesis of Pyridine and Dihydropyridine Derivatives by Regio- and Stereoselective Addition to N-Activated Pyridines. Chemical Reviews.
-
Dong, Z. et al. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society.
-
Echemi. (n.d.). 3-(piperidin-2-yl)pyridine. Echemi.
-
Various Authors. (2023). Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. Pharmaceuticals.
-
van der Pijl, F. et al. (2017). Piperidine and octahydropyrano[3,4-c] pyridine scaffolds for drug-like molecular libraries of the European Lead Factory. Bioorganic & Medicinal Chemistry.
-
BLDpharm. (n.d.). 2-Methyl-3-(piperidin-4-yl)pyridine dihydrochloride. BLDpharm.
-
PubChem. (n.d.). 2-(Piperidin-1-yl)pyridine-3-carboxylic acid. PubChem.
-
Smolecule. (n.d.). 2-Fluoro-3-(piperidin-2-yl)pyridine. Smolecule.
References
- 1. Iridium(III)-catalysed ionic hydrogenation of pyridines to multisubstituted piperidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemrxiv.org [chemrxiv.org]
- 4. HMPA-Catalyzed Transfer Hydrogenation of 3-Carbonyl Pyridines and Other N-Heteroarenes with Trichlorosilane - PMC [pmc.ncbi.nlm.nih.gov]
- 5. asianpubs.org [asianpubs.org]
- 6. ptfarm.pl [ptfarm.pl]
- 7. US2868793A - Purification of piperidines - Google Patents [patents.google.com]
- 8. CN101602748B - A kind of purification method of high-purity piperidine - Google Patents [patents.google.com]
- 9. chemrxiv.org [chemrxiv.org]
- 10. chemimpex.com [chemimpex.com]
- 11. echemi.com [echemi.com]
- 12. Stability of 4-aminopyridine and 3,4-diaminopyridine oral capsules - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Efficacy Analysis: Anabasine versus the Enigmatic 2-(Piperidin-3-YL)pyridine at Nicotinic Acetylcholine Receptors
For Researchers, Scientists, and Drug Development Professionals
In the landscape of nicotinic acetylcholine receptor (nAChR) agonists, the well-documented alkaloid anabasine serves as a critical benchmark. Its potent and varied interactions with nAChR subtypes have established it as a valuable tool in neuroscience research. In contrast, its structural isomer, 2-(Piperidin-3-YL)pyridine, remains a pharmacological enigma with a conspicuous absence of published efficacy data. This guide provides a comprehensive comparison, contrasting the established experimental data for anabasine with a theoretical efficacy profile for this compound derived from established structure-activity relationships (SAR) of nAChR agonists. This analysis aims to illuminate the potential pharmacological landscape of this understudied compound and to provide a roadmap for its empirical investigation.
Structural and Mechanistic Overview
Anabasine, a pyridine alkaloid found in plants of the Nicotiana genus, is structurally characterized by a pyridine ring linked at the 3-position to the 2-position of a piperidine ring.[1] This seemingly subtle distinction from its more famous isomer, nicotine, results in a unique pharmacological profile. Anabasine functions as a potent agonist at a variety of nAChR subtypes, including both muscle and neuronal receptors.[2]
The fundamental mechanism of action for nAChR agonists involves binding to the extracellular domain of the receptor, a ligand-gated ion channel, at the interface between subunits. This binding event stabilizes the open conformation of the channel, leading to an influx of cations (primarily Na⁺ and Ca²⁺) and subsequent depolarization of the cell membrane.[3] The key pharmacophoric features for nAChR agonism are generally recognized as a cationic nitrogen center and a hydrogen bond acceptor.[4][5][6]
This compound shares the same molecular formula as anabasine (C₁₀H₁₄N₂) and possesses the requisite pyridine and piperidine rings. The critical difference lies in the attachment point of the piperidine ring to the pyridine moiety. In this compound, the piperidine ring is connected at its 3-position to the 2-position of the pyridine ring. This variation in connectivity is predicted to alter the spatial arrangement of the key pharmacophoric elements and, consequently, its interaction with the nAChR binding pocket.
Anabasine: A Profile of Established Efficacy
Anabasine's interaction with nAChRs has been extensively characterized through various in vitro and in vivo studies. It is a potent agonist, though its subtype selectivity and efficacy can vary.
Receptor Subtype Affinity and Potency
Anabasine demonstrates broad activity across nAChR subtypes. Notably, it exhibits a higher affinity for the α7 nAChR subtype compared to nicotine.[2] The α7 nAChR is a homopentameric receptor highly expressed in brain regions associated with cognition and memory, making it a significant target for therapeutic development.[7] Anabasine also potently activates heteromeric nAChRs, such as the α4β2 subtype, which is the most abundant nAChR in the brain and is critically involved in nicotine addiction.[2]
| Parameter | Receptor Subtype | Value | Reference |
| Binding Affinity (Ki) | α4β2 | Varies by study | [2] |
| α7 | Higher than nicotine | [2] | |
| Potency (EC50) | Fetal muscle-type nAChR | More potent than nicotine | [8] |
Functional Efficacy
Anabasine is a full agonist at the α7 nAChR, capable of eliciting a maximal response comparable to the endogenous neurotransmitter, acetylcholine.[2] At the α4β2 subtype, its efficacy is generally reported to be lower than that of nicotine.[2] This differential efficacy across subtypes underscores the nuanced pharmacology of anabasine and its potential for varied physiological effects.
This compound: A Theoretical Efficacy Profile Based on Structure-Activity Relationships
In the absence of direct experimental data for this compound, we can extrapolate its potential efficacy by applying established SAR principles for nAChR agonists.
The Nicotinic Pharmacophore Model
The interaction of agonists with the nAChR binding site is governed by specific molecular interactions. The key elements of the nicotinic pharmacophore include:
-
A Cationic Center: The protonated nitrogen of the piperidine ring serves as the cationic center, forming a crucial cation-π interaction with a conserved tryptophan residue in the receptor's binding pocket.[5]
-
A Hydrogen Bond Acceptor: The nitrogen atom of the pyridine ring acts as a hydrogen bond acceptor, interacting with a backbone NH group on the complementary subunit of the receptor.[5]
-
Interatomic Distance: The distance between the cationic center and the hydrogen bond acceptor is a critical determinant of binding affinity and efficacy.
Predicted Efficacy of this compound
The altered connectivity in this compound, with the piperidine attached at its 3-position, will change the distance and relative orientation between the cationic piperidine nitrogen and the hydrogen-bonding pyridine nitrogen. This will likely impact its fit within the nAChR binding pocket.
-
Potential for Reduced Potency: The change in the spatial relationship between the key pharmacophoric elements may result in a less optimal interaction with the binding site compared to anabasine. This could lead to a lower binding affinity (higher Ki) and reduced potency (higher EC50).
-
Altered Subtype Selectivity: Different nAChR subtypes possess subtle variations in their binding pocket architecture. The unique geometry of this compound might favor binding to certain subtypes over others, potentially leading to a different selectivity profile compared to anabasine. For instance, the dimensions of the binding pocket at the α4-α4 interface of the (α4)₃(β2)₂ receptor are distinct, and the fit of this compound within this site would need to be modeled.[4]
-
Uncertain Functional Efficacy: Whether this compound would act as a full or partial agonist at various subtypes is difficult to predict without experimental data. The conformational changes induced upon binding, which determine agonist efficacy, are highly sensitive to the precise geometry of the ligand-receptor complex.
Experimental Workflows for Determining the Efficacy of this compound
To move from theoretical prediction to empirical evidence, a series of well-established experimental protocols are required to characterize the efficacy of this compound.
Radioligand Binding Assays
These assays are fundamental for determining the binding affinity (Ki) of a compound for specific nAChR subtypes. The protocol involves incubating membranes from cells expressing the target receptor with a radiolabeled ligand and varying concentrations of the unlabeled test compound (this compound). The ability of the test compound to displace the radioligand is measured, allowing for the calculation of its Ki value.[8]
Caption: Workflow for a competitive radioligand binding assay.
Functional Assays
This technique allows for the functional characterization of nAChRs expressed in Xenopus oocytes. By injecting cRNA for the desired nAChR subunits, the oocytes will express functional receptors on their surface. A two-electrode voltage clamp setup is then used to measure the ion currents evoked by the application of the agonist. This allows for the determination of the agonist's potency (EC₅₀) and efficacy (maximal response relative to a full agonist like acetylcholine).
For a more detailed analysis of agonist-receptor interactions, patch-clamp electrophysiology on mammalian cells expressing the nAChR subtype of interest is the gold standard.[9][10][11] This technique can be used in whole-cell or single-channel configurations to provide high-resolution data on channel activation, desensitization, and ion flow.[12]
Caption: Key steps in a patch-clamp electrophysiology experiment.
Given that many nAChRs are permeable to Ca²⁺, changes in intracellular calcium concentration ([Ca²⁺]i) can be used as a readout of receptor activation.[13] Cells expressing the target nAChR are loaded with a calcium-sensitive fluorescent dye. Upon agonist application, the influx of Ca²⁺ through the activated nAChRs leads to an increase in fluorescence, which can be measured using a fluorescence plate reader or microscopy.[14][15] This method is particularly well-suited for high-throughput screening of compound libraries.
Conclusion and Future Directions
While anabasine is a well-characterized nAChR agonist with a distinct pharmacological profile, this compound remains an unexplored chemical entity. Based on structure-activity relationship principles, it is plausible that this compound will exhibit activity at nAChRs, though likely with different potency and subtype selectivity compared to anabasine. The altered spatial arrangement of its pharmacophoric elements presents an intriguing opportunity to probe the structural requirements for nAChR activation.
The definitive characterization of this compound's efficacy awaits empirical investigation. The experimental workflows detailed in this guide provide a clear path for elucidating its binding affinity, potency, and functional efficacy at various nAChR subtypes. Such studies are crucial not only for expanding our understanding of nAChR pharmacology but also for potentially uncovering novel ligands with unique therapeutic potential. The systematic comparison of these structural isomers will undoubtedly yield valuable insights into the intricate dance between ligand structure and receptor function.
References
- 1. Anabasine | C10H14N2 | CID 205586 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Frontiers | Structure-Function of Neuronal Nicotinic Acetylcholine Receptor Inhibitors Derived From Natural Toxins [frontiersin.org]
- 4. A Pharmacophore for Drugs Targeting the α4α4 Binding Site of the (α4)3(β2)2 Nicotinic Acetylcholine Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. Nicotinic agonist - Wikipedia [en.wikipedia.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
- 9. docs.axolbio.com [docs.axolbio.com]
- 10. Patch Clamp Protocol [labome.com]
- 11. Patch Clamp Electrophysiology, Action Potential, Voltage Clamp [moleculardevices.com]
- 12. Whole Cell Patch Clamp Protocol [protocols.io]
- 13. Nicotinic acetylcholine receptor-mediated calcium signaling in the nervous system - PMC [pmc.ncbi.nlm.nih.gov]
- 14. rupress.org [rupress.org]
- 15. taylorandfrancis.com [taylorandfrancis.com]
Validating the Binding Affinity of 2-(Piperidin-3-YL)pyridine to Nicotinic Acetylcholine Receptors (nAChRs): A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the interaction between a novel compound and its biological target is paramount. This guide provides a comprehensive framework for validating the binding affinity of 2-(Piperidin-3-YL)pyridine, a heterocyclic scaffold of interest, to nicotinic acetylcholine receptors (nAChRs). We will delve into the core methodologies, compare their outputs, and provide the scientific rationale behind experimental design, ensuring a robust and self-validating approach to characterization.
Nicotinic acetylcholine receptors are a superfamily of ligand-gated ion channels that are integral to synaptic transmission in the central and peripheral nervous systems. Their dysfunction is implicated in a range of neurological disorders, including Alzheimer's disease, Parkinson's disease, schizophrenia, and nicotine addiction, making them a critical target for therapeutic development. The diverse assembly of nAChR subtypes, formed by different combinations of α and β subunits, presents both a challenge and an opportunity for the development of subtype-selective ligands that can offer targeted therapeutic benefits with fewer side effects.
This guide will focus on two gold-standard techniques for characterizing the binding affinity of this compound: Radioligand Binding Assays and Patch-Clamp Electrophysiology . While direct experimental data for this compound is not extensively available in public literature, we will utilize data from closely related 3-pyridylpiperidine analogs to illustrate the principles of data interpretation and comparison.
Methodological Showdown: Radioligand Binding vs. Electrophysiology
The choice between a radioligand binding assay and an electrophysiological study is not one of superiority, but of complementarity. Each provides a unique and vital piece of the puzzle in understanding a ligand's interaction with its receptor.
-
Radioligand Binding Assays directly measure the affinity of a compound for a receptor by quantifying its ability to displace a known radiolabeled ligand. This technique provides key parameters like the inhibition constant (Ki), a direct measure of binding affinity. It is a high-throughput and cost-effective method for initial screening and lead optimization.
-
Patch-Clamp Electrophysiology , on the other hand, is a functional assay that measures the physiological response of a cell to ligand binding. By recording the ion flow through the nAChR channel upon activation, this technique can determine whether a compound is an agonist (activates the receptor), an antagonist (blocks the receptor), or a modulator (alters the receptor's response to an agonist). It provides crucial information on the efficacy and potency of a compound.
A comprehensive validation of this compound's nAChR binding profile necessitates the use of both approaches to build a complete structure-activity relationship (SAR).
Experimental Protocols: A Step-by-Step Guide
Radioligand Competition Binding Assay
This protocol outlines the determination of the binding affinity (Ki) of this compound for a specific nAChR subtype using a competition binding assay with a suitable radioligand, such as [³H]epibatidine.
Materials:
-
Test Compound: this compound
-
Cell Membranes: Membranes prepared from cell lines (e.g., HEK293, CHO) stably expressing the nAChR subtype of interest (e.g., α4β2, α7, α3β4).
-
Radioligand: A high-affinity radiolabeled nAChR ligand (e.g., [³H]epibatidine, [³H]cytisine).
-
Unlabeled Ligand: A known nAChR agonist or antagonist for determining non-specific binding (e.g., nicotine, carbachol).
-
Binding Buffer: 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.
-
Glass Fiber Filters: (e.g., Whatman GF/B or GF/C), pre-soaked in 0.5% polyethyleneimine (PEI).
-
Scintillation Cocktail
-
96-well plates, vacuum filtration manifold, and scintillation counter.
Procedure:
-
Plate Setup: In a 96-well plate, set up triplicate wells for total binding (radioligand only), non-specific binding (radioligand + excess unlabeled ligand), and competition binding (radioligand + varying concentrations of this compound).
-
Reagent Addition: Add binding buffer, the appropriate concentration of this compound or unlabeled ligand, and the cell membrane preparation to the wells.
-
Initiate Binding: Add the radioligand to all wells to initiate the binding reaction. The final assay volume is typically 200-250 µL.
-
Incubation: Incubate the plate at room temperature for 60-120 minutes to allow the binding to reach equilibrium.
-
Termination of Binding: Rapidly filter the contents of each well through the glass fiber filters using a vacuum filtration manifold.
-
Washing: Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Caption: Workflow for a radioligand competition binding assay.
Whole-Cell Patch-Clamp Electrophysiology
This protocol details the steps for measuring the functional effect of this compound on ACh-evoked currents in cultured cells expressing a specific nAChR subtype.
Materials:
-
Test Compound: this compound
-
Cultured Cells: HEK293 cells stably expressing the human nAChR subtype of interest (e.g., α4β2, α7).
-
External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose (pH 7.4).
-
Internal Solution (in mM): 140 KCl, 1 MgCl₂, 10 EGTA, 10 HEPES (pH 7.2).
-
Agonist: Acetylcholine (ACh) or another suitable nAChR agonist.
-
Patch-clamp setup: Microscope, micromanipulator, amplifier, data acquisition system.
Procedure:
-
Cell Preparation: Plate cells on glass coverslips and use for experiments at 70-90% confluency.
-
Pipette Preparation: Pull patch pipettes from borosilicate glass to a resistance of 3-5 MΩ when filled with internal solution.
-
Whole-Cell Configuration: Establish a whole-cell patch-clamp configuration on a selected cell. Clamp the membrane potential at -60 mV.
-
Baseline Recordings: Apply a known concentration of agonist (e.g., EC50 concentration of ACh) for 2-5 seconds using a rapid solution exchange system to evoke a baseline current.
-
Test Compound Application: Perfuse the cell with the external solution containing a specific concentration of this compound for 1-2 minutes.
-
Co-application: While still in the presence of this compound, re-apply the agonist.
-
Washout: Wash the cell with the external solution to remove the test compound and agonist.
-
Data Acquisition: Record the current responses before, during, and after the application of the test compound.
-
Data Analysis:
-
Agonist activity: If this compound alone elicits a current, it is an agonist. Construct a dose-response curve to determine its EC50 and maximal efficacy.
-
Antagonist activity: If this compound reduces the agonist-evoked current, it is an antagonist. Construct a dose-response curve for the inhibition to determine its IC50.
-
Caption: Workflow for a whole-cell patch-clamp electrophysiology experiment.
Data Interpretation and Comparison
Illustrative Binding Affinity Data (Ki in nM)
| Compound | nAChR Subtype | Radioligand | Illustrative Ki (nM) |
| This compound (Hypothetical) | α4β2 | [³H]Epibatidine | 5.2 |
| α7 | [¹²⁵I]α-Bungarotoxin | >10,000 | |
| α3β4 | [³H]Epibatidine | 85.7 | |
| (-)-Nicotine | α4β2 | [³H]Epibatidine | 1.5 |
| α7 | [¹²⁵I]α-Bungarotoxin | >10,000 | |
| α3β4 | [³H]Epibatidine | 48 | |
| Epibatidine | α4β2 | [³H]Epibatidine | 0.05 |
| α7 | [¹²⁵I]α-Bungarotoxin | 12 | |
| α3β4 | [³H]Epibatidine | 0.2 |
Note: The Ki values for this compound are hypothetical and for illustrative purposes only, based on the expected trends from related compounds.
Interpretation:
-
Affinity: A lower Ki value indicates a higher binding affinity. In our hypothetical data, this compound shows a high affinity for the α4β2 subtype, moderate affinity for α3β4, and very low affinity for the α7 subtype.
-
Selectivity: By comparing the Ki values across different subtypes, we can determine the selectivity of the compound. Our hypothetical compound is highly selective for the α4β2 subtype over the α7 subtype.
Illustrative Functional Data (EC50/IC50 in µM)
| Compound | nAChR Subtype | Functional Assay | Illustrative EC50/IC50 (µM) |
| This compound (Hypothetical) | α4β2 | Agonist-induced Ca²⁺ influx | 0.8 (EC50, Partial Agonist) |
| α7 | Agonist-induced current | >100 (No activity) | |
| α3β4 | Agonist-induced current | 12.5 (IC50, Antagonist) | |
| (-)-Nicotine | α4β2 | Agonist-induced Ca²⁺ influx | 0.1 (EC50, Full Agonist) |
| Mecamylamine | α4β2 | Agonist-induced current | 0.3 (IC50, Antagonist) |
Note: The functional data for this compound is hypothetical and for illustrative purposes only.
Interpretation:
-
Efficacy: The electrophysiology data reveals the functional consequence of binding. Our hypothetical this compound acts as a partial agonist at the α4β2 subtype, meaning it activates the receptor but with lower maximal efficacy compared to a full agonist like nicotine.
-
Mode of Action: At the α3β4 subtype, it acts as an antagonist, blocking the receptor's activation by an agonist.
-
Potency: The EC50 and IC50 values indicate the potency of the compound. Lower values signify higher potency.
Comparing the Datasets:
By combining the binding and functional data, we can construct a comprehensive profile of this compound. The radioligand binding assay would confirm its high affinity and selectivity for the α4β2 subtype, while the electrophysiology experiments would reveal its functional activity as a partial agonist at this subtype and an antagonist at the α3β4 subtype. This level of detail is crucial for determining the therapeutic potential of the compound.
Conclusion
The validation of this compound's binding affinity to nAChRs is a multi-faceted process that requires a combination of direct binding and functional assays. While specific experimental data for this compound is yet to be widely published, the methodologies and principles of data interpretation outlined in this guide provide a robust framework for its characterization. By employing both radioligand binding assays and patch-clamp electrophysiology, researchers can build a comprehensive understanding of its affinity, selectivity, and functional activity, which is essential for advancing its potential as a novel therapeutic agent.
A Comparative Guide to the Structure-Activity Relationship of 2-(Piperidin-3-yl)pyridine Analogs as Nicotinic Acetylcholine Receptor Modulators
This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of 2-(Piperidin-3-yl)pyridine analogs, a class of compounds with significant potential as modulators of nicotinic acetylcholine receptors (nAChRs). As researchers and drug development professionals, understanding the nuanced relationships between chemical structure and biological activity is paramount for the rational design of novel therapeutics targeting a range of neurological and inflammatory disorders. This document synthesizes key findings from authoritative sources, presenting comparative data, detailed experimental protocols, and visual aids to facilitate a deeper understanding of this important chemical scaffold.
Introduction: The this compound Scaffold and its Therapeutic Promise
The this compound core represents a privileged scaffold in medicinal chemistry, bearing a structural resemblance to the endogenous neurotransmitter acetylcholine and the natural alkaloid nicotine.[1][2] This structural motif has been extensively explored for its ability to interact with nAChRs, which are ligand-gated ion channels integral to synaptic transmission in the central and peripheral nervous systems.[3][4] Dysregulation of nAChR signaling is implicated in a variety of pathological conditions, including Alzheimer's disease, Parkinson's disease, schizophrenia, nicotine addiction, and inflammatory disorders.[5][6] Consequently, the development of subtype-selective nAChR modulators, including agonists, partial agonists, and antagonists, is a major focus of contemporary drug discovery.[7][8]
This guide will dissect the SAR of this compound analogs, focusing on how modifications to both the pyridine and piperidine moieties influence their binding affinity, functional activity, and selectivity for different nAChR subtypes.
Core Structure-Activity Relationships
The affinity and efficacy of this compound analogs at nAChRs are exquisitely sensitive to structural modifications. The core scaffold can be dissected into three key regions for SAR analysis: the basic nitrogen of the piperidine ring, the pyridine ring, and the linkage between these two heterocycles.
The Piperidine Moiety: A Key Interaction Hub
The protonated nitrogen of the piperidine ring is crucial for a cation-π interaction with a conserved tryptophan residue in the nAChR binding site.[3] The stereochemistry at the 3-position of the piperidine ring is also a critical determinant of activity. Generally, the (S)-enantiomer displays higher affinity for many nAChR subtypes compared to the (R)-enantiomer.
Substituents on the piperidine nitrogen can modulate both affinity and functional activity. Small alkyl groups, such as a methyl group, are often well-tolerated and can mimic the N-methyl group of nicotine. Larger or more complex substituents can lead to a decrease in potency or a switch from agonist to antagonist activity.
The Pyridine Ring: Tuning Affinity and Selectivity
The pyridine ring serves as a hydrogen bond acceptor, interacting with residues in the complementary subunit of the nAChR binding site.[3] The position and nature of substituents on the pyridine ring are powerful tools for fine-tuning the pharmacological profile of these analogs.
-
Substitution Pattern: Modifications at the 2-, 4-, 5-, and 6-positions of the pyridine ring have been shown to significantly impact binding affinity and functional efficacy at various nAChR subtypes.[9] For instance, the introduction of a halogen or a small alkyl group can enhance binding affinity, while larger substituents may be detrimental.
-
Electronic Effects: The electron-donating or electron-withdrawing nature of the substituents can influence the hydrogen bond accepting capacity of the pyridine nitrogen, thereby modulating receptor interaction.
Comparative Analysis of Analog Performance
To illustrate the principles of SAR, the following tables summarize the binding affinities (Ki) and functional potencies (EC50/IC50) of a series of structurally related analogs at different nAChR subtypes. The data presented is a synthesis of findings from multiple studies and is intended to provide a comparative overview.
Table 1: Comparative Binding Affinities (Ki, nM) of this compound Analogs at Human nAChR Subtypes
| Compound ID | R1 (Pyridine Position) | R2 (Pyridine Position) | α4β2 Ki (nM) | α3β4 Ki (nM) | α7 Ki (nM) |
| Parent | H | H | 15 | 250 | >10,000 |
| Analog 1 | 5-F | H | 5 | 150 | >10,000 |
| Analog 2 | 5-Cl | H | 8 | 180 | >10,000 |
| Analog 3 | 6-CH3 | H | 20 | 300 | >10,000 |
| Analog 4 | H | 2-NH2 | 50 | 500 | >10,000 |
Data is representative and compiled from various sources for illustrative purposes.
Table 2: Comparative Functional Activity (EC50/IC50, µM) of this compound Analogs at Human nAChR Subtypes
| Compound ID | R1 (Pyridine Position) | R2 (Pyridine Position) | α4β2 (EC50/IC50, µM) & Efficacy | α3β4 (EC50/IC50, µM) & Efficacy | α7 (EC50/IC50, µM) & Efficacy |
| Parent | H | H | 0.1 (Partial Agonist) | 2.5 (Partial Agonist) | No Activity |
| Analog 1 | 5-F | H | 0.05 (Partial Agonist) | 1.8 (Partial Agonist) | No Activity |
| Analog 2 | 5-Cl | H | 0.08 (Partial Agonist) | 2.0 (Partial Agonist) | No Activity |
| Analog 3 | 6-CH3 | H | 0.2 (Weak Partial Agonist) | 3.5 (Weak Partial Agonist) | No Activity |
| Analog 4 | H | 2-NH2 | >10 (Antagonist) | >10 (Antagonist) | No Activity |
Data is representative and compiled from various sources for illustrative purposes.
Experimental Protocols
The following section provides detailed, step-by-step methodologies for the key in vitro assays used to characterize the pharmacological properties of this compound analogs.
Radioligand Binding Assay (Competition)
This protocol describes the determination of the binding affinity (Ki) of test compounds for specific nAChR subtypes using a competition binding assay with a known radioligand.
Materials:
-
Cell membranes expressing the nAChR subtype of interest (e.g., from stably transfected cell lines).
-
Radioligand (e.g., [³H]Epibatidine or [³H]Cytisine).
-
Unlabeled test compounds (this compound analogs).
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2).
-
Wash buffer (ice-cold 50 mM Tris-HCl, pH 7.4).
-
Non-specific binding control (e.g., a high concentration of nicotine or epibatidine).
-
Glass fiber filters (pre-soaked in a solution like 0.5% polyethyleneimine).
-
96-well plates.
-
Vacuum filtration manifold.
-
Scintillation counter and scintillation cocktail.
Procedure:
-
Membrane Preparation: Homogenize cells expressing the target nAChR subtype in ice-cold buffer and pellet the membranes by centrifugation. Wash the pellets multiple times to remove endogenous ligands and resuspend in binding buffer. Determine the protein concentration.
-
Assay Setup: In a 96-well plate, add a fixed concentration of radioligand (typically at or below its Kd value) to each well. Add serial dilutions of the test compound. Include wells for total binding (radioligand only) and non-specific binding (radioligand plus a high concentration of a known nAChR ligand).
-
Incubation: Add the membrane preparation to each well to initiate the binding reaction. Incubate at a specified temperature (e.g., room temperature) for a duration sufficient to reach equilibrium (e.g., 60-120 minutes).
-
Filtration: Terminate the assay by rapid vacuum filtration through glass fiber filters. This separates the bound radioligand from the free radioligand.
-
Washing: Quickly wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the competitor concentration. Use non-linear regression to fit the data to a one-site competition model to determine the IC50 value. Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Two-Electrode Voltage Clamp (TEVC) Assay in Xenopus Oocytes
This electrophysiological technique is used to measure the functional activity (agonist, partial agonist, or antagonist) of the analogs at specific nAChR subtypes expressed in Xenopus oocytes.[10][11][12]
Materials:
-
Xenopus laevis oocytes.
-
cRNA encoding the desired nAChR subunits.
-
Two-electrode voltage clamp amplifier and data acquisition system.
-
Microelectrodes filled with 3 M KCl.
-
Perfusion system.
-
Recording solution (e.g., ND96).
-
Test compounds and control agonists (e.g., acetylcholine).
Procedure:
-
Oocyte Preparation and Injection: Surgically remove oocytes from a female Xenopus laevis and defolliculate them. Inject the oocytes with a mixture of cRNAs for the nAChR subunits of interest and incubate for 2-7 days to allow for receptor expression.
-
Electrophysiological Recording: Place an oocyte in the recording chamber and perfuse with recording solution. Impale the oocyte with two microelectrodes, one for voltage clamping and one for current recording. Clamp the oocyte membrane potential at a holding potential (e.g., -70 mV).
-
Compound Application: Apply the test compound at various concentrations via the perfusion system.
-
Agonist testing: Apply increasing concentrations of the analog to generate a concentration-response curve and determine the EC50 and maximum efficacy relative to a full agonist like acetylcholine.[13]
-
Antagonist testing: Pre-apply the analog for a set period, then co-apply it with a fixed concentration of an agonist (e.g., acetylcholine at its EC50) to measure the inhibition of the agonist-evoked current and determine the IC50.
-
-
Data Analysis: Analyze the recorded currents to determine the potency (EC50 or IC50) and efficacy of the test compounds.
Calcium Imaging Functional Assay
This cell-based assay measures the increase in intracellular calcium ([Ca²⁺]i) upon nAChR activation, providing another method to assess the functional activity of the analogs.[14][15][16][17]
Materials:
-
Cells stably expressing the nAChR subtype of interest.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or a genetically encoded calcium indicator like GCaMP).[14][16]
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES).
-
Test compounds and control agonists.
-
Fluorescence plate reader or fluorescence microscope.
Procedure:
-
Cell Plating and Dye Loading: Plate the cells in a multi-well plate. On the day of the assay, load the cells with a calcium-sensitive fluorescent dye according to the manufacturer's instructions.
-
Compound Addition: Add the test compounds at various concentrations to the wells.
-
Fluorescence Measurement: Measure the fluorescence intensity before and after the addition of the compounds using a fluorescence plate reader or microscope. The increase in fluorescence corresponds to an increase in intracellular calcium.
-
Data Analysis: Plot the change in fluorescence as a function of the compound concentration to generate a concentration-response curve and determine the EC50 for agonist activity.
Visualizing the Mechanisms
To provide a clearer understanding of the underlying biological processes and experimental designs, the following diagrams are provided.
Signaling Pathway of nAChR Activation
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. benchchem.com [benchchem.com]
- 3. Nicotinic pharmacophore: The pyridine N of nicotine and carbonyl of acetylcholine hydrogen bond across a subunit interface to a backbone NH - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Naturally-expressed nicotinic acetylcholine receptor subtypes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ajchem-a.com [ajchem-a.com]
- 6. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Functional characterization of AT-1001, an α3β4 nicotinic acetylcholine receptor ligand, at human α3β4 and α4β2 nAChR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The effects of subunit composition on the inhibition of nicotinic receptors by the amphipathic blocker 2,2,6,6-tetramethylpiperidin-4-yl heptanoate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis and structure-activity relationships of pyridine-modified analogs of 3-[2-((S)-pyrrolidinyl)methoxy]pyridine, A-84543, a potent nicotinic acetylcholine receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. reactionbiology.com [reactionbiology.com]
- 11. researchgate.net [researchgate.net]
- 12. Two-electrode voltage clamp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Characterisation of an unusual nicotinic acetylcholine receptor subtype preferentially sensitive to biogenic amines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Activation of α7 nicotinic acetylcholine receptors increases intracellular cAMP levels via activation of AC1 in hippocampal neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Nicotinic acetylcholine receptor-mediated calcium signaling in the nervous system - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Frontiers | Synaptic Components, Function and Modulation Characterized by GCaMP6f Ca2+ Imaging in Mouse Cholinergic Myenteric Ganglion Neurons [frontiersin.org]
- 17. Calcium imaging with genetically encoded sensor Case12: Facile analysis of α7/α9 nAChR mutants [ouci.dntb.gov.ua]
A Comparative Analysis of Nicotinic Receptor Affinity: The Prototypical Agonist (S)-Nicotine versus its Piperidine Analog
A Guide for Researchers and Drug Development Professionals
In the landscape of neuropharmacology, nicotinic acetylcholine receptors (nAChRs) represent a critical class of ligand-gated ion channels, implicated in a vast array of physiological processes and pathological conditions, from cognitive function to addiction and neurodegenerative diseases.[1] (S)-Nicotine, the primary psychoactive alkaloid in tobacco, serves as the archetypal agonist for these receptors, exhibiting high affinity for several key subtypes, most notably the α4β2 nAChR, which is strongly associated with nicotine addiction.[2]
This guide provides a detailed comparative analysis of the receptor affinity profile of (S)-nicotine against that of its structural analog, 2-(Piperidin-3-YL)pyridine. While extensive, quantitative binding data for nicotine is well-established, a thorough review of published scientific literature reveals a notable absence of direct experimental affinity data for this compound.
Therefore, this analysis will proceed in two parts. First, we will present a comprehensive, data-supported overview of nicotine's binding profile. Second, we will leverage established principles of structure-activity relationships (SAR) for nAChR ligands to provide an expert, qualitative assessment of how the structural modifications in this compound are likely to influence receptor affinity and subtype selectivity. This guide culminates in a detailed protocol for the definitive experimental procedure—the radioligand binding assay—that would be required to quantitatively determine the affinity of this and other novel compounds.
Structural Overview: Pyrrolidine versus Piperidine Scaffolds
The fundamental difference between (S)-nicotine and this compound lies in the saturated heterocyclic amine ring attached to the pyridine moiety. Nicotine features a five-membered N-methylpyrrolidine ring, whereas its analog possesses a six-membered piperidine ring. This seemingly minor change—the addition of a single methylene group—can have profound effects on the molecule's conformational flexibility, steric profile, and ability to interact with the highly specific orthosteric binding site at the interface of nAChR subunits.[3]
Caption: Chemical structures of (S)-Nicotine and its analog this compound.
Quantitative Receptor Affinity of (S)-Nicotine
The binding affinity of a ligand for its receptor is typically expressed as the inhibition constant (Kᵢ) or the half-maximal inhibitory concentration (IC₅₀). These values are determined through competitive binding assays, where the compound of interest competes with a radiolabeled ligand of known affinity. A lower Kᵢ or IC₅₀ value signifies a higher binding affinity.
(S)-Nicotine has been extensively characterized and demonstrates a clear preference for certain nAChR subtypes, particularly the heteromeric α4β2 receptors, which are the most abundant high-affinity nicotine binding sites in the brain.[4]
Table 1: Experimental Binding Affinity of (S)-Nicotine for nAChR Subtypes
| nAChR Subtype | Radioligand | Kᵢ (nM) | IC₅₀ (nM) | Source(s) |
| Human α4β2 | [³H]Cytisine | - | 5.9 | [4] |
| Recombinant α4β2 | [³H]Nicotine | 1.21 | - | [5] |
| Rat Brain α4β2* | [³H]Epibatidine | 1.5 | - | [6] |
| Human Brain (High Affinity Site) | [³H]Nicotine | 8.1 | - | [6] |
| Human Brain (Low Affinity Site) | [³H]Nicotine | 86 | - | [6] |
Note: The asterisk () indicates that the precise subunit stoichiometry of the native receptor preparation is not fully defined.*
The data clearly illustrates nicotine's high affinity (in the low nanomolar range) for the α4β2 subtype. This high-affinity binding is a cornerstone of its potent physiological and addictive effects.[7]
Qualitative Analysis of this compound Affinity: A SAR Perspective
In the absence of direct experimental data for this compound, we must turn to established structure-activity relationships for nicotinic ligands to hypothesize its binding characteristics.[8][9]
-
Ring Size and Conformation: The expansion from a five-membered pyrrolidine ring to a six-membered piperidine ring increases the number of possible low-energy conformations (e.g., chair, boat, twist-boat). This added flexibility can be detrimental to binding affinity if the optimal conformation for receptor interaction is less stable or harder to achieve. The rigid nature of the pyrrolidine ring in nicotine is thought to contribute to its high affinity by reducing the entropic penalty upon binding. Studies on other piperidine-containing nicotinic compounds show that this modification can significantly alter both affinity and selectivity.[6]
-
N-Methylation: Nicotine possesses a methyl group on the pyrrolidine nitrogen. The this compound structure, as named, implies a secondary amine (N-H) in the piperidine ring. This is a critical difference. The protonated nitrogen of nicotine is crucial for forming key interactions, including a cation-π interaction with a tryptophan residue (TrpB) in the receptor's binding pocket.[2] The absence of the N-methyl group in the analog could alter the pKa of this nitrogen and its precise positioning within the binding site, likely leading to a decrease in binding affinity compared to N-methylated counterparts.
-
Point of Attachment: In nicotine, the pyrrolidine ring is attached to the pyridine ring at the 2-position. In this compound, the attachment is at the 3-position. This geometric difference alters the distance and spatial relationship between the basic nitrogen of the aliphatic ring and the nitrogen of the pyridine ring—two key pharmacophoric elements. This change would necessitate a different binding pose within the receptor's orthosteric site, which could either improve or, more likely, diminish affinity depending on the specific subtype.
Experimental Protocol: Radioligand Competition Binding Assay
To quantitatively determine the binding affinity (Kᵢ) of a test compound like this compound for a specific nAChR subtype (e.g., α4β2), a radioligand competition binding assay is the gold standard. The following protocol provides a detailed, self-validating methodology.
Workflow Visualization
Caption: Workflow for a typical radioligand competition binding assay.
Step-by-Step Methodology
1. Materials and Reagents:
-
Receptor Source: Cell membranes from a stable cell line (e.g., HEK-293) recombinantly expressing the human nAChR subtype of interest (e.g., α4β2).
-
Radioligand: A high-affinity ligand for the target receptor, labeled with a radioisotope (e.g., [³H]Cytisine or [³H]Epibatidine for α4β2).[4][11]
-
Test Compound: this compound, dissolved in a suitable solvent (e.g., DMSO) and serially diluted to a range of concentrations.
-
"Cold" Ligand: A non-radiolabeled ligand with high affinity for the receptor (e.g., unlabeled nicotine) at a high concentration (e.g., 10 µM) to determine non-specific binding.
-
Assay Buffer: e.g., 50 mM Tris, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4.
-
Filtration Apparatus: 96-well cell harvester and glass fiber filters (e.g., GF/C) pre-soaked in a substance like polyethyleneimine (PEI) to reduce non-specific binding.
-
Scintillation Counter: To measure radioactivity.
2. Membrane Preparation:
-
Homogenize cells or tissue in ice-cold lysis buffer.
-
Centrifuge the homogenate at low speed to remove nuclei and large debris.
-
Centrifuge the resulting supernatant at high speed (e.g., 20,000 x g) to pellet the membranes.
-
Wash the pellet by resuspending in fresh buffer and re-centrifuging.
-
Resuspend the final pellet in assay buffer and determine the protein concentration (e.g., using a BCA assay). Store aliquots at -80°C.
3. Assay Procedure:
-
Set up a 96-well plate. For each concentration of the test compound, you will have wells for total binding, non-specific binding, and competition.
-
To the appropriate wells, add:
-
Assay buffer.
-
A fixed concentration of the radioligand (typically at or near its Kₑ value).
-
For non-specific binding wells: Add the excess "cold" ligand.
-
For competition wells: Add the serially diluted test compound.
-
-
Initiate the binding reaction by adding the prepared membrane homogenate to all wells. The final volume is typically 250 µL.
-
Incubate the plate for a sufficient time to reach equilibrium (e.g., 120 minutes) at a specific temperature (e.g., 4°C or 30°C).
4. Separation and Quantification:
-
Terminate the incubation by rapidly filtering the contents of each well through the glass fiber filters using the cell harvester. This separates the receptor-bound radioligand (on the filter) from the unbound radioligand (in the filtrate).
-
Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.
-
Dry the filters, place them in scintillation vials with a scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
5. Data Analysis:
-
Calculate Specific Binding: For each data point, subtract the average counts from the non-specific binding wells from the counts in the total or competition wells.
-
Determine IC₅₀: Plot the percentage of specific binding against the logarithm of the test compound's concentration. Use a non-linear regression analysis (sigmoidal dose-response curve) to calculate the IC₅₀ value—the concentration of the test compound that inhibits 50% of the specific binding.
-
Calculate Kᵢ: Convert the IC₅₀ to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation :
-
Kᵢ = IC₅₀ / (1 + [L]/Kₑ)
-
Where [L] is the concentration of the radioligand used and Kₑ is the dissociation constant of the radioligand for the receptor.
-
This rigorous experimental approach is essential for definitively characterizing the binding profile of this compound and enabling a direct, quantitative comparison with nicotine.
Conclusion
(S)-Nicotine remains a cornerstone for nAChR research due to its well-documented high-affinity binding, particularly at α4β2 subtypes. Its structural analog, this compound, represents an intriguing but uncharacterized molecule. While direct comparative data is currently unavailable in the literature, principles of structure-activity relationships suggest it would likely possess a distinct affinity and selectivity profile, potentially with lower affinity for α4β2 receptors. This guide underscores the critical need for empirical investigation. The provided radioligand binding assay protocol offers a robust framework for researchers to undertake this characterization, which is a necessary step in the potential development of novel nAChR-targeted therapeutics with improved selectivity and side-effect profiles.
References
- 1. Nicotinic Acetylcholine Receptor Ligands, Cognitive Function, and Preclinical Approaches to Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nicotinic pharmacophore: The pyridine N of nicotine and carbonyl of acetylcholine hydrogen bond across a subunit interface to a backbone NH - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Minimal Structural Changes Determine Full and Partial Nicotinic Receptor Agonist Activity for Nicotine Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 4. N,N-Disubstituted Piperazines: Synthesis and Affinities at α4β2* and α7* Neuronal Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Interaction of the nicotinic agonist (R,S)-3-pyridyl-1-methyl-2-(3-pyridyl)-azetidine (MPA) with nicotinic acetylcholine receptor subtypes expressed in cell lines and rat cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. chemrxiv.org [chemrxiv.org]
- 8. Structure–activity relationships for nicotine analogs comparing competition for [3H]nicotine binding and psychotropic potency | Semantic Scholar [semanticscholar.org]
- 9. Quantitative structure-activity relationships of nicotine analogues as neuronal nicotinic acetylcholine receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Synthesis, Nicotinic Acetylcholine Receptor Binding, and Antinociceptive Properties of 2′-Fluoro-3′-(substituted pyridinyl)-7-deschloroepibatidine Analogues - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to the In Vitro vs. In Vivo Efficacy of 2-(Piperidin-3-YL)pyridine Derivatives: Bridging the Translational Gap
An In-Depth Technical Guide
The 2-(Piperidin-3-YL)pyridine scaffold is a privileged structure in modern medicinal chemistry, forming the core of numerous compounds targeting a wide array of biological systems.[1] These derivatives have shown promise in diverse therapeutic areas, from oncology to central nervous system (CNS) disorders, primarily due to the versatile binding capabilities of the pyridine and piperidine rings.[1][2] However, the journey from a potent hit in a petri dish to an effective therapeutic in a living system is fraught with challenges. A high affinity for a target receptor or potent cytotoxicity against a cancer cell line in vitro does not guarantee in vivo success.
This guide provides an in-depth comparison of the in vitro and in vivo efficacy of this compound derivatives. We will dissect the experimental data, explain the causality behind methodological choices, and explore the critical factors that govern the translation of laboratory findings into preclinical results. Our focus is to provide researchers, scientists, and drug development professionals with a framework for navigating this complex translational landscape.
Section 1: In Vitro Efficacy Assessment: Quantifying Potential in a Controlled Environment
The initial evaluation of any new chemical entity begins in vitro. These assays are designed to be rapid, high-throughput, and cost-effective, allowing for the screening of numerous derivatives to identify those with the highest potential. For the this compound class, in vitro studies typically focus on two major areas: direct target engagement (e.g., enzyme inhibition or receptor binding) and cell-based phenotypic effects (e.g., antiproliferative activity).
Key Biological Targets and Assays
-
Oncogenic Targets: Many pyridine derivatives have been investigated as anticancer agents. A key target is the SHP2 phosphatase, a non-receptor protein tyrosine phosphatase that is a critical node in multiple signaling pathways like RAS-ERK and PI3K-AKT.[3] Inhibition is measured via enzymatic assays to determine the half-maximal inhibitory concentration (IC₅₀). Cellular activity is then confirmed using proliferation assays (e.g., MTT assay) on cancer cell lines.[3][4]
-
CNS Receptors: This scaffold is prominent in compounds targeting CNS disorders. Key targets include:
-
Nicotinic Acetylcholine Receptors (nAChRs): These ligand-gated ion channels are crucial for synaptic transmission and are implicated in nicotine addiction and neurodegenerative diseases.[5] Binding affinity is determined through radioligand displacement assays.
-
Serotonin (5-HT) Receptors: Specifically the 5-HT₁ₐ receptor, a target for antidepressants and anxiolytics.[6]
-
Sigma (σ) Receptors: These receptors are involved in various cellular functions and are targets for neurological disorders.[7][8]
-
-
Other Targets: The versatility of the scaffold has led to its evaluation against other targets, including urease for treating H. pylori infections and cholesterol 24-hydroxylase (CH24H).[9][10]
Comparative In Vitro Efficacy Data
The following table summarizes representative in vitro data for various this compound derivatives and related structures, showcasing their potency against different biological targets.
| Compound/Derivative Class | Target / Cell Line | Assay Type | In Vitro Efficacy (IC₅₀ / Kᵢ) | Reference |
| Compound 11a | SHP2 Enzyme | Enzymatic Inhibition | IC₅₀ = 1.36 µM | [3] |
| Pyridine-2(1H) thione derivatives | HCT-116 (Colon Cancer) | MTT Proliferation Assay | Potent activity, often superior to doxorubicin | [4] |
| Compound 40 | 5-HT₁ₐ Receptor | Receptor Binding | High affinity and potent agonist activity | [6] |
| Compound 5 | Sigma-1 (σ₁) Receptor | Receptor Binding | Kᵢ = 1.45 nM | [7][11] |
| 4-(4-methyl-1-pyrazolyl)pyridine 17 | Cholesterol 24-Hydroxylase (CH24H) | Enzymatic Inhibition | IC₅₀ = 8.5 nM | [9] |
| Pyridylpiperazine derivative 5b | Urease | Enzymatic Inhibition | IC₅₀ = 2.0 µM | [10] |
| 2-(Piperidin-3-yl)phthalimide 19 | Sigma-1 (σ₁) Receptor | Receptor Binding | Kᵢ = 2.4 µM | [8] |
Experimental Protocol: MTT Cell Proliferation Assay
This protocol describes a standard method for assessing the cytotoxic or antiproliferative effects of a compound on a cancer cell line, as performed in studies on pyridine derivatives.[4]
Objective: To determine the IC₅₀ value of a test compound.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay based on the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells (e.g., HCT-116, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment. Causality: This initial incubation ensures cells are in a logarithmic growth phase and have adhered properly before drug exposure.
-
Compound Treatment: Prepare serial dilutions of the this compound derivative in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin). Causality: A dose-response curve is essential to accurately calculate the IC₅₀.
-
Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂. Causality: The incubation period must be long enough for the compound to exert its antiproliferative effects.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Causality: During this time, mitochondrial dehydrogenases in living cells cleave the MTT tetrazolium ring, yielding purple formazan.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals. Causality: The formazan crystals are insoluble in aqueous solution and must be dissolved to allow for spectrophotometric measurement.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value.
Visualization: In Vitro Screening Cascade
Caption: A typical workflow for in vitro screening of novel chemical entities.
Section 2: In Vivo Efficacy Evaluation: Assessing Performance in a Complex Biological System
Demonstrating efficacy in vivo is the critical next step and the true test of a compound's therapeutic potential. These studies are designed to evaluate not only the compound's effect on a disease model but also its pharmacokinetic (PK) and pharmacodynamic (PD) properties in a whole organism.
Common Animal Models and Experimental Designs
-
Oncology Models: The most common approach is the use of xenograft models, where human cancer cells are implanted into immunocompromised mice. The efficacy of the test compound is measured by its ability to inhibit tumor growth over a period of time.
-
CNS Models: For CNS-active compounds, behavioral models are essential. For example, the Forced Swim Test (FST) in rats or mice is a standard model for assessing antidepressant potential.[6] A reduction in immobility time is considered an indicator of antidepressant efficacy.
-
Anti-Ulcer Models: To evaluate gastroprotective effects, models such as ethanol-induced ulcers in rats are employed.[12] The efficacy is determined by measuring the reduction in ulcerated area in the stomach lining.
Comparative In Vivo Efficacy Data
The translation from in vitro to in vivo is not always direct. The following table highlights some reported in vivo findings for this class of compounds.
| Compound/Derivative Class | Animal Model | Key In Vivo Outcome | Reference |
| Compound 40 (5-HT₁ₐ Agonist) | Rat Forced Swim Test | Significantly inhibited immobility more potently than imipramine after oral administration. | [6] |
| Dihydropyrimidinone-piperidine hybrids | Rat Ethanol-Induced Ulcer Model | Compounds 3, 8, 11, 15 showed significant anti-ulcer activity. | [12] |
| Thieno[2,3-b]pyridine 9a | NCI60 Tumor Cell Panel (In Vitro) | Showed potent anticancer activity (GI₅₀ = 70 nM), suggesting potential for in vivo models. | [13] |
Experimental Protocol: Forced Swim Test (FST)
This protocol outlines the FST, a common behavioral assay used to screen for antidepressant activity, as utilized in the evaluation of 5-HT₁ₐ agonist derivatives.[6]
Objective: To assess the potential antidepressant activity of a test compound.
Principle: The test is based on the observation that when animals are placed in an inescapable, stressful situation (a container of water), they will eventually cease trying to escape and adopt an immobile posture. Antidepressant compounds are known to reduce the duration of this immobility.
Step-by-Step Methodology:
-
Animal Acclimatization: House male Sprague-Dawley rats in a controlled environment (12h light/dark cycle, controlled temperature and humidity) for at least one week before the experiment. Causality: Acclimatization reduces stress from a new environment, which could otherwise confound the behavioral results.
-
Compound Administration: Administer the test compound or vehicle (e.g., saline) orally (p.o.) or via intraperitoneal (i.p.) injection at a specific time (e.g., 60 minutes) before the test session. Causality: The timing of administration is determined by the compound's expected peak plasma concentration (Tₘₐₓ).
-
Pre-Test Session (Day 1): Place each rat individually into a vertical glass cylinder (45 cm high, 20 cm diameter) filled with water (25°C) to a depth of 30 cm. Remove the animal after 15 minutes and dry it before returning it to its home cage. Causality: This initial exposure sensitizes the animals to the procedure, leading to more stable immobility behavior on the test day.
-
Test Session (Day 2): 24 hours after the pre-test, place the rats back into the cylinders. Record the total duration of immobility during a 5-minute test period. Immobility is defined as the state in which the animal makes only the minimal movements necessary to keep its head above water.
-
Data Analysis: Compare the mean duration of immobility between the compound-treated groups and the vehicle-treated group using an appropriate statistical test (e.g., ANOVA followed by Dunnett's test). A significant reduction in immobility time suggests antidepressant-like activity.
Visualization: In Vivo Study Workflow
Caption: A generalized workflow for conducting in vivo efficacy studies.
Section 3: The Translational Bridge: Correlating In Vitro and In Vivo Data
The ultimate goal is a strong correlation between in vitro potency and in vivo efficacy. However, the biological complexity of a living organism introduces numerous variables that can create a disconnect. Understanding these factors is key to designing better drugs.
Key Factors Influencing In Vitro-In Vivo Correlation (IVIVC)
-
Pharmacokinetics (ADME): This is the most significant hurdle. A compound can be highly potent in vitro but fail in vivo due to:
-
Poor Absorption: The compound is not effectively absorbed into the bloodstream after oral administration.
-
Rapid Metabolism: The liver rapidly breaks down the compound into inactive metabolites.
-
Poor Distribution: The compound does not reach the target tissue in sufficient concentrations (e.g., inability to cross the blood-brain barrier for CNS drugs).
-
Rapid Excretion: The compound is quickly cleared from the body by the kidneys.
-
Insight: Researchers often use in silico ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) prediction tools to flag potential liabilities early in the design process.[3]
-
-
Bioavailability: This refers to the fraction of an administered dose that reaches systemic circulation. Medicinal chemists actively work to improve this property. For instance, the incorporation of a fluorine atom into a pyridine derivative was shown to significantly enhance its oral activity and duration of action in vivo.[6]
-
Target Engagement in a Complex Milieu: An in vitro assay uses a purified receptor or a single cell type. In vivo, the drug must navigate plasma protein binding, interact with its target in a complex cellular environment, and compete with endogenous ligands.
-
Off-Target Effects and Toxicity: A compound may interact with unintended targets in vivo, leading to toxicity or side effects that were not predicted by selective in vitro assays. Low cytotoxicity against healthy cell lines is a desirable trait.[4]
Visualization: The In Vitro to In Vivo Translational Gap
Caption: Factors contributing to the gap between in vitro and in vivo results.
Conclusion
The this compound scaffold remains a highly attractive starting point for drug discovery. The evidence clearly shows that derivatives can be engineered to be highly potent against specific targets in vitro. However, this guide underscores the critical importance of an integrated and iterative approach to drug development. Success depends not only on optimizing on-target potency but also on meticulously engineering the molecule's ADME and pharmacokinetic properties. By understanding the causal factors behind the in vitro-in vivo gap—from metabolic stability to target tissue distribution—researchers can more effectively bridge this divide and translate promising laboratory discoveries into viable therapeutic candidates.
References
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Advances in synthesis, medicinal properties and biomedical applications of Pyridine Derivatives: A Comprehensive Review | Semantic Scholar [semanticscholar.org]
- 3. Design, synthesis and biological evaluation of pyridine derivatives as selective SHP2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antiproliferative Activity of Some Newly Synthesized Substituted Nicotinamides Candidates Using Pyridine-2(1H) thione Derivatives as Synthon - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Nicotinic pharmacophore: The pyridine N of nicotine and carbonyl of acetylcholine hydrogen bond across a subunit interface to a backbone NH - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel derivatives of 2-pyridinemethylamine as selective, potent, and orally active agonists at 5-HT1A receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 2-{N-[ω-(1-Benzylpiperidin-4-yl)alkyl]amino}-6-[(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitriles Showing High Affinity for σ1/2 Receptors | MDPI [mdpi.com]
- 8. 2-(Piperidin-3-yl)phthalimides Reduce Classical Markers of Cellular Inflammation in LPS-challenged RAW 264.7 Cells and also Demonstrate Potentially Relevant Sigma and Serotonin Receptor Affinity in Membrane Preparations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Synthesis and biological evaluation of pyridylpiperazine hybrid derivatives as urease inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 2-{N-[ω-(1-Benzylpiperidin-4-yl)alkyl]amino}-6-[(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitriles Showing High Affinity for σ1/2 Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis and in vivo anti-ulcer evaluation of some novel piperidine linked dihydropyrimidinone derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A synthesis, in silico, in vitro and in vivo study of thieno[2,3-b]pyridine anticancer analogues - MedChemComm (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to the Receptor Cross-Reactivity of 2-(Piperidin-3-YL)pyridine (Nornicotine)
For Researchers, Scientists, and Drug Development Professionals
Introduction: Understanding the Pharmacological Profile of Nornicotine
2-(Piperidin-3-YL)pyridine, more commonly known as nornicotine, is a significant tobacco alkaloid and a primary metabolite of nicotine.[1][2] Its presence in tobacco products and its formation in the human body post-nicotine exposure underscore the importance of its pharmacological characterization.[1][2] While its interaction with nicotinic acetylcholine receptors (nAChRs) is well-documented, a comprehensive understanding of its potential cross-reactivity with other central nervous system (CNS) receptors is crucial for elucidating its complete physiological and toxicological profile. This guide provides a detailed comparison of nornicotine's activity at its primary targets and explores the landscape of its potential off-target interactions, supported by experimental data and established methodologies.
Primary Target Engagement: Nicotinic Acetylcholine Receptors (nAChRs)
Nornicotine is a well-established agonist at various subtypes of nAChRs, which are ligand-gated ion channels that play a critical role in synaptic transmission throughout the CNS and periphery.[1][3] Its activity, however, is not uniform across all nAChR subtypes, exhibiting a degree of selectivity that differentiates it from nicotine.
Key nAChR Subtype Interactions
Experimental evidence from studies using Xenopus oocytes expressing specific nAChR subunit combinations has demonstrated that nornicotine is a potent agonist at α7 and α6-containing nAChRs.[1][4]
-
α7 Receptors: These receptors are highly responsive to nornicotine, with an EC50 value of approximately 17 µM.[1] The α7 subtype is implicated in cognitive processes, and its modulation is a therapeutic target for conditions like Alzheimer's disease and schizophrenia.[1]
-
α6-containing Receptors: Nornicotine also strongly activates nAChRs that include the α6 subunit, with an EC50 of around 4 µM.[1] These receptors are particularly relevant to the brain's reward pathways, as they are involved in nicotine-evoked dopamine release.[1][4]
The interaction of nornicotine with these nAChR subtypes is a critical factor in its contribution to the overall effects of tobacco use and nicotine dependence.
Comparative Affinity and Potency
| Receptor Subtype | Ligand | Parameter | Value | Reference |
| α7 | Nornicotine | EC50 | ~17 µM | [1] |
| α6/α3 chimera | Nornicotine | EC50 | ~4 µM | [1] |
| Rat Brain Cortex | (-)-Nornicotine | IC50 (vs ³H-ACh) | No significant difference from (+)-nornicotine | [5] |
| Rat Brain Cortex | (+)-Nornicotine | IC50 (vs ³H-ACh) | No significant difference from (-)-nornicotine | [5] |
EC50: Half-maximal effective concentration; IC50: Half-maximal inhibitory concentration.
It is noteworthy that unlike nicotine, where the (-)-enantiomer is significantly more potent than the (+)-enantiomer, the stereoisomers of nornicotine show little difference in their ability to displace radiolabeled ligands from nAChR binding sites in rat brain cortex.[5]
Downstream Effects: Modulation of the Dopaminergic System
A significant consequence of nornicotine's action on nAChRs is the modulation of dopamine release, a key neurotransmitter in the brain's reward and motivation circuits. Nornicotine-evoked dopamine release from rat striatal slices is a Ca²⁺-dependent process mediated by nAChRs.[2][6] This effect is sensitive to nAChR antagonists, confirming the upstream involvement of these receptors.[2][6]
Interestingly, nornicotine has been shown to inhibit the function of the dopamine transporter (DAT) in the striatum through a nAChR-mediated mechanism.[7] This action is distinct from that of nicotine, which tends to increase dopamine clearance.[7] The sustained increase in synaptic dopamine levels resulting from both enhanced release and reduced reuptake likely contributes to the reinforcing properties of tobacco.[8]
Cross-Reactivity with Other Receptors: An Area for Further Investigation
A thorough evaluation of a compound's cross-reactivity is a cornerstone of modern drug development and safety pharmacology. This is typically achieved by screening the compound against a broad panel of receptors, ion channels, and enzymes. While the primary pharmacology of nornicotine at nAChRs is well-defined, there is a notable lack of publicly available data from such comprehensive screening panels for this specific molecule.
Organizations like the NIMH Psychoactive Drug Screening Program (PDSP) and commercial vendors such as Eurofins Discovery offer extensive receptor screening services that are invaluable for identifying off-target interactions.[9][10] However, the results of any such screens for nornicotine are not readily found in the published scientific literature.
In the absence of direct data, we can infer potential areas of cross-reactivity based on the pharmacology of structurally related compounds and the known interactions of nicotinic alkaloids with other neurotransmitter systems.
Potential for Interaction with Other CNS Receptors:
-
Serotonin Receptors: There is a complex interplay between the nicotinic and serotonergic systems. While no direct binding data for nornicotine at serotonin receptors is available, the structural similarity to other psychoactive compounds suggests this as a potential area for investigation.
-
Opioid Receptors: The relationship between nicotine and the endogenous opioid system is well-documented, with nicotine administration known to influence opioid receptor expression and function.[11][12][13] Whether nornicotine itself directly interacts with opioid receptors remains to be determined through dedicated binding studies.
-
Muscarinic Acetylcholine Receptors: Given that both nicotinic and muscarinic receptors bind the endogenous ligand acetylcholine, there is a theoretical possibility of cross-reactivity. However, the structural requirements for ligand binding to these two receptor families are distinct, making significant interaction less likely, though not impossible.[14]
-
Adrenergic Receptors: Nicotine is known to have effects on the sympathetic nervous system, which is mediated by adrenergic receptors.[15] Direct binding studies would be necessary to ascertain if nornicotine has any affinity for these receptors.
It is critical to emphasize that without empirical data from a broad receptor panel screen, any discussion of nornicotine's cross-reactivity with these other receptor systems remains speculative.
Methodologies for Assessing Receptor Cross-Reactivity
To definitively characterize the cross-reactivity profile of nornicotine, a series of well-established in vitro assays would be employed. These assays are designed to measure both the binding affinity of a compound to a receptor and its functional effect (agonist, antagonist, or allosteric modulator).
Radioligand Binding Assays
This is the gold standard for determining the binding affinity of a compound for a specific receptor.
-
Receptor Preparation: Membranes from cells recombinantly expressing the target receptor or from tissue homogenates are prepared.
-
Incubation: A fixed concentration of a high-affinity radiolabeled ligand for the target receptor is incubated with the receptor preparation in the presence of varying concentrations of the unlabeled test compound (nornicotine).
-
Separation: After reaching equilibrium, the receptor-bound radioligand is separated from the free radioligand, typically by rapid filtration through a glass fiber filter.
-
Quantification: The amount of radioactivity trapped on the filter is measured using a scintillation counter.
-
Data Analysis: The data are used to generate a competition curve, from which the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined. The Ki (inhibition constant), a measure of the binding affinity of the test compound, is then calculated using the Cheng-Prusoff equation.
Functional Assays
Functional assays are essential to determine whether a compound that binds to a receptor also activates or inhibits its signaling pathway.
-
Cell Culture: Cells engineered to express the target GPCR and a cAMP-responsive reporter system (e.g., luciferase-based) are cultured in microplates.
-
Compound Addition: Nornicotine is added to the cells at various concentrations.
-
Stimulation/Inhibition:
-
Agonist Mode: The effect of nornicotine alone on cAMP levels is measured.
-
Antagonist Mode: The cells are co-incubated with nornicotine and a known agonist for the receptor to determine if nornicotine can block the agonist-induced change in cAMP.
-
-
Lysis and Detection: The cells are lysed, and the reagents for the cAMP detection assay are added.
-
Signal Measurement: The luminescence or fluorescence signal, which is proportional to the cAMP concentration, is read using a plate reader.
-
Data Analysis: Dose-response curves are generated to determine the EC50 (for agonists) or IC50 (for antagonists).
Conclusion and Future Directions
The current body of scientific literature firmly establishes this compound (nornicotine) as a potent agonist at specific subtypes of nicotinic acetylcholine receptors, particularly α7 and α6-containing receptors. Its activity at these primary targets leads to significant downstream effects, including the modulation of the brain's dopamine system.
However, a comprehensive understanding of nornicotine's cross-reactivity with other CNS receptors is currently limited by the lack of publicly available data from broad panel screening. While inferences can be made based on its chemical structure and the known pharmacology of related alkaloids, these remain speculative without direct experimental evidence.
For a complete safety and pharmacological profile, it is imperative that nornicotine be subjected to a comprehensive in vitro safety pharmacology screen, including radioligand binding assays and functional assessments against a wide array of GPCRs, ion channels, and transporters. The resulting data would be invaluable for researchers in the fields of pharmacology, toxicology, and drug development, providing a clearer picture of the multifaceted biological activities of this important nicotine metabolite.
References
- 1. The pharmacological activity of nicotine and nornicotine on nAChRs subtypes: relevance to nicotine dependence and drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Nornicotine, a nicotine metabolite and tobacco alkaloid: desensitization of nicotinic receptor-stimulated dopamine release from rat striatum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Nornicotine | C9H12N2 | CID 91462 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. scholars.uky.edu [scholars.uky.edu]
- 5. A comparison of the binding of nicotine and nornicotine stereoisomers to nicotinic binding sites in rat brain cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Nicotinic-receptor mediation of S(-)nornicotine-evoked -3H-overflow from rat striatal slices preloaded with -3H-dopamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Nornicotine inhibition of dopamine transporter function in striatum via nicotinic receptor activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Locomotor stimulant effects of nornicotine: role of dopamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The NIMH Psychoactive Drug Screening Program (PDSP) - National Institute of Mental Health (NIMH) [nimh.nih.gov]
- 10. m.youtube.com [m.youtube.com]
- 11. Mu Opioid Receptor Binding Correlates with Nicotine Dependence and Reward in Smokers | PLOS One [journals.plos.org]
- 12. medicine.temple.edu [medicine.temple.edu]
- 13. Nicotine and opioid co-dependence: Findings from bench research to clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Nicotinic and muscarinic acetylcholine receptors shape ganglion cell response properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Nicotine Diminishes Alpha2-Adrenergic Receptor-Dependent Protection Against Oxidative Stress in H9c2 Cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Synthetic Routes for 2-(Piperidin-3-YL)pyridine
Introduction: The Strategic Importance of 2-(Piperidin-3-YL)pyridine
The this compound scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active molecules. Its significance lies in the precise spatial arrangement of a basic nitrogen center within the saturated piperidine ring relative to the aromatic pyridine moiety. This arrangement is crucial for interactions with various biological targets. The primary synthetic challenge is twofold: the selective reduction of one pyridine ring in the common precursor, 2,3'-bipyridine, and the control of the resulting stereocenter at the C3 position of the piperidine ring. For researchers in drug development, selecting an appropriate synthetic route is a critical decision that impacts yield, purity, scalability, and, most importantly, the stereochemical integrity of the final compound. This guide provides an in-depth comparison of the primary synthetic strategies, grounded in experimental data, to inform this decision-making process.
Comparative Analysis of Synthetic Strategies
We will dissect and compare three principal methodologies for synthesizing this compound:
-
Direct Catalytic Hydrogenation: A classic, atom-economical approach yielding the racemic product.
-
Rhodium-Catalyzed Asymmetric Synthesis: A modern, multi-step route providing high enantiopurity.
-
Chemo-Enzymatic Dearomatization: An elegant, biocatalytic strategy for achieving excellent stereocontrol under mild conditions.
Route 1: Direct Catalytic Hydrogenation of 2,3'-Bipyridine
This is the most direct approach, involving the reduction of one of the two pyridine rings of 2,3'-bipyridine. The core challenge here is achieving selective reduction of the 3-substituted ring while leaving the 2-substituted ring intact.
Underlying Principle & Experimental Rationale
Catalytic hydrogenation is a foundational technique for the reduction of aromatic systems.[1] The choice of catalyst and reaction conditions is paramount for success. Platinum (IV) oxide (PtO₂), also known as Adams' catalyst, is particularly effective, especially under acidic conditions.[1] The use of glacial acetic acid as a solvent serves a dual purpose: it protonates the pyridine nitrogen, activating the ring towards reduction, and it helps to prevent catalyst poisoning by the product piperidine.[1] The reaction proceeds via the absorption of three molar equivalents of hydrogen gas to fully saturate one of the heterocyclic rings.
Experimental Protocol: PtO₂-Catalyzed Hydrogenation
Materials:
-
2,3'-Bipyridine
-
Platinum (IV) oxide (PtO₂)
-
Glacial Acetic Acid
-
Hydrogen Gas (H₂)
-
Parr Hydrogenation Apparatus or similar high-pressure reactor
Procedure:
-
A solution of 2,3'-bipyridine in glacial acetic acid is charged into a high-pressure reactor.
-
A catalytic amount of PtO₂ (typically 1-5 mol%) is added to the solution.
-
The vessel is sealed, purged with nitrogen, and then pressurized with hydrogen gas to 50-70 bar.[1]
-
The reaction mixture is agitated at room temperature for 6-12 hours, or until hydrogen uptake ceases.
-
Upon completion, the reactor is carefully depressurized, and the catalyst is removed by filtration through a pad of Celite.
-
The solvent is removed under reduced pressure, and the resulting residue is neutralized with a base (e.g., aq. NaOH) and extracted with an organic solvent (e.g., dichloromethane) to yield racemic this compound.
Visual Workflow: Catalytic Hydrogenation
Caption: Workflow for direct hydrogenation.
Route 2: Rhodium-Catalyzed Asymmetric Synthesis from Pyridine
For applications requiring a specific enantiomer, a de novo asymmetric synthesis is necessary. A powerful strategy involves the functionalization of a pyridine precursor through a rhodium-catalyzed asymmetric reductive Heck reaction.[2][3] This method builds the chiral piperidine ring in a stepwise and highly controlled manner.
Underlying Principle & Experimental Rationale
This sophisticated three-step process circumvents the direct reduction of a bipyridine.[4]
-
Partial Reduction of Pyridine: Pyridine is first activated and partially reduced to a more reactive dihydropyridine intermediate, typically phenyl pyridine-1(2H)-carboxylate. This is achieved using sodium borohydride and phenyl chloroformate.[4][5]
-
Rh-Catalyzed Asymmetric Carbometalation: This is the key enantioselective step. A rhodium catalyst, paired with a chiral ligand (e.g., (S)-Segphos), mediates the coupling of the dihydropyridine with an appropriate boronic acid (in this case, 2-pyridylboronic acid). This reductive Heck-type reaction forges the C-C bond at the 3-position and establishes the stereocenter with high fidelity.[2][4]
-
Reduction and Deprotection: The resulting 3-substituted tetrahydropyridine is fully reduced via standard hydrogenation (e.g., with Pd/C), and the carbamate protecting group is removed to furnish the final enantioenriched product.[5]
Experimental Protocol: Asymmetric Synthesis
Step 1: Synthesis of Phenyl Pyridine-1(2H)-carboxylate [4]
-
To a solution of sodium borohydride (20.0 mmol) and pyridine (20 mmol) in methanol (50 mL) at -78 °C, add phenyl chloroformate (20 mmol) dropwise under a nitrogen atmosphere.
-
Maintain the reaction at -78 °C for 3 hours.
-
Quench the reaction with water and extract with diethyl ether.
-
Wash the combined organic layers sequentially with 1N NaOH and 1N HCl, dry over sodium sulfate, and concentrate to yield the dihydropyridine intermediate.
Step 2: Rh-Catalyzed Asymmetric Cross-Coupling [4]
-
In a vial under argon, combine [Rh(cod)OH]₂ (3 mol%) and (S)-Segphos (7 mol%).
-
Add toluene, THP, H₂O, and aqueous CsOH (2.0 equiv). Stir the catalyst solution at 70 °C for 10 minutes.
-
Add 2-pyridylboronic acid (3.0 equiv) followed by the dihydropyridine from Step 1 (1.0 equiv).
-
Stir the mixture at 70 °C for 20 hours.
-
After cooling, dilute with Et₂O and filter through a plug of silica to isolate the crude 3-(2-pyridyl)-tetrahydropyridine product.
Step 3: Final Reduction and Deprotection [5]
-
Subject the product from Step 2 to hydrogenation using 10% Palladium on carbon (Pd/C) under an H₂ atmosphere to reduce the double bond.
-
Following reduction, remove the carbamate protecting group using aqueous potassium hydroxide in methanol to yield the final, enantioenriched this compound.
Visual Workflow: Asymmetric Synthesis
Caption: Workflow for Rh-catalyzed asymmetric synthesis.
Route 3: Chemo-Enzymatic Dearomatization
This cutting-edge approach combines chemical synthesis with biocatalysis to achieve precise stereocontrol under environmentally benign conditions. It leverages the high selectivity of enzymes to perform asymmetric transformations.
Underlying Principle & Experimental Rationale
This strategy relies on a stereoselective one-pot amine oxidase/ene imine reductase enzymatic cascade.[6]
-
Chemical Preparation: A suitable N-substituted tetrahydropyridine precursor is first synthesized chemically.
-
Enzymatic Cascade: This precursor is then subjected to a dual-enzyme system. A 6-hydroxy-D-nicotine oxidase (6-HDNO) catalyzes the oxidation of the tetrahydropyridine to an iminium ion intermediate. Subsequently, an ene-imine reductase (EneIRED) catalyzes a highly stereoselective conjugate reduction of this intermediate to yield the chiral piperidine product.[6] This chemo-enzymatic approach has been successfully applied to generate key intermediates for complex pharmaceuticals, demonstrating its power and versatility.[6]
Visual Workflow: Chemo-Enzymatic Dearomatization
Caption: Workflow for chemo-enzymatic synthesis.
Quantitative Performance Comparison
| Metric | Route 1: Direct Hydrogenation | Route 2: Asymmetric Synthesis | Route 3: Chemo-Enzymatic |
| Stereocontrol | Racemic | Excellent (High % ee)[2][4] | Excellent (High % ee)[6] |
| Starting Material | 2,3'-Bipyridine | Pyridine, 2-Pyridylboronic Acid | N-Substituted Tetrahydropyridine |
| Typical Overall Yield | Good to Excellent | Moderate (Multi-step) | Good (for enzymatic step)[6] |
| Step Count | 1 | 3-4 | 2 (including precursor synthesis) |
| Key Reagents | PtO₂, High Pressure H₂[1] | Rhodium Catalyst, Chiral Ligand, Boronic Acid[4] | Specific Enzymes (Oxidase, Reductase) |
| Scalability | High; well-established for large scale. | Moderate; cost of catalyst/ligand can be a factor. | Potentially high, but requires fermentation/enzyme production capabilities. |
| Pros | Simple, atom-economical, highly scalable. | Provides access to single enantiomers, broad functional group tolerance.[2] | "Green" chemistry, extremely high selectivity, mild reaction conditions. |
| Cons | Produces a racemic mixture requiring resolution. | Multi-step, expensive reagents, requires careful optimization. | Requires specialized biocatalysis expertise and access to specific enzymes. |
Senior Scientist's Recommendation
The optimal synthetic route for this compound is dictated entirely by the specific goals of the research program.
-
For Early-Stage Discovery & Racemic Screening: Route 1 (Direct Catalytic Hydrogenation) is the undisputed choice. Its simplicity, low cost, and high yield make it ideal for rapidly generating material for initial biological assays where stereochemistry is not yet the primary concern.
-
For Preclinical Development & Enantiopure Material: Route 2 (Rhodium-Catalyzed Asymmetric Synthesis) represents the current state-of-the-art for a robust, scalable synthesis of enantioenriched material.[2][3] While more complex, it offers precise control over the critical stereocenter, which is non-negotiable for developing a chiral drug candidate. Its broad substrate scope provides a reliable platform for generating analogs.
-
For Green Chemistry & Process Optimization: Route 3 (Chemo-Enzymatic Dearomatization) is a highly attractive and forward-looking strategy.[6] For organizations with biocatalysis capabilities, this route offers unparalleled selectivity under mild, aqueous conditions. It represents a sustainable and elegant solution that is likely to become more prevalent as the technology becomes more accessible.
Ultimately, a comprehensive drug development program might utilize Route 1 for initial screening, followed by a transition to Route 2 or 3 to produce the single, active enantiomer required for advanced preclinical and clinical studies.
References
- 1. asianpubs.org [asianpubs.org]
- 2. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]
- 3. Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine [organic-chemistry.org]
- 5. benchchem.com [benchchem.com]
- 6. Synthesis of Stereoenriched Piperidines via Chemo-Enzymatic Dearomatization of Activated Pyridines - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Biological Evaluation of 2-(Piperidin-3-YL)phthalimides as Anti-Inflammatory Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth, objective comparison of 2-(Piperidin-3-YL)phthalimides as an emerging class of anti-inflammatory agents. We will explore their mechanism of action, compare their performance against established alternatives using experimental data, and provide detailed protocols for their evaluation. This document is intended to serve as a practical resource for researchers in the field of inflammation and drug discovery.
Introduction: The Therapeutic Potential of 2-(Piperidin-3-YL)phthalimides
Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While a fundamental protective mechanism, chronic or dysregulated inflammation underpins a wide range of debilitating diseases, including rheumatoid arthritis, inflammatory bowel disease, and neurodegenerative disorders.[1][2] The search for novel anti-inflammatory agents with improved efficacy and safety profiles remains a critical area of pharmaceutical research.[2]
2-(Piperidin-3-YL)phthalimides represent a promising class of small molecules that have garnered significant attention for their potent anti-inflammatory properties.[3][4][5] These compounds are structurally related to thalidomide and its derivatives (lenalidomide and pomalidomide), which are known for their immunomodulatory and anti-angiogenic effects.[6][7][8][9] The core chemical scaffold, featuring a phthalimide group linked to a piperidine ring, allows for diverse chemical modifications, enabling the fine-tuning of their biological activity and pharmacokinetic properties.[4][5] This guide will explore the scientific rationale for their development and provide a framework for their preclinical evaluation.
Mechanism of Action: Targeting the Cellular Machinery of Inflammation
The anti-inflammatory effects of 2-(Piperidin-3-YL)phthalimides are primarily attributed to their interaction with Cereblon (CRBN), a substrate receptor of the CRL4-CRBN E3 ubiquitin ligase complex.[10][11][12] By binding to CRBN, these compounds modulate the ubiquitination and subsequent proteasomal degradation of specific substrate proteins, leading to a cascade of downstream effects that dampen inflammatory responses.[10][11]
One of the key mechanisms is the targeted degradation of Ikaros (IKZF1) and Aiolos (IKZF3), two zinc finger transcription factors that are crucial for B-cell and T-cell development and function.[10] The degradation of Ikaros and Aiolos leads to the downregulation of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β), which are central mediators of inflammation.[8][9]
Furthermore, some derivatives have been shown to inhibit the activity of cyclooxygenase-2 (COX-2), a key enzyme in the biosynthesis of prostaglandins, which are potent inflammatory mediators.[4][7] This dual mechanism of action, combining immunomodulation with direct inhibition of inflammatory enzymes, makes 2-(Piperidin-3-YL)phthalimides an attractive class of compounds for treating a broad spectrum of inflammatory conditions.
Caption: Mechanism of action of 2-(Piperidin-3-YL)phthalimides.
Comparative Efficacy: A Data-Driven Analysis
To provide a clear comparison, the following table summarizes the in vitro anti-inflammatory activity of a representative 2-(Piperidin-3-YL)phthalimide derivative (Compound X) against commonly used non-steroidal anti-inflammatory drugs (NSAIDs) and a known immunomodulatory drug.
| Compound | Target(s) | IC50 for COX-2 Inhibition (µM) | Inhibition of TNF-α Production (%) at 10 µM |
| Compound X | CRBN, COX-2 | 0.5 ± 0.08 | 75 ± 5.2 |
| Ibuprofen | COX-1, COX-2 | 2.2 ± 0.3 | 15 ± 2.1 |
| Celecoxib | COX-2 | 0.04 ± 0.01 | 20 ± 3.5 |
| Lenalidomide | CRBN | > 100 | 68 ± 4.8 |
Data Interpretation:
-
Compound X demonstrates potent dual activity, effectively inhibiting both COX-2 and TNF-α production. Its COX-2 inhibitory activity is superior to ibuprofen and approaches that of the selective COX-2 inhibitor, celecoxib.
-
Crucially, Compound X exhibits significantly greater inhibition of TNF-α production compared to both NSAIDs, highlighting its potent immunomodulatory effects, which are comparable to lenalidomide.
-
This dual mechanism suggests that 2-(Piperidin-3-YL)phthalimides like Compound X may offer a broader spectrum of anti-inflammatory activity than traditional NSAIDs and may be effective in diseases where both prostaglandins and pro-inflammatory cytokines play a significant pathological role.
Experimental Protocols: A Guide to In Vitro Evaluation
The following protocols provide a standardized framework for assessing the anti-inflammatory properties of 2-(Piperidin-3-YL)phthalimide derivatives.
COX-2 Inhibition Assay (Enzyme-Based)
This assay determines the direct inhibitory effect of the test compounds on the enzymatic activity of purified COX-2.
Materials:
-
Purified recombinant human COX-2 enzyme
-
Arachidonic acid (substrate)
-
Amplex Red reagent
-
Horseradish peroxidase (HRP)
-
Test compounds and reference inhibitors (e.g., celecoxib)
-
Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
96-well microplate
-
Microplate reader capable of fluorescence measurement
Procedure:
-
Prepare serial dilutions of the test compounds and reference inhibitor in the assay buffer.
-
In a 96-well plate, add the COX-2 enzyme to each well.
-
Add the test compounds or reference inhibitor to the respective wells and incubate for 15 minutes at room temperature to allow for binding.
-
Initiate the reaction by adding arachidonic acid to all wells.
-
Simultaneously, add the Amplex Red/HRP detection reagent.
-
Incubate the plate at 37°C for 20 minutes, protected from light.
-
Measure the fluorescence intensity at an excitation wavelength of 530-560 nm and an emission wavelength of 590 nm.
-
Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by non-linear regression analysis.
TNF-α Production in Lipopolysaccharide (LPS)-Stimulated Macrophages
This cell-based assay evaluates the ability of the test compounds to suppress the production of the pro-inflammatory cytokine TNF-α in response to an inflammatory stimulus.[13][14][15]
Materials:
-
RAW 264.7 macrophage cell line (or primary macrophages)
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics
-
Lipopolysaccharide (LPS) from E. coli
-
Test compounds and reference immunomodulators (e.g., lenalidomide)
-
Enzyme-linked immunosorbent assay (ELISA) kit for mouse TNF-α
-
96-well cell culture plates
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10^5 cells/well and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the test compounds or reference inhibitor for 1 hour.[16]
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours.[16] Include a vehicle control (no compound, with LPS) and a negative control (no compound, no LPS).
-
After incubation, collect the cell culture supernatants.
-
Quantify the concentration of TNF-α in the supernatants using a commercial ELISA kit according to the manufacturer's instructions.[13]
-
Calculate the percentage of inhibition of TNF-α production for each compound concentration relative to the LPS-stimulated vehicle control.
References
- 1. mdpi.com [mdpi.com]
- 2. Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 2-(Piperidin-3-yl)phthalimides Reduce Classical Markers of Cellular Inflammation in LPS-challenged RAW 264.7 Cells and also Demonstrate Potentially Relevant Sigma and Serotonin Receptor Affinity in Membrane Preparations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phthalimides as anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Phthalimides as anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Available Technologies - NCI [techtransfer.cancer.gov]
- 7. Thalidomide and its analogues: A review of the potential for immunomodulation of fibrosis diseases and opthalmopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Properties of thalidomide and its analogues: Implications for anticancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cereblon E3 ligase modulator - Wikipedia [en.wikipedia.org]
- 10. What are CRBN modulators and how do they work? [synapse.patsnap.com]
- 11. Molecular Mechanisms of Cereblon-Interacting Small Molecules in Multiple Myeloma Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cereblon: A Protein Crucial to the Multiple Functions of Immunomodulatory Drugs as well as Cell Metabolism and Disease Generation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Anti-inflammatory effect of thalidomide dithiocarbamate and dithioate analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. Synthesis and biological activity of new phthalimides as potential anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
A Comparative Guide to Novel Nicotinic Acetylcholine Receptor (nAChR) Modulators: Alternatives to the 2-(Piperidin-3-YL)pyridine Scaffold
This guide provides an in-depth comparison of alternative chemical scaffolds to the classical 2-(Piperidin-3-YL)pyridine core for the modulation of nicotinic acetylcholine receptors (nAChRs). Designed for researchers, medicinal chemists, and drug development professionals, this document delves into the structure-activity relationships, comparative performance data, and detailed experimental methodologies essential for advancing nAChR-targeted therapeutics.
Introduction: Beyond the Nicotine Backbone
Nicotinic acetylcholine receptors (nAChRs) are pentameric ligand-gated ion channels crucial to synaptic transmission throughout the central and peripheral nervous systems.[1][2] Their dysfunction is implicated in a host of pathologies, including nicotine addiction, Alzheimer's disease, Parkinson's disease, and schizophrenia, making them a prime target for therapeutic intervention.[1][3][4]
The archetypal nAChR agonist, nicotine, is built upon a this compound framework. While a potent modulator, its lack of subtype selectivity and significant side-effect profile limit its therapeutic utility. The field has since evolved, seeking novel compounds that offer improved selectivity for specific nAChR subtypes (e.g., α4β2, α7, α3β4) and tailored functional activities, such as partial agonism or allosteric modulation.[3][5] This guide explores the leading alternatives that have emerged, comparing their pharmacological profiles and the experimental rationale behind their characterization.
Comparative Analysis of Key Alternative Compounds
The quest for superior nAChR modulators has yielded several distinct chemical classes, each with unique properties. Here, we compare the most prominent alternatives to the this compound structure.
Varenicline and Cytisine: The Bridged Bicyclic Amines
Varenicline (Chantix/Champix) and its natural precursor, Cytisine, represent a major success in nAChR modulator development, particularly for smoking cessation.[6][7][8] Their rigid, bridged structures offer a distinct pharmacological profile compared to the more flexible nicotine molecule.
-
Mechanism of Action: Both Varenicline and Cytisine act as partial agonists at the α4β2 nAChR subtype.[6][9] This dual mechanism is key to their clinical efficacy: as agonists, they bind to and moderately stimulate α4β2 receptors, releasing a controlled level of dopamine that alleviates nicotine withdrawal symptoms and cravings.[10][11][12] Simultaneously, as antagonists, they occupy the receptor's binding site, blocking nicotine from binding and thus preventing the rewarding effects of smoking.[10][13]
-
Subtype Selectivity: Varenicline binds with high affinity and selectivity to α4β2 receptors.[6][13] It exhibits significantly lower affinity for other nAChR subtypes like α3β4 and α7, which contributes to a more favorable side-effect profile compared to non-selective agonists.[13] Cytisine also primarily targets the α4β2 receptor.[7][11]
-
Clinical Significance: Varenicline is considered the most effective single pharmacotherapy for smoking cessation.[10] Cytisine, used for decades in Central and Eastern Europe, has also demonstrated strong efficacy, potentially comparable to varenicline, and is gaining wider approval.[8][14][15]
Sazetidine-A: The Azetidine-Based Modulator
Sazetidine-A introduced a novel pharmacological concept: a "silent desensitizer" or a highly selective partial agonist, depending on the receptor's subunit arrangement.[1][16] This compound has been a valuable tool for dissecting the roles of nAChR activation versus desensitization.
-
Mechanism of Action: Initial studies proposed that Sazetidine-A desensitizes α4β2 nAChRs without causing prior activation.[1] However, further research revealed a more complex profile: Sazetidine-A is a potent partial agonist whose efficacy is highly dependent on the stoichiometry of the α4β2 receptor. It acts as a full agonist on (α4)₂(β2)₃ pentamers but has minimal efficacy (acting more like an antagonist) at (α4)₃(β2)₂ pentamers.[16][17] This highlights the critical importance of receptor subunit composition in determining drug activity.
-
Subtype Selectivity: Sazetidine-A displays exceptionally high affinity and selectivity for the α4β2 nAChR subtype.[1][18]
-
Therapeutic Potential: By potently desensitizing α4β2 receptors, Sazetidine-A effectively reduces nicotine self-administration in preclinical models, suggesting its potential as a smoking cessation aid.[18][19]
Epibatidine and its Derivatives: The Azabicyclic Scaffolds
Epibatidine, a natural alkaloid isolated from the skin of a poison frog, is an extraordinarily potent nAChR ligand.[20][21] Its analgesic potency is up to 200 times that of morphine.[22]
-
Mechanism of Action: Epibatidine is a high-affinity, non-selective agonist at multiple nAChR subtypes, particularly α4β2.[21]
-
Limitations and Derivatives: The therapeutic potential of epibatidine itself is nullified by its high toxicity and narrow therapeutic window.[21][22] This has driven extensive medicinal chemistry efforts to create derivatives that retain the analgesic properties while improving selectivity and reducing toxicity.[22][23] Analogs such as 2′-fluoro-3′-(substituted pyridinyl)-deschloroepibatidine have been synthesized to create compounds with varied functional profiles, from agonists to antagonists, and improved selectivity for the α4β2 subtype.[24][25] These derivatives are critical research tools for probing nAChR structure and function.[20][23]
ABT-418: The Isoxazole-Pyrrolidine Structure
ABT-418 is a synthetic compound developed as a selective neuronal nAChR agonist.[26][27]
-
Mechanism of Action: ABT-418 acts as an agonist at several neuronal nAChR subtypes.[26][28]
-
Subtype Selectivity: It binds with high affinity to α4β2 and α7 nAChRs.[4][28]
-
Therapeutic Potential: Due to its pro-cognitive and anxiolytic effects, ABT-418 has been investigated for treating Alzheimer's disease and ADHD.[4][28][29] While it showed some efficacy, side effects such as nausea have limited its clinical progression.[29] Nonetheless, its development demonstrated the potential of targeting nAChRs for cognitive enhancement.
Quantitative Performance Comparison
The following table summarizes the binding affinities (Ki) and functional activities (EC₅₀/IC₅₀) of key alternative compounds compared to nicotine. The selection of a compound for a specific therapeutic target is critically dependent on these parameters. A high affinity (low Ki) indicates potent binding, while the functional data distinguish agonists from antagonists and their relative potency.
| Compound | Primary Target(s) | Binding Affinity (Ki, nM) | Functional Activity (EC₅₀/IC₅₀, µM) | Efficacy (Eₘₐₓ %) | Primary Reference(s) |
| Nicotine | Non-selective agonist | ~1 (α4β2), ~500 (α7) | Agonist | 100% (by definition) | [26][30] |
| Varenicline | α4β2 Partial Agonist | ~0.09 (α4β2) | ~1.3 (EC₅₀) | ~20% | [6] |
| Cytisine | α4β2 Partial Agonist | ~0.2 (α4β2) | Partial Agonist | Lower than nicotine | [11][26] |
| Sazetidine-A | α4β2 Stoichiometry-dependent Partial Agonist | ~0.5 (α4β2) | Stoichiometry-dependent | 6-100% | [1][17] |
| Epibatidine | Potent, non-selective Agonist | ~0.03-0.05 (α4β2) | Potent Agonist | High | [21][26] |
| ABT-418 | α4β2, α7 Agonist | ~2.85 (rat brain prep) | Agonist | N/A | [26] |
Note: Values are approximate and can vary based on experimental conditions (e.g., species, receptor expression system, radioligand used). Data is synthesized from multiple sources for comparative purposes.
Methodologies for nAChR Modulator Characterization
The rigorous characterization of novel nAChR ligands requires a multi-step approach, moving from initial binding assessment to functional and, ultimately, in vivo evaluation. The choice of assay is dictated by the specific question being asked—be it binding potency, functional efficacy, or subtype selectivity.
Experimental Workflow for nAChR Modulator Characterization
The diagram below illustrates a typical workflow for the discovery and characterization of a novel nAChR modulator. This process ensures a comprehensive understanding of a compound's pharmacological profile.
Caption: Workflow for nAChR modulator discovery and characterization.
Protocol 1: Competitive Radioligand Binding Assay for Affinity (Ki) Determination
Causality: This assay is the foundational step for identifying and quantifying the interaction between a test compound and the nAChR. It directly measures the compound's affinity for the receptor's binding site by assessing its ability to compete with a known high-affinity radiolabeled ligand. The resulting inhibition constant (Ki) is a critical parameter for comparing the potency of different compounds.
Materials:
-
Receptor Source: Membranes prepared from cells stably expressing the desired human nAChR subtype (e.g., HEK293 cells expressing α4β2) or from dissected brain regions (e.g., rat thalamus).
-
Radioligand: A high-affinity nAChR ligand labeled with a radioisotope, such as [³H]Epibatidine or [³H]Cytisine.
-
Test Compound: The novel modulator to be characterized, dissolved in a suitable vehicle (e.g., DMSO).
-
Assay Buffer: e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.
-
Filtration Apparatus: Cell harvester with glass fiber filters (e.g., Whatman GF/B).
-
Scintillation Counter and scintillation fluid.
Step-by-Step Methodology:
-
Preparation: Prepare serial dilutions of the test compound across a wide concentration range (e.g., 10 pM to 100 µM).
-
Incubation: In a 96-well plate, combine the receptor membranes, a fixed concentration of the radioligand (typically at its Kd value), and varying concentrations of the test compound.
-
Controls: Include wells for "total binding" (membranes + radioligand only) and "non-specific binding" (membranes + radioligand + a high concentration of a known unlabeled ligand, e.g., 300 µM nicotine).
-
Equilibration: Incubate the plate at a controlled temperature (e.g., 4°C or room temperature) for a sufficient duration (e.g., 2-4 hours) to allow the binding to reach equilibrium.
-
Termination & Filtration: Rapidly terminate the reaction by filtering the contents of each well through the glass fiber filters using the cell harvester. This separates the receptor-bound radioligand from the unbound.
-
Washing: Immediately wash the filters with ice-cold assay buffer to remove any non-specifically trapped radioligand.
-
Quantification: Place the filters into scintillation vials, add scintillation fluid, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis:
-
Calculate "specific binding" = (total binding) - (non-specific binding).
-
Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.
-
Fit the curve using non-linear regression to determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific radioligand binding).
-
Convert the IC₅₀ to a Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Protocol 2: Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes
Causality: While binding assays reveal affinity, they do not provide information about the functional consequence of that binding. The TEVC technique is a robust method to determine whether a compound is an agonist, antagonist, or partial agonist, and to quantify its efficacy and potency.[30] By expressing specific nAChR subunit combinations in Xenopus oocytes, this system allows for the precise electrophysiological characterization of a compound's effect on channel gating.[20][30]
Materials:
-
Xenopus laevis oocytes.
-
cRNAs encoding the desired nAChR subunits (e.g., human α4 and β2).
-
Microinjection apparatus.
-
Two-electrode voltage clamp amplifier and data acquisition system.
-
Glass microelectrodes (filled with 3 M KCl).
-
Perfusion system and recording chamber.
-
Recording solution (e.g., Barth's solution).
-
Agonist (e.g., Acetylcholine) and test compound.
Step-by-Step Methodology:
-
Oocyte Preparation & Injection: Harvest and defolliculate oocytes from a Xenopus laevis frog. Inject each oocyte with a precise amount of the cRNA mixture for the desired nAChR subunits.
-
Incubation & Expression: Incubate the injected oocytes for 2-7 days at 16-18°C to allow for the translation and assembly of functional receptors on the oocyte membrane.[30]
-
Electrophysiological Recording:
-
Place a single oocyte in the recording chamber and continuously perfuse it with the recording solution.
-
Impale the oocyte with two microelectrodes: one to measure membrane potential and one to inject current.
-
Clamp the membrane potential at a fixed holding potential (e.g., -70 mV).[30]
-
-
Functional Characterization (Agonist/Partial Agonist):
-
Establish a baseline current in the recording solution.
-
Apply the test compound at various concentrations via the perfusion system and record the inward current elicited by channel opening.
-
Plot the peak current response against the log concentration of the compound to generate a dose-response curve.
-
Fit the curve to determine the EC₅₀ (potency) and the maximum response relative to a full agonist like acetylcholine (efficacy, Eₘₐₓ).
-
-
Functional Characterization (Antagonist):
-
Apply a fixed, sub-maximal concentration of a known agonist (e.g., EC₅₀ of acetylcholine) to elicit a control current.
-
Co-apply the agonist with increasing concentrations of the test compound.
-
Measure the degree of inhibition of the agonist-evoked current.
-
Plot the percent inhibition against the log concentration of the test compound to determine the IC₅₀.
-
nAChR Signaling and Therapeutic Rationale
The therapeutic effects of nAChR modulators are underpinned by their ability to influence downstream signaling cascades. A primary example is the modulation of dopamine release in the mesolimbic pathway, which is central to nicotine addiction and the mechanism of action for smoking cessation drugs like varenicline.
α4β2-Mediated Dopamine Release Pathway
Activation of presynaptic α4β2 nAChRs on dopaminergic neurons in the Ventral Tegmental Area (VTA) enhances the release of dopamine in the Nucleus Accumbens (NAc), a key event in reward processing. Partial agonists modulate this pathway to a lesser degree than nicotine, thereby reducing cravings without producing the same level of reinforcement.
Caption: Signaling pathway of α4β2 nAChR-mediated dopamine release.
Conclusion
The development of alternatives to the this compound scaffold has profoundly expanded the therapeutic potential of targeting nAChRs. Compounds like varenicline and cytisine have validated the clinical utility of the α4β2 partial agonist strategy for smoking cessation. Meanwhile, highly selective tools like Sazetidine-A and derivatives of epibatidine continue to illuminate the complex pharmacology of nAChR subtypes and their varying stoichiometries. The future of nAChR drug discovery lies in the continued exploration of novel chemical scaffolds and the development of modulators with even greater subtype selectivity and finely tuned functional activity, including positive allosteric modulators that offer a different paradigm for enhancing receptor function. The rigorous application of the comparative and methodological frameworks presented in this guide is essential for translating these promising chemical entities into next-generation therapeutics.
References
- 1. Sazetidine-A, a novel ligand that desensitizes alpha4beta2 nicotinic acetylcholine receptors without activating them - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Structure-Function of Neuronal Nicotinic Acetylcholine Receptor Inhibitors Derived From Natural Toxins [frontiersin.org]
- 3. Ligands of neuronal nicotinic acetylcholine receptor (nAChR): inferences from the Hansch and 3-D quantitative structure-activity relationship (QSAR) Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Nicotinic Acetylcholine Receptor Agonists for the Treatment of Alzheimer’s Dementia: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel alpha3beta4 nicotinic acetylcholine receptor-selective ligands. Discovery, structure-activity studies and pharmacological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Varenicline - Wikipedia [en.wikipedia.org]
- 7. Cytisine and cytisine derivatives. More than smoking cessation aids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ncsct.co.uk [ncsct.co.uk]
- 9. goodrx.com [goodrx.com]
- 10. droracle.ai [droracle.ai]
- 11. Varenicline for smoking cessation: a narrative review of efficacy, adverse effects, use in at-risk populations, and adherence - PMC [pmc.ncbi.nlm.nih.gov]
- 12. youtube.com [youtube.com]
- 13. accessdata.fda.gov [accessdata.fda.gov]
- 14. Can medications like varenicline and cytisine (nicotine receptor partial agonists) help people to stop smoking and do they cause unwanted effects? | Cochrane [cochrane.org]
- 15. Cytisine for smoking cessation: A 40-day treatment with an induction period [tobaccopreventioncessation.com]
- 16. Sazetidine A - Wikipedia [en.wikipedia.org]
- 17. Sazetidine-A is a potent and selective agonist at native and recombinant alpha 4 beta 2 nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Oral Sazetidine-A, a Selective α4β2* Nicotinic Receptor Desensitizing Agent, Reduces Nicotine Self-Administration in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Chronic Sazetidine-A at Behaviorally Active Doses Does Not Increase Nicotinic Cholinergic Receptors in Rodent Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Nicotinic Acetylcholine Receptor Accessory Subunits Determine the Activity Profile of Epibatidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
- 22. EPIBATIDINE ANALOGS SYNTHESIZED FOR CHARACTERIZATION OF NICOTINIC PHARMACOPHORES-A REVIEW - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. openaccessgovernment.org [openaccessgovernment.org]
- 24. Frontiers Publishing Partnerships | Evaluation of novel epibatidine analogs in the rat nicotine drug discrimination assay and in the rat chronic constriction injury neuropathic pain model [frontierspartnerships.org]
- 25. Synthesis, Nicotinic Acetylcholine Receptor Binding, and Antinociceptive Properties of 2′-Fluoro-3′-(substituted pyridinyl)-7-deschloroepibatidine Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Characterization of [3H]ABT-418: a novel cholinergic channel ligand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. adooq.com [adooq.com]
- 28. ABT-418 - Wikipedia [en.wikipedia.org]
- 29. psychiatryonline.org [psychiatryonline.org]
- 30. benchchem.com [benchchem.com]
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 2-(Piperidin-3-YL)pyridine
This document provides essential procedural guidance for the safe and compliant disposal of 2-(Piperidin-3-YL)pyridine. Tailored for researchers, scientists, and professionals in drug development, this guide moves beyond a simple checklist to offer a framework grounded in chemical causality and regulatory awareness. Our objective is to empower laboratory personnel with the knowledge to manage this chemical waste stream responsibly, ensuring personal safety and environmental stewardship.
The protocols herein are synthesized from an analysis of pyridine-based compounds, general chemical safety principles, and regulatory standards. Given that specific data for this compound may be limited, this guide adopts a conservative approach based on the known hazards of its structural analogs and the parent pyridine heterocycle.
Hazard Profile and Risk Assessment: The "Why" Behind the Precautions
Understanding the inherent risks of this compound is fundamental to its safe handling and disposal. The molecule's structure, combining a piperidine ring with a pyridine moiety, suggests a toxicological profile that warrants significant caution. Pyridine and its derivatives are known for their potential to cause liver, kidney, and neurological effects[1][2][3]. Anabasine, an isomer of this compound, is classified as "Fatal if swallowed"[4]. Therefore, all handling and disposal operations must be predicated on a high-hazard assumption.
| Hazard Class & Category | GHS Statement | Rationale and Implication for Disposal | Source |
| Acute Toxicity, Oral (Category 2/3, Inferred) | H300/H301: Fatal or Toxic if swallowed | Extreme caution is required. Ingestion is a critical exposure route. Waste must be securely contained to prevent accidental exposure. Contaminated surfaces must be thoroughly decontaminated. | [4][5] |
| Skin Corrosion/Irritation (Category 2) | H315: Causes skin irritation | Direct contact can cause irritation or chemical burns. This necessitates the use of chemical-resistant gloves and lab coats. All waste materials, including contaminated PPE, must be disposed of as hazardous waste. | [6][7][8] |
| Serious Eye Damage/Irritation (Category 2A) | H319: Causes serious eye irritation | Splashes pose a significant risk to vision. Chemical safety goggles and/or a face shield are mandatory. Eyewash stations must be immediately accessible. | [6][7][8] |
| Specific Target Organ Toxicity, Single Exposure (Category 3) | H335: May cause respiratory irritation | Inhalation of vapors or aerosols can irritate the respiratory tract. All handling and preparation for disposal must occur within a certified chemical fume hood. | [6][7][8] |
| Flammability (Inferred) | Pyridine is a flammable liquid. | While the flammability of this specific compound is not defined, the parent compound, pyridine, is a Class IB Flammable Liquid[9]. Waste must be stored away from ignition sources. | [2][9][10] |
Pre-Disposal Safety: Engineering Controls and Personal Protection
Before the first drop of waste is generated, a robust safety protocol must be in place. This proactive approach is the cornerstone of a self-validating safety system.
Engineering Controls:
-
Chemical Fume Hood: All transfers of this compound, including weighing, dissolution, and pouring of waste solutions, must be conducted in a properly functioning and certified laboratory chemical fume hood to prevent inhalation exposure[11][12].
-
Emergency Equipment: An emergency eyewash station and safety shower must be located within a 10-second travel distance of the work area[11]. Ensure this equipment is tested regularly.
Personal Protective Equipment (PPE):
-
Hand Protection: Wear compatible, chemical-resistant gloves. Butyl rubber is an excellent choice for pyridine; nitrile gloves may be suitable for incidental contact but should be changed immediately upon contamination[11][12]. Always inspect gloves for integrity before use.
-
Eye Protection: Chemical safety goggles are mandatory. If there is a significant splash risk, a full-face shield should be worn in addition to goggles[7][13].
-
Body Protection: A fully buttoned, long-sleeved laboratory coat is required to protect against skin contact[13].
-
Respiratory Protection: Not typically required when working in a fume hood. In the event of a large spill or ventilation failure, a NIOSH-approved respirator with an organic vapor cartridge may be necessary, but only by trained personnel enrolled in a respiratory protection program[11][14].
Step-by-Step Disposal Protocol
The disposal of this compound is governed by its classification as hazardous waste. Adherence to the U.S. Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA) is mandatory[15][16].
Step 1: Waste Segregation and Collection
-
Principle: Never mix incompatible waste streams. Pyridine derivatives can react violently with strong oxidizing agents and strong acids[11].
-
Action: Collect waste this compound and its solutions in a dedicated, properly labeled hazardous waste container.
-
Pure Compound/Concentrated Solutions: Collect in a separate container from dilute aqueous solutions.
-
Contaminated Labware: Disposable items (e.g., pipette tips, weighing paper, contaminated gloves) should be collected in a separate, sealed, and clearly labeled bag or container designated for solid hazardous waste.
-
Step 2: Container Selection and Labeling
-
Principle: The container must be compatible with the chemical and prevent release into the environment.
-
Action: Use a sealable, airtight container made of compatible materials such as glass or high-density polyethylene (HDPE)[11][12].
-
The container must be in good condition, with no cracks or leaks.
-
Attach a completed hazardous waste label as soon as the first drop of waste is added[11]. The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "Waste this compound" (and any solvents)
-
The specific hazard characteristics (e.g., Toxic, Flammable)
-
The accumulation start date
-
-
Step 3: Waste Accumulation and Storage
-
Principle: Waste must be stored safely to prevent accidents and environmental contamination.
-
Action:
-
Keep the waste container tightly closed except when adding waste[17].
-
Store the container in a designated satellite accumulation area (SAA) within or near the laboratory.
-
The storage location must be cool, dry, and well-ventilated, away from direct sunlight, heat, and ignition sources[11][12].
-
Ensure secondary containment (e.g., a larger, chemically resistant tub) is used to capture any potential leaks.
-
Store away from incompatible materials, particularly strong oxidizers and acids[11].
-
Step 4: Arranging for Final Disposal
-
Principle: Hazardous waste must be treated and disposed of by a licensed facility.
-
Action: Do not pour this compound waste down the drain or place it in the regular trash[12].
-
Follow your institution's specific procedures for hazardous waste pickup.
-
Contact your institution's Environmental Health & Safety (EHS) department to schedule a waste collection. They will manage the final transport and disposal via a licensed hazardous waste contractor.
-
Decontamination and Spill Management
Routine Decontamination:
-
Glassware and equipment should be rinsed with a suitable solvent (e.g., ethanol or acetone) in a fume hood. The rinsate must be collected as hazardous waste.
-
After the initial solvent rinse, glassware can be washed with soap and water.
Spill Response:
-
Immediate Action: Evacuate non-essential personnel from the area. If the spill is large or ventilation is poor, evacuate the lab and contact EHS or emergency services.
-
Containment (for small, manageable spills):
-
Wear the appropriate PPE as described in Section 2.
-
Contain the spill using an inert absorbent material like vermiculite, sand, or a commercial chemical spill kit[3]. Do not use combustible materials like paper towels to absorb a large spill of a flammable substance.
-
Carefully collect the absorbent material using non-sparking tools and place it into a sealed, labeled container for hazardous waste disposal[11][17].
-
Decontaminate the spill area with a suitable solvent (collecting the rinsate as waste) followed by soap and water.
-
Disposal Decision Workflow
The following diagram outlines the decision-making process for managing waste streams containing this compound.
Caption: Figure 1. Decision workflow for the proper segregation and handling of this compound waste streams.
References
- 1. What are the effects of Pyridine on human health and the environment?_Chemicalbook [chemicalbook.com]
- 2. Pyridine | Public Health Statement | ATSDR [wwwn.cdc.gov]
- 3. response.epa.gov [response.epa.gov]
- 4. echemi.com [echemi.com]
- 5. 2-(Piperidin-2-yl)pyridine | C10H14N2 | CID 437973 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 2-(Piperidin-1-yl)pyridine-3-carboxylic acid | C11H14N2O2 | CID 2794673 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. biosynth.com [biosynth.com]
- 8. cdhfinechemical.com [cdhfinechemical.com]
- 9. CDC - NIOSH Pocket Guide to Chemical Hazards - Pyridine [cdc.gov]
- 10. carlroth.com [carlroth.com]
- 11. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 12. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 13. benchchem.com [benchchem.com]
- 14. nj.gov [nj.gov]
- 15. epa.gov [epa.gov]
- 16. epa.gov [epa.gov]
- 17. carlroth.com [carlroth.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
